Product packaging for Iodoethane-1-D1(Cat. No.:CAS No. 3652-81-1)

Iodoethane-1-D1

Cat. No.: B3044163
CAS No.: 3652-81-1
M. Wt: 156.97 g/mol
InChI Key: HVTICUPFWKNHNG-VMNATFBRSA-N
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Description

Iodoethane-1-D1 is a useful research compound. Its molecular formula is C2H5I and its molecular weight is 156.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5I B3044163 Iodoethane-1-D1 CAS No. 3652-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuterio-1-iodoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-VMNATFBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Iodoethane-1-D1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and spectroscopic data of Iodoethane-1-D1 (CH₃CHD-I). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic pathway analysis, and as a building block in the synthesis of deuterated pharmaceutical compounds.

Core Chemical and Physical Properties

This compound is a colorless liquid that may discolor upon exposure to light and air.[1][2] It is an isotopically labeled version of iodoethane where one hydrogen atom on the first carbon is replaced by a deuterium atom. This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart.

PropertyValueSource(s)
Molecular Formula C₂H₄DI[3]
Molecular Weight 156.97 g/mol [3][4]
Appearance Colorless liquid[1]
Boiling Point 69-73 °C (lit.)[5]
Melting Point -108 °C (lit.)[5]
Density ~1.974 g/mL at 25 °C
Refractive Index n20/D 1.509 (lit.)
Water Solubility 4 g/L (20 °C)[5]
Stability Stable, but may discolor in light. Incompatible with strong bases, magnesium, and strong oxidizing agents. Should be protected from light, moisture, and air.[1]

Spectroscopic Data

The introduction of a deuterium atom at the C1 position leads to characteristic changes in the spectroscopic signatures of iodoethane, particularly in NMR and mass spectrometry.

Spectroscopic DataInterpretationSource(s)
¹H NMR The ¹H NMR spectrum is simplified compared to iodoethane. The signal for the C1 proton is significantly reduced or absent depending on the isotopic purity. The quartet for the C1 protons in iodoethane is replaced by a triplet for the remaining CHD proton, coupled to the CH₃ group. The CH₃ group, which appears as a triplet in iodoethane, will appear as a doublet due to coupling with the single deuterium atom.[6]
¹³C NMR The ¹³C NMR spectrum will show two signals corresponding to the two carbon atoms. The C1 carbon signal will exhibit a C-D coupling.
Infrared (IR) Spectroscopy The IR spectrum is expected to be very similar to that of iodoethane. Key peaks include C-H stretching vibrations (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), C-C stretching vibrations (~1200 cm⁻¹), and characteristic C-I stretching vibrations (~500-600 cm⁻¹). A C-D stretching band would be expected around 2140 cm⁻¹.[7]
Mass Spectrometry The molecular ion peak (M+) will be observed at m/z 157, which is one mass unit higher than that of iodoethane (m/z 156).[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established method for preparing iodoethane, by substituting ethanol with ethanol-1-d1. The reaction involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with the deuterated ethanol.

Reaction: 3 CH₃CHD-OH + PI₃ → 3 CH₃CHD-I + H₃PO₃

Materials:

  • Ethanol-1-d1

  • Red phosphorus

  • Iodine (powdered)

  • Anhydrous calcium chloride

  • 5% Sodium hydroxide solution

  • Distilled water

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, place 2.5 g of red phosphorus and 25 cm³ of ethanol-1-d1.[9]

  • Add 25 g of powdered iodine in small portions (3-4 g at a time) to the flask, allowing about two minutes between additions. This is an exothermic reaction and should be controlled.[9]

  • Once all the iodine has been added, let the mixture stand for 10 minutes.[9]

  • Heat the mixture on a boiling water bath for one hour to complete the reaction.[9]

  • After cooling, reconfigure the apparatus for distillation and distill the crude this compound. The receiver should be cooled in an ice bath to minimize volatilization.[10]

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of water to remove any remaining ethanol.[9]

  • Wash the organic layer with a small amount of 5% sodium hydroxide solution to remove any free iodine, followed by another wash with water.[10]

  • Separate the lower iodoethane layer and transfer it to a small conical flask.[9]

  • Dry the product by adding a few granules of anhydrous calcium chloride and swirling until the liquid is clear.[9]

  • Finally, purify the this compound by fractional distillation, collecting the fraction boiling at 69-73 °C.[10]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Reactants Ethanol-1-d1 + Red Phosphorus + Iodine Reaction_Vessel Reflux for 1 hour Reactants->Reaction_Vessel In situ PI3 generation Distillation Crude Distillation Reaction_Vessel->Distillation Cooling Washing Wash with H2O and 5% NaOH Distillation->Washing Drying Dry with CaCl2 Washing->Drying Final_Distillation Fractional Distillation Drying->Final_Distillation Product Product Final_Distillation->Product Pure this compound Logical_Relationships cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties cluster_spectroscopy Spectroscopic Signatures Structure This compound (CH3CHD-I) Properties Molecular Weight: 156.97 Boiling Point: 69-73 °C Reactivity as Ethylating Agent Structure->Properties determines NMR 1H NMR: Altered splitting pattern 13C NMR: C-D coupling Structure->NMR MassSpec MS: M+ at m/z 157 Structure->MassSpec IR IR: C-D stretch (~2140 cm-1) Structure->IR

References

An In-depth Technical Guide to the Synthesis of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of Iodoethane-1-D1 (CH3CHDI), a valuable isotopically labeled compound for researchers, scientists, and professionals in drug development. This document details a primary synthesis protocol, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Introduction

This compound is a deuterated analog of iodoethane where a single deuterium atom is specifically located at the C1 position. This isotopic labeling is instrumental in various scientific applications, including mechanistic studies of chemical reactions, metabolic pathway tracing, and as an internal standard in mass spectrometry. The synthesis of this compound requires careful control of reagents and reaction conditions to ensure high isotopic purity and chemical yield.

Primary Synthesis Protocol: Iodination of Ethanol-1-D1

The most common and direct method for preparing this compound is through the iodination of Ethanol-1-D1. This reaction is typically achieved using a combination of red phosphorus and iodine, which in situ generates phosphorus triiodide (PI3), the active iodinating agent.

Reaction Scheme:

The overall reaction can be summarized as follows:

  • Formation of Phosphorus Triiodide: 2 P + 3 I₂ → 2 PI₃

  • Iodination of Ethanol-1-D1: 3 CH₃CHD(OH) + PI₃ → 3 CH₃CHDI + H₃PO₃

Experimental Protocol

This protocol is adapted from established methods for the synthesis of iodoalkanes.[1][2]

Materials and Equipment:

  • Ethanol-1-D1 (CH₃CHD(OH))

  • Red phosphorus (P)

  • Iodine (I₂)

  • Anhydrous calcium chloride (CaCl₂)

  • 5% Sodium hydroxide (NaOH) solution

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle or water bath

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 mL of Ethanol-1-D1. Fit the flask with a reflux condenser.

  • Addition of Iodine: Carefully add 25 g of powdered iodine to the flask in small portions (approximately 3-4 g at a time) over a period of 20-30 minutes. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.[1]

  • Reflux: After the addition of iodine is complete, allow the mixture to stand for 10 minutes. Then, gently heat the mixture to reflux using a water bath for approximately one hour.[1]

  • Distillation: After reflux, allow the reaction mixture to cool. Rearrange the apparatus for simple distillation. Gently heat the flask with a water bath to distill the crude this compound. Collect the distillate in a receiver cooled in an ice bath. The collection temperature should be monitored, with the main fraction expected between 68-73 °C.[1][2]

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with an equal volume of water to remove any remaining ethanol.

    • Separate the lower organic layer.

    • Wash the organic layer with a small amount of 5% NaOH solution to remove any unreacted iodine (indicated by a brown color).

    • Wash again with an equal volume of water.

    • Separate the lower this compound layer and transfer it to a dry conical flask.

    • Dry the product over a few granules of anhydrous calcium chloride until the liquid is clear.[1]

  • Final Distillation: Decant or filter the dried this compound into a clean, dry distillation flask. Perform a final distillation, collecting the pure this compound fraction that boils between 69-73 °C.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMolesMolar Ratio (approx.)
Ethanol-1-D1C₂H₅DO47.0825 mL (approx. 19.7 g)0.421
Red PhosphorusP30.972.5 g0.080.19
IodineI₂253.8125 g0.0980.23

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₂H₄DI
Molecular Weight156.97 g/mol [3][4]
Boiling Point69-73 °C
Density~1.97 g/mL at 25 °C
Refractive Index (n20/D)~1.509

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Pathway Ethanol_D1 Ethanol-1-D1 (CH3CHD(OH)) Iodination Iodination Reaction (Reflux) Ethanol_D1->Iodination Reagents Red Phosphorus (P) + Iodine (I2) PI3 In situ generation of Phosphorus Triiodide (PI3) Reagents->PI3 Reaction PI3->Iodination Iodinating Agent Crude_Product Crude this compound Iodination->Crude_Product

Caption: Reaction pathway for the synthesis of this compound.

Purification_Workflow Start Crude Product from Distillation Wash_Water1 Wash with Water Start->Wash_Water1 Wash_NaOH Wash with 5% NaOH Wash_Water1->Wash_NaOH Wash_Water2 Wash with Water Wash_NaOH->Wash_Water2 Drying Dry with Anhydrous CaCl2 Wash_Water2->Drying Final_Distillation Final Distillation (69-73 °C) Drying->Final_Distillation Pure_Product Pure this compound Final_Distillation->Pure_Product

Caption: Purification workflow for this compound.

Safety Considerations

  • Iodoethane is a hazardous substance and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction between red phosphorus and iodine is exothermic and should be controlled to avoid overheating.

  • Iodoethane is light-sensitive and should be stored in a dark, cool place, often with a copper stabilizer to prevent decomposition.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions based on the purity of starting materials and desired scale of the synthesis.

References

Unveiling Reaction Mechanisms: A Technical Guide to the Research Applications of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MONTREAL, QC – October 31, 2025 – In the intricate world of chemical research and drug development, understanding the precise sequence of events in a chemical reaction is paramount. Iodoethane-1-D1, a deuterated isotopologue of iodoethane, serves as a powerful tool for scientists to elucidate these reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). This in-depth technical guide explores the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, supported by detailed experimental protocols and data analysis.

The Core Principle: The Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific molecular position can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when a deuterium is substituted at that position.

The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides invaluable insight into the transition state of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step. Conversely, a smaller secondary KIE (kH/kD ≈ 1) suggests that the labeled hydrogen is not directly involved in bond breaking but its presence influences the reaction rate through steric or electronic effects.

Probing Reaction Pathways: SN2 and E2 Mechanisms

This compound is particularly useful in distinguishing between two common reaction pathways in organic chemistry: the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions.

In an SN2 reaction , a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), leading to an inversion of stereochemistry. Deuterating the alpha-carbon (the carbon attached to the iodine) to create this compound results in a secondary kinetic isotope effect. The change in hybridization from sp3 in the reactant to a more sp2-like transition state leads to a small, but measurable, KIE.

In contrast, an E2 reaction involves the removal of a proton from a carbon adjacent to the leaving group by a strong base, resulting in the formation of a double bond. If the deuterium in this compound is positioned on the carbon from which the proton is abstracted (the beta-carbon), a primary kinetic isotope effect would be observed, as the C-D bond is broken in the rate-determining step.

Quantitative Analysis of Kinetic Isotope Effects

The following tables summarize typical and experimentally observed kinetic isotope effects for SN2 and E2 reactions, illustrating the utility of deuterated compounds like this compound in mechanistic studies.

Reaction TypeIsotopic PositionType of KIETypical kH/kD RangeExperimental ExampleExperimental kH/kDReference
SN2 α-carbonSecondary1.0 - 1.2Reaction of a benzyl derivative with thiophenoxide ion1.179[1]
E2 β-carbonPrimary3 - 8Elimination of HBr from 1-bromo-2-phenylethane~7N/A

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting with the enzymatic reduction of deuterated acetaldehyde.

Step 1: Enzymatic Synthesis of Ethanol-1-d1 [2]

This procedure utilizes yeast alcohol dehydrogenase to stereospecifically produce ethanol-1-d1.

  • Materials: Deuterated acetaldehyde (CH₃CDO), reduced diphosphopyridine nucleotide (DPNH), yeast alcohol dehydrogenase, phosphate buffer.

  • Procedure:

    • Prepare a solution of deuterated acetaldehyde and DPNH in a phosphate buffer at a specified pH.

    • Introduce yeast alcohol dehydrogenase to initiate the enzymatic reduction.

    • Incubate the reaction mixture under controlled temperature and pH for a sufficient period to ensure complete conversion.

    • Isolate and purify the resulting ethanol-1-d1 (CH₃CHDOH) from the reaction mixture using standard biochemical separation techniques.

Step 2: Conversion of Ethanol-1-d1 to this compound

This is a standard conversion of an alcohol to an alkyl iodide.

  • Materials: Ethanol-1-d1, red phosphorus, iodine.

  • Procedure:

    • In a round-bottom flask, combine red phosphorus and ethanol-1-d1.

    • Slowly add iodine to the mixture while cooling in an ice bath to control the exothermic reaction. Phosphorus triiodide is formed in situ.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified time to drive the reaction to completion.

    • Distill the crude this compound from the reaction mixture.

    • Wash the distillate with a sodium thiosulfate solution to remove any remaining iodine, followed by water and a brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and perform a final distillation to obtain pure this compound.

Kinetic Isotope Effect Measurement for an SN2 Reaction

The following protocol is adapted from the study of a similar system and can be applied to investigate the SN2 reaction of this compound.[1]

  • Reactants: this compound, Iodoethane (non-deuterated), nucleophile (e.g., sodium azide), suitable solvent (e.g., dimethylformamide).

  • Procedure:

    • Prepare separate standard solutions of this compound and iodoethane of the same concentration in the chosen solvent.

    • Prepare a standard solution of the nucleophile.

    • Initiate the reactions by mixing the alkyl iodide solutions with the nucleophile solution in separate reaction vessels maintained at a constant temperature.

    • Monitor the progress of each reaction over time by periodically taking aliquots and quenching the reaction.

    • Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique (e.g., gas chromatography, HPLC, or NMR spectroscopy).

    • Determine the rate constant (kH and kD) for each reaction by plotting the concentration data against time and fitting to the appropriate rate law.

    • Calculate the kinetic isotope effect as the ratio kH/kD.

Visualizing the Research Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for mechanistic studies.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Acetaldehyde-d1 Acetaldehyde-d1 Enzymatic_Reduction Enzymatic Reduction Acetaldehyde-d1->Enzymatic_Reduction Yeast Alcohol Dehydrogenase Ethanol-1-d1 Ethanol-1-d1 Enzymatic_Reduction->Ethanol-1-d1 Iodination Iodination Ethanol-1-d1->Iodination P/I2 This compound This compound Iodination->this compound

Synthesis of this compound.

KIE_Experiment_Workflow cluster_experiment Kinetic Isotope Effect Experiment Reactants_H Iodoethane + Nucleophile Reaction_H SN2 Reaction (kH) Reactants_H->Reaction_H Reactants_D This compound + Nucleophile Reaction_D SN2 Reaction (kD) Reactants_D->Reaction_D Analysis Reaction Monitoring (e.g., GC, NMR) Reaction_H->Analysis Reaction_D->Analysis Data_Processing Rate Constant Calculation Analysis->Data_Processing Result kH/kD Data_Processing->Result

Experimental workflow for KIE determination.

Conclusion

This compound is an indispensable tool in the arsenal of chemists and drug development professionals for probing the intricacies of reaction mechanisms. Through the precise measurement of kinetic isotope effects, researchers can gain a deeper understanding of transition state structures, which is critical for optimizing reaction conditions, designing novel catalysts, and developing more effective and stable pharmaceutical agents. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the full potential of this powerful isotopic tracer in advancing chemical research.

References

An In-Depth Technical Guide to Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of iodoethane-1-d1, a deuterated isotopologue of iodoethane, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, and potential synthetic approaches, and presents data in a structured format.

Chemical Properties and Identification

This compound, also known as [1-²H₁]ethyl iodide, is a valuable isotopically labeled compound used in various research applications, including mechanistic studies and as a tracer.[1] The incorporation of a deuterium atom at the first position provides a means to track the molecule's fate in chemical reactions and biological systems.

Summary of Quantitative Data

PropertyValueSource(s)
Molecular Weight 156.97 g/mol [1][2]
Monoisotopic Mass 156.94987 Da
Chemical Formula C₂H₄DI[1]
CAS Number 3652-81-1[1][2]
Isotopic Enrichment ≥98 atom % D[2]
Appearance Colorless liquid[3]
Storage Room temperature, protected from light, moisture, and air[2][3]

Synonyms:

  • [1-²H₁]Ethyl iodide[1]

  • 1-Iodoethane-d[1]

  • 1-Iodoethane-1-d[1]

  • Ethyl iodide-1-d[1]

  • Ethyl-1-d1 iodide[1]

  • 1-deuterio-1-iodoethane

Experimental Protocols: Synthesis

A standard method for the preparation of iodoalkanes involves the reaction of the corresponding alcohol with a source of iodine, such as phosphorus triiodide (PI₃). Phosphorus triiodide is often generated in situ from red phosphorus and iodine.[4] To synthesize this compound, this procedure would be adapted using ethanol-1-d1 as the starting material.

General Protocol for the Synthesis of Iodoethane from Ethanol:

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place red phosphorus and ethanol.[4]

  • Addition of Iodine: Add powdered iodine in small portions to the flask while monitoring the reaction, as it is exothermic.[4]

  • Reflux: After the addition of iodine is complete, allow the mixture to stand and then heat it on a water bath to drive the reaction to completion.[4]

  • Work-up: The resulting iodoethane is then purified through distillation and washing steps to remove unreacted starting materials and byproducts.[4]

For the synthesis of this compound, ethanol-1-d1 would be substituted for ethanol in the above procedure. The other reagents would remain the same.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the production of iodoalkanes from alcohols, which is applicable for the synthesis of this compound.

G Generalized Synthesis of Iodoalkanes A Alcohol (R-OH) (e.g., Ethanol-1-d1) E Iodoalkane (R-I) (e.g., this compound) A->E + PI₃ F Phosphorous Acid (H₃PO₃) A->F + PI₃ B Red Phosphorus (P) D Phosphorus Triiodide (PI₃) (in situ generation) B->D + I₂ C Iodine (I₂) D->E D->F

Generalized synthesis of iodoalkanes.

Stability and Storage

This compound is a stable compound but can discolor upon exposure to light.[3] It is incompatible with strong bases, magnesium, and strong oxidizing agents.[3] For long-term storage, it is recommended to keep the compound at room temperature, protected from light, moisture, and air.[2][3] It is also advised to re-analyze the chemical purity of the compound after three years of storage.[2]

References

In-Depth Technical Guide: Iodoethane-1-D1 (CAS Number 3652-81-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1-D1, a deuterated isotopologue of iodoethane, is a valuable tool in a variety of scientific disciplines, particularly in the realms of mechanistic organic chemistry, drug metabolism studies, and as a building block in the synthesis of complex deuterated molecules. Its single deuterium label at the C1 position allows for precise tracking and probing of reaction mechanisms and metabolic pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical data, experimental applications, and safety considerations for this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data is primarily based on the well-characterized non-deuterated iodoethane, with expected variations due to the presence of deuterium noted.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 3652-81-1[1][2][3]
Molecular Formula C₂H₄DI[2]
Molecular Weight 156.97 g/mol [2][4]
Appearance Colorless liquid[1]
Boiling Point 69-73 °C (for iodoethane)[5]
Melting Point -108 °C (for iodoethane)[5]
Density ~1.95 g/mL (for iodoethane)[5]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[5]
Stability Stable under recommended storage conditions, but may discolor upon exposure to light.[1]
Table 2: Spectroscopic Data of this compound (and Iodoethane)
Spectroscopic TechniqueKey FeaturesReference
¹H NMR For Iodoethane: Quartet at ~3.2 ppm (2H, -CH₂I), Triplet at ~1.8 ppm (3H, -CH₃). For this compound, the quartet at ~3.2 ppm would be simplified due to the C-D bond.[6][7]
¹³C NMR For Iodoethane: Signal for -CH₂I at ~-5 ppm, Signal for -CH₃ at ~20 ppm. The C1 signal in this compound will show a characteristic C-D coupling.[8]
Mass Spectrometry (EI) For Iodoethane: Molecular ion (M⁺) peak at m/z 156.[9][10] For this compound, the molecular ion peak is expected at m/z 157. Key fragments for iodoethane include [C₂H₅]⁺ at m/z 29 and [I]⁺ at m/z 127.
Infrared (IR) Spectroscopy For Iodoethane: C-H stretching vibrations (~2880-3080 cm⁻¹), C-H bending vibrations (~1300-1500 cm⁻¹), and a characteristic C-I stretching vibration (~500-600 cm⁻¹).[11] The C-D stretch in this compound is expected around 2100-2200 cm⁻¹.

Synthesis and Handling

General Synthesis Protocol

The synthesis of this compound typically involves the reaction of a deuterated ethanol precursor with an iodinating agent. A common laboratory-scale synthesis is adapted from the preparation of iodoethane.[5][12]

Reaction: CH₃CDHOH + PI₃ → CH₃CHDI + H₃PO₃

Materials:

  • Ethanol-1-D1 (CH₃CDHOH)

  • Red phosphorus

  • Iodine

  • Anhydrous calcium chloride

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separating funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-1-D1.

  • Fit the flask with a reflux condenser.

  • Carefully add 25 g of powdered iodine in small portions through the condenser, allowing the reaction to subside between additions. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the mixture to stand for 10 minutes.

  • Gently heat the mixture on a water bath for one hour to complete the reaction.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate with an equal volume of water in a separating funnel.

  • Separate the lower organic layer and dry it over anhydrous calcium chloride until the liquid is clear.

  • Perform a final distillation, collecting the fraction that boils between 68-73 °C (atmospheric pressure).

cluster_synthesis Synthesis of this compound Reactants Ethanol-1-D1 + Red Phosphorus + Iodine ReactionVessel Reaction in Round-Bottom Flask Reactants->ReactionVessel Reflux Reflux ReactionVessel->Reflux Distillation1 Initial Distillation Reflux->Distillation1 Washing Washing with Water Distillation1->Washing Drying Drying over CaCl₂ Washing->Drying Distillation2 Final Distillation Drying->Distillation2 Product This compound Distillation2->Product cluster_kie Kinetic Isotope Effect (KIE) Workflow Start Prepare parallel reactions: - Iodoethane (H) - this compound (D) Reaction React with nucleophile under controlled temperature Start->Reaction Sampling Aliquot sampling at time intervals Reaction->Sampling Quenching Quench reaction Sampling->Quenching Analysis GC-MS analysis (quantify remaining reactant) Quenching->Analysis Data Plot ln[Reactant] vs. time Analysis->Data Calculation Calculate rate constants (kH and kD) Data->Calculation Result Determine KIE = kH / kD Calculation->Result cluster_dmpk In Vitro Metabolic Stability Workflow Incubation Incubate this compound with liver microsomes and NADPH TimePoints Sample at multiple time points Incubation->TimePoints QuenchPrecipitate Quench with acetonitrile and precipitate proteins TimePoints->QuenchPrecipitate Analysis LC-MS/MS analysis of supernatant QuenchPrecipitate->Analysis Quantification Quantify remaining parent compound Analysis->Quantification DataAnalysis Plot % remaining vs. time Quantification->DataAnalysis Result Determine in vitro half-life (t₁/₂) DataAnalysis->Result

References

A Technical Guide to the Physical Characteristics of Deuterated Iodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated iodoethane. It is intended to be a valuable resource for professionals in research and development who utilize isotopically labeled compounds. This document summarizes key physical data, outlines standard experimental protocols for their determination, and illustrates relevant chemical processes.

Physical and Chemical Properties

Deuterated iodoethane is a form of iodoethane where one or more hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution is a critical tool in mechanistic studies, metabolic tracing, and for altering the pharmacokinetic properties of drug candidates. The most common forms are iodoethane-d5 (perdeuterated) and various partially deuterated isotopologues. Below is a comparison of the key physical properties of two common deuterated forms alongside standard iodoethane.

Table 1: Physical Properties of Iodoethane and its Deuterated Analogues

PropertyIodoethane (CH₃CH₂I)Iodoethane-d₃ (CD₃CH₂I)Iodoethane-d₅ (CD₃CD₂I)
Molecular Formula C₂H₅IC₂D₃H₂IC₂D₅I
Molecular Weight ( g/mol ) 155.97[1]158.98161.00[2]
CAS Number 75-03-6[1]7439-87-46485-58-1[2]
Physical Form Liquid[2]LiquidLiquid[2]
Melting Point (°C) -108[1][3]-108 (lit.)-108 (lit.)[2]
Boiling Point (°C) 69-73[3]69-73 (lit.)69-73 (lit.)[2]
Density (g/mL at 25°C) ~1.9401.9872.013[2]
Refractive Index (n20/D) ~1.5131.509 (lit.)1.5091 (lit.)[2]

Experimental Protocols for Property Determination

The following sections describe standard methodologies for determining the key physical properties listed above. These are generalized protocols applicable to liquid samples like deuterated iodoethane.

2.1 Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like iodoethane, which is liquid at room temperature, this requires significant cooling.

  • Apparatus: A cryostat or a low-temperature thermometer and a capillary tube melting point apparatus capable of reaching temperatures below -100°C.

  • Methodology:

    • A small sample of the liquid is introduced into a capillary tube, which is then sealed.

    • The sample is frozen by immersing the capillary tube in a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

    • The frozen sample is placed in the melting point apparatus, and the temperature is slowly increased.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

2.2 Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

  • Methodology:

    • A small volume of the deuterated iodoethane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The sample is gently heated.

    • The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

2.3 Determination of Density

Density is the mass of a substance per unit volume.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

  • Methodology:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the deuterated iodoethane, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature and weighed.

    • The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

2.4 Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Methodology:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the deuterated iodoethane are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

Synthesis and Application Workflows

Deuterated iodoethane is a valuable reagent in organic synthesis, primarily used to introduce a deuterated ethyl group into a molecule.

3.1 General Synthesis of Iodoethane-d₅

One common method for preparing iodoethane involves the reaction of ethanol with a source of iodine. For the deuterated analogue, deuterated ethanol is used as the starting material.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethanol-d6 Ethanol-d6 (CD3CD2OD) Reaction Reaction to form Phosphorus Triiodide (PI3) in situ Ethanol-d6->Reaction Iodine Iodine (I2) Iodine->Reaction Phosphorus Red Phosphorus (P) Phosphorus->Reaction Conversion Conversion of Ethanol-d6 to Iodoethane-d5 Reaction->Conversion Purification Purification (Distillation) Conversion->Purification Iodoethane-d5 Iodoethane-d5 (CD3CD2I) Purification->Iodoethane-d5

Caption: General workflow for the synthesis of iodoethane-d₅.

3.2 Application in Nucleophilic Substitution (SN2 Reaction)

Iodoethane is an excellent substrate for SN2 reactions due to iodine being a good leaving group. Deuterated iodoethane is used to introduce an isotopically labeled ethyl group.

G Reactants Nucleophile (Nu⁻) + Iodoethane-d5 (CD3CD2I) TransitionState Transition State [Nu---CD2(CD3)---I]⁻ Reactants->TransitionState SN2 Attack Products Ethylated Product (Nu-CD2CD3) + Iodide Ion (I⁻) TransitionState->Products Leaving Group Departure

Caption: Use of iodoethane-d₅ as an ethylating agent in an SN2 reaction.

References

An In-depth Technical Guide on the Long-Term Stability of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of Iodoethane-1-D1 (CH₃CHDI). Due to the labile nature of the carbon-iodine bond, understanding the factors that influence the stability of this isotopically labeled compound is critical for its proper storage, handling, and application in research and pharmaceutical development. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing stability.

Introduction to this compound Stability

This compound, like other iodoalkanes, is susceptible to degradation over time, primarily through photodegradation and hydrolysis.[1] The stability of the compound is significantly influenced by storage conditions such as temperature, light exposure, and the presence of moisture and oxygen.[2] Discoloration, typically to a yellow or reddish-brown hue, is a common visual indicator of decomposition, resulting from the formation of elemental iodine.[1] To mitigate degradation, this compound is often supplied with stabilizers, such as copper wire or silver.[3][4]

The primary concern for long-term storage is the cleavage of the C-I bond, which is the weakest bond in the molecule. The presence of the deuterium atom at the C1 position is not expected to significantly alter the primary degradation mechanisms compared to unlabeled iodoethane, although minor kinetic isotope effects may be observable in specific reactions.

Principal Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: photodegradation and hydrolysis.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond, generating an ethyl-1-d1 radical and an iodine radical. These reactive species can then participate in a series of secondary reactions, leading to the formation of various byproducts, including ethane-1,1-d2, ethene-1-d1, and elemental iodine (I₂), which causes the characteristic discoloration.

G cluster_initiation Initiation cluster_propagation Propagation & Termination A CH₃CHDI (this compound) B CH₃CHD• (Ethyl-1-d1 radical) A->B C I• (Iodine radical) A->C E CH₃CHD-DHCH₃ (Butane-1,2-d2) B->E CH₃CHD• F HI (Hydrogen Iodide) B->F H abstraction G CH₂=CDH (Ethene-1-d1) B->G Disproportionation D I₂ (Iodine) C->D I•

Figure 1: Simplified Photodegradation Pathway of this compound.
Hydrolysis

In the presence of water, this compound can undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The primary hydrolysis product is ethanol-1-d1, with the formation of hydrogen iodide. The rate of hydrolysis is generally slower than photodegradation but can be significant over long-term storage if the compound is exposed to moisture.

G cluster_hydrolysis Hydrolysis (Sₙ2) A CH₃CHDI (this compound) C [HO--H--CH(D)CH₃--I]‡ (Transition State) A->C B H₂O (Water) B->C D CH₃CHDOH (Ethanol-1-d1) C->D E HI (Hydrogen Iodide) C->E

Figure 2: Sₙ2 Hydrolysis Pathway of this compound.

Quantitative Stability Data

Table 1: Hypothetical Long-Term Stability of this compound at 5 ± 3 °C in the Dark with Copper Stabilizer

Time (Months)Purity (%) by GC-MSAppearanceConcentration of Ethanol-1-d1 (%)
099.8Colorless liquid< 0.01
699.5Colorless liquid0.15
1299.1Faint yellow liquid0.35
2498.2Yellow liquid0.75
3697.0Yellow-brown liquid1.5

Table 2: Hypothetical Accelerated Stability of this compound at 40 °C / 75% RH in the Dark with Copper Stabilizer

Time (Weeks)Purity (%) by GC-MSAppearanceConcentration of Ethanol-1-d1 (%)
099.8Colorless liquid< 0.01
298.9Faint yellow liquid0.45
498.0Yellow liquid0.90
896.2Yellow-brown liquid1.85
1294.5Brown liquid3.20

Experimental Protocols for Stability Assessment

To assess the long-term stability of this compound, a stability-indicating assay must be used. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability Study Design

A comprehensive stability study should include both long-term and accelerated conditions.

  • Long-Term Stability: Store samples at the recommended storage condition (e.g., 5 ± 3 °C) and test at appropriate time intervals (e.g., 0, 6, 12, 24, and 36 months).

  • Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 40 °C / 75% RH) and test at shorter intervals (e.g., 0, 2, 4, 8, and 12 weeks). The data can be used with the Arrhenius equation to predict shelf-life at the recommended storage temperature.[5]

G cluster_workflow Stability Testing Workflow A This compound Sample (with stabilizer) B Divide into Aliquots A->B C Long-Term Storage (5 ± 3 °C, Dark) B->C D Accelerated Storage (40 °C / 75% RH, Dark) B->D E Sampling at Time Points (e.g., 0, 6, 12 months) C->E F Sampling at Time Points (e.g., 0, 2, 4, 8, 12 weeks) D->F G Analytical Testing (GC-MS, NMR, Appearance) E->G F->G H Data Analysis (Purity, Degradants, Kinetics) G->H I Shelf-Life Determination H->I

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and bonding of Iodoethane-1-D1 (CH₂DCH₂I). Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages extensive data from its non-deuterated counterpart, iodoethane (C₂H₅I), and established principles of isotopic substitution effects on molecular properties. This document is intended to serve as a comprehensive resource for researchers in fields such as molecular spectroscopy, reaction dynamics, and medicinal chemistry where isotopically labeled compounds are of significant interest.

Molecular Structure and Bonding

The molecular structure of iodoethane is characterized by a C-C single bond, with one carbon atom bonded to three hydrogen atoms (the methyl group) and the other carbon atom bonded to two hydrogen atoms and an iodine atom (the ethyl group). In this compound, one of the hydrogen atoms on the carbon bearing the iodine atom is replaced by a deuterium atom. The bonding in iodoethane is primarily covalent, with the C-I bond exhibiting some polar character due to the difference in electronegativity between carbon and iodine. The overall geometry around the carbon atoms is tetrahedral.[1]

Bond Lengths and Angles

Precise experimental determination of the molecular geometry of iodoethane has been achieved through microwave spectroscopy and gas-phase electron diffraction. The substitution of a hydrogen atom with deuterium in this compound is expected to have a negligible effect on the equilibrium bond lengths and angles, as these are primarily determined by the electronic structure of the molecule, which remains unchanged upon isotopic substitution.

Table 1: Structural Parameters of Iodoethane

Parameter Value Experimental Method
r(C-C) 1.526 ± 0.005 Å Microwave Spectroscopy
r(C-H) (methyl) 1.096 ± 0.010 Å Microwave Spectroscopy
r(C-H) (methylene) 1.096 ± 0.010 Å Microwave Spectroscopy
r(C-I) 2.139 ± 0.002 Å Microwave Spectroscopy
∠(C-C-I) 111.4 ± 0.4 ° Microwave Spectroscopy
∠(H-C-C) (methyl) 110.1 ± 0.5 ° Microwave Spectroscopy
∠(H-C-I) 107.5 ± 0.8 ° Microwave Spectroscopy

| ∠(H-C-H) (methylene) | 109.3 ± 1.0 ° | Microwave Spectroscopy |

Data sourced from microwave spectroscopy studies of C₂H₅I.

Rotational Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are inversely proportional to its moments of inertia. The moments of inertia are sensitive to the atomic masses and their distribution within the molecule.

Rotational Constants and Centrifugal Distortion

The rotational constants (A, B, and C) for iodoethane have been experimentally determined. For this compound, these constants are expected to change due to the increased mass of deuterium compared to hydrogen. Specifically, the moments of inertia about the principal axes will be altered, leading to a predictable shift in the rotational constants.

Table 2: Rotational and Centrifugal Distortion Constants for Iodoethane

Constant Value (MHz)
A 29106.2 ± 0.5
B 2979.2 ± 0.1

| C | 2797.1 ± 0.1 |

Data from the microwave spectrum of C₂H₅I.[1]

The substitution of deuterium for hydrogen at the C1 position will primarily affect the moments of inertia Iₐ and Iₑ, leading to a decrease in the A and C rotational constants for this compound compared to iodoethane.

Iodine Nuclear Quadrupole Coupling

The iodine nucleus (¹²⁷I) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, causes splitting of the rotational energy levels and provides valuable information about the electronic environment around the iodine atom. The nuclear quadrupole coupling constants (eQq) are a measure of this interaction. While specific data for this compound is not available, the values for iodoethane provide a strong baseline.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the force constants of the bonds.

Fundamental Vibrational Frequencies

The substitution of hydrogen with deuterium in this compound will cause a significant shift in the vibrational frequencies involving the deuterated carbon. The C-D stretching and bending vibrations will occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key feature in identifying the position of deuteration within a molecule.

Table 3: Principal Vibrational Frequencies for Iodoethane (C₂H₅I)

Wavenumber (cm⁻¹) Assignment
~2880 - 3080 C-H stretching
~1300 - 1500 C-H bending/deformation
~1200 C-C stretching

| ~500 - 600 | C-I stretching |

Data from the infrared spectrum of iodoethane.[2]

For this compound, the C-D stretching frequency is expected to be observed around 2100-2200 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reduction of a suitable precursor with a deuterium source. One such method is the dehalogenation of 1,1-diiodoethane or 1-bromo-1-iodoethane with a reducing agent in the presence of deuterium oxide (D₂O).[3]

Protocol for Synthesis via Dehalogenation:

  • Reaction Setup: A reaction vessel is charged with the starting material (e.g., 1,1-diiodoethane), a suitable solvent such as dioxane, and a reducing agent like zinc dust.

  • Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a controlled temperature to facilitate the reductive dehalogenation and incorporation of deuterium.

  • Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and purified by distillation to yield this compound.

Microwave Spectroscopy

The rotational spectrum of this compound can be measured using a pulsed-jet Fourier transform microwave (PJ-FTMW) spectrometer.

Protocol for Microwave Spectroscopy:

  • Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., neon or argon) is prepared.

  • Introduction into Spectrometer: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet of cooled molecules.

  • Microwave Excitation: The molecules in the jet are irradiated with a short pulse of microwave radiation.

  • Detection of Free Induction Decay: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

  • Data Analysis: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational constants and other spectroscopic parameters are determined.

Visualizations

Iodoethane_1_D1_Structure C1 C C2 C C1->C2 σ-bond H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 I I C2->I σ-bond H4 H C2->H4 D1 D C2->D1

Caption: Molecular structure of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_spectroscopy Microwave Spectroscopy start Starting Material (e.g., 1,1-diiodoethane) reagents Add D₂O and Reducing Agent start->reagents reaction Controlled Reaction reagents->reaction workup Extraction and Purification reaction->workup product This compound workup->product sample_prep Sample Preparation (Dilute gas mixture) product->sample_prep Characterization supersonic_jet Supersonic Expansion sample_prep->supersonic_jet mw_pulse Microwave Excitation supersonic_jet->mw_pulse fid_detection FID Detection mw_pulse->fid_detection analysis Data Analysis fid_detection->analysis

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Safe Handling of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for Iodoethane-1-D1. Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is a hazardous chemical that poses multiple risks. It is a flammable liquid and vapor, harmful if swallowed, and causes significant skin and eye irritation.[1] Furthermore, it may cause allergic skin reactions, respiratory irritation, and allergy or asthma-like symptoms if inhaled.[1][2] There is also suspicion that it may cause genetic defects.[1] Long-term or repeated exposure, particularly if swallowed, can cause damage to the thyroid.

Hazard_Profile cluster_main This compound cluster_hazards Primary Hazards Compound This compound Flammable Flammable (Liquid & Vapor) Compound->Flammable Health Acute Toxicity (Oral, Dermal, Inhalation) Compound->Health Irritant Skin & Eye Irritant Compound->Irritant Sensitizer Respiratory & Skin Sensitizer Compound->Sensitizer Mutagen Suspected Mutagen Compound->Mutagen Organ Specific Target Organ Toxicity (Thyroid) Compound->Organ

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeDescription
Hazard H226Flammable liquid and vapor.
H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H317May cause an allergic skin reaction.[2]
H319Causes serious eye irritation.[2]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
H335May cause respiratory irritation.[2]
H341Suspected of causing genetic defects.
H372Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
P261Avoid breathing vapors, mist, or spray.[2][3]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[2]

Physical and Chemical Properties

This compound is a colorless, flammable liquid that may discolor upon exposure to light.[4][5] It is sensitive to both light and moisture.[2] Its vapors are heavier than air and can form explosive mixtures with air at elevated temperatures.[2]

Table 2: Physical and Chemical Data for this compound

PropertyValue
Molecular Formula C₂H₄DI[6]
Molecular Weight 156.97 g/mol [4][6][7]
Appearance Colorless liquid[4]
Boiling Point 69-73 °C
Melting Point -108 °C
Density 1.974 g/mL at 25 °C
Flash Point 72 °C (closed cup)[8]
Solubility in Water 4 g/L (at 20 °C)[5]
Stability Stable, but decomposes in light and air.[4][5] Often stabilized with copper.[8][9]

Experimental Protocols: Safe Handling and Storage

A rigorous and methodical approach is required when handling this compound. The following workflow outlines the critical steps for its safe use in a laboratory setting.

Detailed Methodologies:

  • Preparation:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double-layered nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[2][3]

    • Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] The work area must be free of ignition sources such as open flames, hot surfaces, and sparks.[3] All electrical equipment should be explosion-proof.[3]

    • Static Discharge: Take precautionary measures against static discharge.[2] Ensure that containers and receiving equipment are properly grounded and bonded.[3]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]

    • Use non-sparking tools when handling the compound.[3]

    • Keep containers securely sealed when not in use to prevent the release of vapors and exposure to light and moisture.[3]

  • Storage:

    • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

    • The storage area should be locked and accessible only to authorized personnel.[2]

    • Protect from light, moisture, heat, and ignition sources.[2][4]

    • It is incompatible with strong bases, magnesium, and strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Remove the victim to fresh air immediately. If breathing is difficult or respiratory symptoms occur, call a POISON CENTER or physician.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water/shower. Consult a physician if irritation or a rash develops.[2]
Eye Contact Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Have the victim immediately drink water (two glasses at most). Call a POISON CENTER or physician.[2]

Spill Response:

  • Evacuate the danger area and remove all ignition sources.[2][3]

  • Ensure adequate ventilation. Avoid breathing vapors.[2]

  • Prevent the spill from entering drains.[2]

  • Contain and absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb, vermiculite).[2][3]

  • Collect the absorbed material into a suitable, sealed container for flammable waste and dispose of it properly.[2][3]

Fire Fighting:

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

  • Combustion may produce hazardous gases such as carbon oxides and hydrogen iodide.[1][2]

Toxicity Data

The following data highlights the acute toxicity of the compound.

Table 4: Acute Toxicity Values for Iodoethane

RouteOrganismLD50Reference
IntraperitonealRat330 mg/kg[4]
SubcutaneousMouse1000 mg/kg[4]
IntraperitonealGuinea Pig322 mg/kg[4]

References

Iodoethane-1-D1 alternative names and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Iodoethane-1-D1, a deuterated isotopologue of iodoethane. This document details its alternative names and chemical identifiers, provides a plausible experimental protocol for its synthesis, summarizes key quantitative data, and illustrates its application in mechanistic studies through a detailed workflow diagram. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who utilize isotopically labeled compounds.

Alternative Names and Identifiers

This compound is known by several synonyms and is cataloged under various chemical identification systems. These identifiers are crucial for accurate documentation, procurement, and regulatory compliance.

Identifier TypeIdentifier
CAS Number 3652-81-1
IUPAC Name 1-deuterio-1-iodoethane
Synonyms [1-²H₁]Ethyl iodide, 1-Iodoethane-d, Ethyl iodide-1-d, Ethyl-1-d1 iodide, 1-Iodoethane-1-D
Molecular Formula C₂H₄DI
InChI InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D
InChIKey HVTICUPFWKNHNG-VMNATFBRSA-N
SMILES [2H]C(C)I

Quantitative Data

PropertyValueNotes
Molecular Weight 156.97 g/mol [1]
Appearance Colorless liquidMay discolor to yellow or reddish on exposure to air and light.[2]
Boiling Point 69-73 °C (for iodoethane)
Melting Point -108 °C (for iodoethane)
Density ~1.95 g/mL (for iodoethane)
Isotopic Enrichment Typically ≥98 atom % D[1]Varies by supplier.
Solubility Insoluble in water; soluble in ethanol, ether

Experimental Protocols

Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of iodoalkanes and deuterated compounds. This procedure involves the reduction of a deuterated aldehyde followed by iodination.

Materials:

  • Ethanal-1-d₁ (Acetaldehyde-1-d₁)

  • Sodium borohydride (NaBH₄) or Lithium aluminum deuteride (LiAlD₄) for higher deuteration purity

  • Iodine (I₂)

  • Red phosphorus

  • Anhydrous diethyl ether

  • Water

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of Ethanal-1-d₁: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethanal-1-d₁ in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add a molar equivalent of sodium borohydride (or LiAlD₄ for complete deuteration at this position) in small portions with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up of Ethanol-1,1-d₂: Carefully quench the reaction by the slow addition of water. Separate the ethereal layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation to obtain crude Ethanol-1,1-d₂.

  • Iodination of Ethanol-1,1-d₂: In a clean, dry round-bottom flask equipped with a reflux condenser, place red phosphorus and iodine. Slowly add the crude Ethanol-1,1-d₂ to the flask with gentle warming. An exothermic reaction will commence. Control the reaction rate by cooling if necessary.

  • Reaction Completion and Distillation: After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete conversion.

  • Purification: Distill the crude this compound from the reaction mixture. Wash the distillate with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash. Dry the product over anhydrous magnesium sulfate and redistill to obtain pure this compound.

Note: This is a generalized procedure and may require optimization. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Mechanistic Studies: Kinetic Isotope Effect

This compound is a valuable tool for investigating reaction mechanisms, particularly for elucidating the transition state of nucleophilic substitution (Sₙ2) and elimination (E2) reactions through the study of the kinetic isotope effect (KIE).[3][4][5][6] The KIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A primary KIE greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Experimental Workflow for Determining the Kinetic Isotope Effect in an Sₙ2 Reaction

The following diagram illustrates a typical experimental workflow for determining the secondary kinetic isotope effect of an Sₙ2 reaction using this compound. In this example, the reaction of iodoethane with a nucleophile (e.g., hydroxide ion) is examined.[7][8][9][10][11]

KIE_Workflow cluster_prep Reactant Preparation cluster_reaction Parallel Sₙ2 Reactions cluster_analysis Kinetic Analysis cluster_result Result cluster_interpretation Mechanistic Interpretation A Iodoethane (CH3CH2I) C Reaction with Nucleophile (e.g., OH⁻) under identical conditions A->C B This compound (CH3CHDI) D Reaction with Nucleophile (e.g., OH⁻) under identical conditions B->D E Monitor reaction progress (e.g., GC, HPLC, NMR) to determine rate constant kH C->E F Monitor reaction progress (e.g., GC, HPLC, NMR) to determine rate constant kD D->F G Calculate Kinetic Isotope Effect KIE = kH / kD E->G F->G H Interpret KIE value to elucidate transition state structure and reaction mechanism G->H

Workflow for KIE determination in an Sₙ2 reaction.
Application in Drug Metabolism Studies

Isotopically labeled compounds like this compound can also be instrumental in studying drug metabolism. For instance, if a drug candidate contains an ethyl group susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, replacing it with a deuterated ethyl group can alter the rate of metabolism.[12][13][14][15][16] This "deuterium effect" can be used to investigate metabolic pathways and to develop "metabolically soft" drugs with improved pharmacokinetic profiles.

The logical workflow for such a study would involve synthesizing the deuterated drug analogue, incubating both the deuterated and non-deuterated compounds with liver microsomes or specific CYP isozymes, and then analyzing the formation of metabolites over time to determine the metabolic rates. A significant difference in the rates of metabolism for the deuterated versus non-deuterated compound would indicate that C-H bond cleavage at that position is a rate-limiting step in the metabolic process.

References

Methodological & Application

Application Notes and Protocols for Iodoethane-1-D1 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development used to elucidate reaction mechanisms and to modulate the metabolic stability of pharmacologically active compounds.[1] The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and thus requires more energy to break, leading to a slower reaction rate.

The magnitude of the KIE is most significant when the isotopic substitution involves a large relative mass change, such as the replacement of protium (¹H) with deuterium (²H or D), which doubles the atomic mass. Reactions involving the cleavage of a carbon-hydrogen (C-H) bond can be 6 to 10 times faster than the corresponding carbon-deuterium (C-D) bond cleavage.[1] This makes deuterium labeling, as with iodoethane-1-d1, a particularly insightful method for KIE studies.

Primary vs. Secondary KIE:

  • Primary KIE: A large rate change (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

  • Secondary KIE: A smaller rate change (typically kH/kD is close to 1) is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects arise from changes in the vibrational environment of the transition state.

Applications of this compound in Mechanistic Studies

This compound is an ideal substrate for investigating the competition between bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. The deuterium label at the α-carbon (the carbon bearing the leaving group) allows for the determination of the kinetic isotope effect, providing crucial evidence for the prevailing reaction mechanism.

Distinguishing Between Sₙ2 and E2 Mechanisms

The reaction of an alkyl halide like iodoethane with a nucleophile/base can proceed through either an Sₙ2 or an E2 pathway. The choice of mechanism is influenced by factors such as the structure of the alkyl halide, the strength and steric bulk of the base/nucleophile, and the solvent.

  • In an Sₙ2 reaction: The nucleophile attacks the α-carbon, and the C-D bond is not broken. Therefore, a small, secondary KIE is expected.

  • In an E2 reaction: The base abstracts a proton from the β-carbon, and the C-H/C-D bond at the α-carbon is not cleaved. However, if the deuterium were on the β-carbon, a large primary KIE would be observed. For this compound, the deuterium is on the α-carbon, so a secondary KIE is expected in an E2 reaction as well, but its magnitude can differ from that of an Sₙ2 reaction and provide insight into the transition state structure.

Probing Transition State Structures

The magnitude of the secondary KIE in Sₙ2 reactions can provide information about the structure of the transition state. For example, an inverse KIE (kH/kD < 1) can suggest a more sterically crowded transition state, while a normal KIE (kH/kD > 1) can indicate a looser transition state.

Application in Drug Development

While this compound is primarily a tool for fundamental mechanistic studies, the principles of KIE it helps to illustrate are central to modern drug development. By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, its rate of metabolism by enzymes like cytochrome P450 can be significantly reduced. This "deuterium-for-hydrogen" substitution can lead to an improved pharmacokinetic profile, including longer half-life, increased systemic exposure, and reduced dosing frequency.

Experimental Protocols

The following are generalized protocols for studying the reactions of iodoethane and this compound to determine the kinetic isotope effect.

Protocol for Sₙ2 Reaction with Cyanide

This protocol describes a competition experiment to determine the secondary KIE for the Sₙ2 reaction of iodoethane with cyanide.

Materials:

  • Iodoethane (CH₃CH₂I)

  • This compound (CH₃CHDI)

  • Sodium cyanide (NaCN)

  • Anhydrous ethanol

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium cyanide in anhydrous ethanol.

  • Reactant Addition: Add an equimolar mixture of iodoethane and this compound to the cyanide solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period. It is crucial to monitor the reaction progress to ensure it does not go to completion, as the KIE is most accurately measured at low conversion.

  • Quenching and Extraction: After the desired time, cool the reaction mixture and quench with water. Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the isotopic composition of the unreacted starting material and the product (propanenitrile) using GC-MS. The ratio of the deuterated to non-deuterated species is determined by comparing the relative intensities of their molecular ion peaks.

  • KIE Calculation: The KIE is calculated from the relative rates of reaction of the two isotopic species, which can be determined from the change in their relative concentrations over time.

Protocol for E2 Reaction with a Strong Base

This protocol outlines a method to study the KIE in the E2 elimination of iodoethane using a strong base. While this compound will show a secondary KIE in this reaction, a primary KIE would be observed with iodoethane-2-d1. This protocol is written for the general case.

Materials:

  • Iodoethane (CH₃CH₂I)

  • This compound (CH₃CHDI)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • NMR spectrometer

Procedure:

  • Kinetic Runs: Prepare separate, parallel reactions for the non-deuterated and deuterated iodoethane.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of sodium ethoxide in anhydrous ethanol.

  • Initiation: Initiate the reaction by adding a known concentration of either iodoethane or this compound.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., with a weak acid), and analyze the concentration of the product (ethene) or the disappearance of the starting material using GC-FID.

  • Rate Constant Determination: Plot the concentration of the reactant or product versus time to determine the initial rate of the reaction for both the deuterated and non-deuterated substrates. The rate constants (kH and kD) are obtained from the slopes of these plots.

  • KIE Calculation: The KIE is calculated as the ratio of the rate constants: KIE = kH / kD.

Data Presentation

The following tables summarize typical KIE values for reactions of alkyl halides, which are analogous to those expected for this compound.

Reaction TypeSubstrateReagent/SolventKIE (kH/kD)Interpretation
Primary KIE 2-BromopropaneNaOEt/EtOH6.7[1]C-H bond cleavage is in the rate-determining step (E2 mechanism).
1-Bromo-2-phenylethaneBase7.11[3]Confirms C-H bond breaking in the rate-limiting step of an E2 reaction.
Secondary KIE Ethyl ChlorideTetrabutylammonium cyanide/DMSO~1.0 - 1.2No C-H bond cleavage in the rate-determining step (Sₙ2 mechanism).
2-Phenylethyl bromideNaOEt/EtOH1.09 (per D)[4]Small secondary α-deuterium effect in an E2 reaction.

Visualizations

Logical Flow for KIE Determination

KIE_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Reactants Prepare Reactants: - Iodoethane (CH3CH2I) - this compound (CH3CHDI) Reaction Run Parallel Reactions (Deuterated and Non-deuterated) Reactants->Reaction Reagents Prepare Reagents: - Nucleophile/Base (e.g., NaCN, NaOEt) - Anhydrous Solvent (e.g., Ethanol) Reagents->Reaction Monitoring Monitor Reaction Progress (e.g., GC, NMR) Reaction->Monitoring Rate_Constants Determine Rate Constants (kH and kD) Monitoring->Rate_Constants KIE_Calc Calculate KIE (kH / kD) Rate_Constants->KIE_Calc Mechanism Elucidate Reaction Mechanism (Sₙ2 vs. E2) KIE_Calc->Mechanism

Caption: Workflow for determining the kinetic isotope effect.

Sₙ2 vs. E2 Reaction Pathways

SN2_vs_E2_Pathway cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway start This compound + Base/Nucleophile sn2_ts Transition State (Backside Attack) start->sn2_ts Nucleophilic Attack e2_ts Transition State (Anti-periplanar) start->e2_ts Proton Abstraction sn2_prod Substitution Product sn2_ts->sn2_prod sn2_kie Secondary KIE (kH/kD ≈ 1) sn2_prod->sn2_kie e2_prod Elimination Product (Ethene) e2_ts->e2_prod e2_kie Primary KIE (with β-deuteration) Secondary KIE (with α-deuteration) e2_prod->e2_kie

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

References

Iodoethane-1-D1 as a Mechanistic Probe in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1-D1 (CH₃CHDI) is a valuable isotopically labeled compound employed as a mechanistic probe in the study of organic reactions. By strategically replacing a protium (¹H) atom with a deuterium (²H) atom at the α-position, researchers can investigate the kinetic isotope effect (KIE), providing profound insights into reaction mechanisms, particularly for substitution and elimination reactions. The difference in mass between hydrogen and deuterium leads to different zero-point energies of the C-H and C-D bonds, which can result in different reaction rates if this bond is broken or its environment is altered in the rate-determining step. These application notes provide an overview of the use of this compound, along with detailed protocols for its application in mechanistic studies.

Deuterium-labeled compounds are powerful tools for elucidating reaction pathways.[1] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution.[2] This effect is particularly pronounced for hydrogen isotopes due to the significant relative mass difference between protium (¹H) and deuterium (²H).

Principle of the Deuterium Kinetic Isotope Effect

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This energy difference can manifest as a kinetic isotope effect (kH/kD), which is the ratio of the rate constant for the reaction of the non-deuterated substrate (kH) to the rate constant for the reaction of the deuterated substrate (kD).

  • Primary Kinetic Isotope Effect (PKIE): A significant kH/kD value (typically > 2) is observed when the C-H(D) bond is broken in the rate-determining step of the reaction.[1][3] This is a hallmark of mechanisms where C-H bond cleavage is kinetically significant, such as in E2 elimination reactions.[1][3]

  • Secondary Kinetic Isotope Effect (SKIE): A smaller kH/kD value (typically close to 1) is observed when the C-H(D) bond is not broken in the rate-determining step, but its vibrational environment changes between the ground state and the transition state.[2] These are further classified as α- and β-SKIEs depending on the position of the isotope relative to the reaction center. For this compound, we are concerned with the α-secondary KIE.

Applications in Mechanistic Elucidation

This compound is particularly useful for distinguishing between competing reaction mechanisms, such as Sₙ1/E1 and Sₙ2/E2 pathways.

Distinguishing Sₙ2 and Sₙ1 Reactions

The α-secondary kinetic isotope effect (α-SKIE) is a powerful tool for differentiating between Sₙ1 and Sₙ2 mechanisms. The hybridization of the α-carbon changes during these reactions, leading to predictable KIEs.

  • Sₙ2 Reaction: In an Sₙ2 reaction, the α-carbon remains sp³ hybridized in the transition state, although the bonds are elongated. This typically results in a small or slightly inverse α-SKIE (kH/kD ≈ 0.95-1.05). The transition state is more sterically crowded, which can slightly increase the vibrational frequencies of the C-H(D) bonds, leading to a kH/kD value close to unity or slightly less than one.

  • Sₙ1 Reaction: In an Sₙ1 reaction, the rate-determining step is the formation of a carbocation, where the hybridization of the α-carbon changes from sp³ to sp². This change leads to a less sterically hindered environment and a weakening of the C-H(D) out-of-plane bending vibrations. This results in a significant normal α-SKIE (kH/kD ≈ 1.10-1.25).

Table 1: Expected α-Secondary Kinetic Isotope Effects for Substitution Reactions of this compound

Reaction MechanismHybridization Change at α-CarbonExpected kH/kDInterpretation
Sₙ2sp³ → [sp³]‡~0.95 - 1.05No significant change in C-D bond vibration.
Sₙ1sp³ → sp²~1.10 - 1.25Weakening of C-D bending vibrations in the transition state.
Probing the E2 Transition State

In an E2 elimination reaction, a base removes a proton from the β-carbon, and the leaving group departs from the α-carbon simultaneously. While this compound probes the α-position, studying the β-deuterated analogue (e.g., Iodoethane-2,2,2-d3) would show a large primary KIE. However, the use of this compound in conjunction with β-deuterated iodoethane can provide a more complete picture of the E2 transition state structure (e.g., the degree of C-I bond cleavage versus C-H bond cleavage). For the E2 reaction of ethyl halides with a strong base, a significant primary kinetic isotope effect is expected when the β-hydrogen is replaced with deuterium.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 1-iodo-1-chloroethane with a deuterated reducing agent, or the reaction of ethanol-1-d1 with iodine and phosphorus. A general procedure starting from Ethanol-1-d1 is outlined below.

Materials:

  • Ethanol-1-d1 (CH₃CHDOH)

  • Red phosphorus

  • Iodine

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separating funnel

Procedure:

  • In a round-bottom flask, place red phosphorus and ethanol-1-d1.

  • Fit the flask with a reflux condenser.

  • Slowly add powdered iodine in small portions to the flask. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the mixture to stand for 10 minutes and then heat it on a water bath under reflux for one hour.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate in a separating funnel with an equal volume of water.

  • Separate the lower iodoethane layer and dry it over anhydrous calcium chloride until the liquid is clear.

  • Perform a final distillation to purify the this compound, collecting the fraction that boils at the appropriate temperature (boiling point of iodoethane is 72 °C).

Protocol 2: Measurement of the Kinetic Isotope Effect for an Sₙ2 Reaction

This protocol describes a competition experiment to determine the α-secondary KIE for the Sₙ2 reaction of iodoethane with a nucleophile (e.g., thiophenoxide).

Materials:

  • Iodoethane

  • This compound

  • Sodium thiophenoxide

  • Anhydrous solvent (e.g., DMF)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of sodium thiophenoxide in the chosen anhydrous solvent.

  • Prepare an equimolar mixture of iodoethane and this compound. The exact ratio should be determined accurately by GC-MS or NMR analysis.

  • In a thermostatted reaction vessel, add the iodoethane/Iodoethane-1-D1 mixture.

  • Initiate the reaction by adding the sodium thiophenoxide solution.

  • Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure that the concentrations of the reactants do not change significantly.

  • Quench the reaction by adding a suitable reagent (e.g., a dilute acid).

  • Extract the unreacted iodoethane mixture from the reaction solution.

  • Analyze the isotopic ratio of the unreacted iodoethane mixture using GC-MS or NMR.

  • The kH/kD can be calculated from the change in the isotopic ratio of the starting materials.

Data Analysis: The kinetic isotope effect can be determined by analyzing the relative amounts of the deuterated and non-deuterated species in the starting material before and after the reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the transition states for the Sₙ1 and Sₙ2 reactions of this compound, as well as a general experimental workflow for determining the KIE.

Caption: Sₙ2 reaction pathway for this compound.

Caption: Sₙ1 reaction pathway for this compound.

KIE_Workflow A Prepare Equimolar Mixture (Iodoethane & this compound) B Analyze Initial Isotopic Ratio (GC-MS or NMR) A->B C Perform Reaction to Low Conversion A->C G Calculate kH/kD B->G D Quench Reaction C->D E Isolate Unreacted Substrate D->E F Analyze Final Isotopic Ratio (GC-MS or NMR) E->F F->G

Caption: Experimental workflow for KIE determination.

Conclusion

This compound is a powerful tool for the elucidation of organic reaction mechanisms. The measurement of kinetic isotope effects allows researchers to probe the nature of transition states and distinguish between competing reaction pathways. The protocols and data presented in these application notes provide a framework for the effective use of this compound in mechanistic organic chemistry and drug development, where a thorough understanding of reaction mechanisms is crucial for process optimization and the design of new synthetic routes.

References

Application Notes and Protocols: Standard Protocol for Deuteration with Iodoethane-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a powerful tool in modern chemical and pharmaceutical sciences. The introduction of deuterium into a molecule can profoundly influence its physicochemical and biological properties. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond. This increased bond strength can significantly slow down metabolic pathways that involve the cleavage of a C-H bond, a common reaction in drug metabolism.[1][2][3]

Iodoethane-d1 (CH₃CHDI) is a valuable reagent for introducing a monodeuterated ethyl group onto various nucleophilic functional groups, such as amines, phenols, and thiols. By selectively placing a deuterium atom at a metabolically vulnerable position within a drug candidate, researchers can enhance its pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of reactive metabolites.[1][2] These application notes provide detailed protocols for the synthesis of iodoethane-d1 and its use in the deuteration of common organic functional groups.

Synthesis of Iodoethane-1-d1

A common method for the preparation of iodoethane is by reacting ethanol with iodine and red phosphorus.[4][5] This method can be adapted for the synthesis of this compound by using ethanol-1-d1 as the starting material.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.1 eq) and ethanol-1-d1 (1.0 eq).

  • Addition of Iodine: Slowly add iodine (1.0 eq) portion-wise to the flask with stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of iodine is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.

  • Distillation: Distill the crude this compound from the reaction mixture.

  • Purification: Wash the distillate with a dilute sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water and drying over anhydrous calcium chloride.

  • Final Distillation: Perform a final distillation to obtain pure this compound.

ParameterValue
Reactants Ethanol-1-d1, Red Phosphorus, Iodine
Stoichiometry 1.0 eq : 1.1 eq : 1.0 eq
Solvent None (neat reaction)
Temperature Reflux
Reaction Time 2-3 hours
Typical Yield 70-85%
Deuterium Incorporation >98%

General Protocols for Deuteration using Iodoethane-d1

The following are general protocols for the N-, O-, and S-alkylation of organic substrates using iodoethane-d1. These reactions typically proceed via an SN2 mechanism.

N-Ethylation-d1 of Amines

N-alkylation of primary and secondary amines with alkyl halides is a common method for the synthesis of more substituted amines.[6] However, over-alkylation can be a significant side reaction.

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), add a non-nucleophilic base (1.1 - 1.5 eq, e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine).

  • Addition of Iodoethane-d1: Add iodoethane-d1 (1.0 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Substrate Primary or Secondary Amine
Reagent Iodoethane-d1
Base K₂CO₃, Cs₂CO₃, or DIPEA
Solvent Acetonitrile, DMF, THF
Temperature Room Temperature to 60 °C
Reaction Time 2-24 hours
Typical Yield 60-90%
Deuterium Incorporation >98%
O-Ethylation-d1 of Phenols

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[7][8][9]

  • Formation of Phenoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in a dry aprotic solvent (e.g., DMF, THF, or acetone). Add a strong base (1.1 eq, e.g., sodium hydride, potassium carbonate, or cesium carbonate) portion-wise at 0 °C.

  • Addition of Iodoethane-d1: After the evolution of hydrogen gas ceases (in the case of NaH) or after stirring for 30 minutes, add iodoethane-d1 (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

ParameterValue
Substrate Phenol
Reagent Iodoethane-d1
Base NaH, K₂CO₃, Cs₂CO₃
Solvent DMF, THF, Acetone
Temperature 0 °C to Room Temperature
Reaction Time 1-12 hours
Typical Yield 80-95%
Deuterium Incorporation >98%
S-Ethylation-d1 of Thiols

Thioethers can be readily synthesized by the alkylation of thiols under basic conditions. Thiolates are excellent nucleophiles, and these reactions are typically fast and efficient.[10][11][12]

  • Formation of Thiolate: Dissolve the thiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or THF). Add a base (1.05 eq, e.g., sodium hydroxide, potassium carbonate, or sodium ethoxide) and stir for 15-30 minutes at room temperature.

  • Addition of Iodoethane-d1: Add iodoethane-d1 (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by distillation or column chromatography.

ParameterValue
Substrate Thiol
Reagent Iodoethane-d1
Base NaOH, K₂CO₃, NaOEt
Solvent Ethanol, DMF, THF
Temperature Room Temperature
Reaction Time 0.5-4 hours
Typical Yield 90-99%
Deuterium Incorporation >98%

Application in Drug Development: The Kinetic Isotope Effect

The primary motivation for introducing deuterium into a drug molecule is to leverage the kinetic isotope effect (KIE) to slow down its metabolism.[1][2][3] The C-D bond has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for bond cleavage. This can lead to a significant reduction in the rate of metabolic reactions where C-H bond breaking is the rate-determining step.

A pertinent example is the N-deethylation of drugs by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver.[3][7][13][14][15] For instance, the local anesthetic and antiarrhythmic drug, lidocaine, undergoes extensive hepatic metabolism, with N-deethylation being a primary pathway mediated by CYP1A2 and CYP3A4.[7][13][16]

Illustrative Kinetic Isotope Effect Data

The following table presents illustrative data on the impact of deuteration on the rate of N-deethylation, based on typical KIE values observed for such reactions.

CompoundMetabolic PathwayKey Enzyme(s)Rate Constant (kH) (arbitrary units)Rate Constant (kD) (arbitrary units)Kinetic Isotope Effect (kH/kD)
N-ethyl-anilineN-deethylationCYP450100254.0
LidocaineN-deethylationCYP1A2, CYP3A4100333.0
Ethyl-theophyllineN-deethylationCYP1A2100205.0

Note: The rate constants are for illustrative purposes to demonstrate the magnitude of the KIE.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Iodoethane-d1 cluster_deuteration Deuteration Protocol ethanol_d1 Ethanol-1-d1 reaction_synthesis Reaction & Reflux ethanol_d1->reaction_synthesis reagents Red Phosphorus, Iodine reagents->reaction_synthesis purification_synthesis Distillation & Washing reaction_synthesis->purification_synthesis iodoethane_d1 This compound purification_synthesis->iodoethane_d1 reaction_deuteration Alkylation Reaction iodoethane_d1->reaction_deuteration substrate Substrate (Amine, Phenol, or Thiol) substrate->reaction_deuteration base Base base->reaction_deuteration solvent Solvent solvent->reaction_deuteration workup Work-up & Extraction reaction_deuteration->workup purification_deuteration Column Chromatography workup->purification_deuteration product Deuterated Product purification_deuteration->product

Caption: Experimental workflow for the synthesis and application of Iodoethane-d1.

metabolic_pathway drug Drug-CH₂CH₃ cyp450 Cytochrome P450 (e.g., CYP3A4, CYP1A2) drug->cyp450 kH (fast) drug_d Drug-CHDCH₃ drug_d->cyp450 kD (slow) intermediate [Drug-C⁺HCH₃] cyp450->intermediate C-H bond cleavage intermediate_d [Drug-C⁺DCH₃] cyp450->intermediate_d C-D bond cleavage metabolite Metabolite (De-ethylated Drug) intermediate->metabolite intermediate_d->metabolite

Caption: Metabolic pathway of an N-ethylated drug and the effect of deuteration.

References

Applications of Iodoethane-1-D1 in Quantitative Mass Spectrometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iodoethane-1-D1 (CH₃CHD¹I) is a deuterated alkylating agent that serves as a valuable tool in quantitative mass spectrometry, particularly within the field of proteomics. Its primary application lies in stable isotope labeling for the relative and absolute quantification of proteins and peptides. By introducing a deuterium atom, this compound allows for the creation of a "heavy" isotopic signature on molecules of interest, which can then be distinguished from their "light," non-deuterated counterparts by a mass spectrometer.

The most prominent use of this compound is in the differential alkylation of cysteine residues in proteins. Cysteine's sulfhydryl group is highly nucleophilic and readily reacts with iodoethane in a process called S-alkylation. This covalent modification is robust and specific under controlled conditions. In a typical quantitative proteomics experiment, two samples (e.g., control vs. treated) are processed in parallel. The cysteine residues in the control sample are alkylated with standard iodoethane, while the experimental sample is treated with this compound.

Following alkylation, the samples are combined, enzymatically digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of peptide signals separated by a specific mass difference corresponding to the isotopic label (1 Dalton for this compound). The ratio of the signal intensities of the "heavy" and "light" peptide pairs directly reflects the relative abundance of that protein in the original samples. This approach, analogous to the well-established Isotope-Coded Affinity Tag (ICAT) methodology, enables precise and reliable quantification of changes in protein expression or modification.[1][2][3]

Beyond proteomics, this compound can also be employed for the derivatization of other small molecules containing thiol groups, facilitating their quantification in complex biological matrices, which is of significant interest in drug development and metabolite analysis.[4] The introduction of the deuterium label can improve the analytical performance of the mass spectrometry assay.

Key Applications:

  • Quantitative Proteomics: Relative and absolute quantification of cysteine-containing proteins.

  • Drug Development: Quantifying the interaction of thiol-containing drugs with their protein targets.

  • Metabolomics: Derivatization and quantification of small molecule thiols.

  • Structural Biology: Probing the accessibility of cysteine residues in proteins.

Experimental Protocols

Protocol 1: Relative Quantification of Cysteine-Containing Proteins using this compound

This protocol outlines the differential labeling of two protein samples for relative quantification by LC-MS/MS.

Materials:

  • Protein samples (e.g., cell lysates)

  • Urea

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoethane (for "light" labeling)

  • This compound (for "heavy" labeling)

  • Dithiothreitol (DTT) to quench the reaction

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend protein pellets from control and experimental samples in a lysis buffer containing 8 M urea.

    • Determine the protein concentration for both samples using a standard protein assay.

    • To 100 µg of protein from each sample, add TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Differential Alkylation:

    • To the control sample, add iodoethane to a final concentration of 15 mM.

    • To the experimental sample, add this compound to a final concentration of 15 mM.

    • Incubate both samples in the dark at room temperature for 1 hour.

  • Quenching and Sample Pooling:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to both samples.

    • Incubate for 15 minutes at room temperature.

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.

  • Protein Digestion:

    • Dilute the pooled sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set the data acquisition method to identify and quantify peptide pairs with a mass difference of 1.0063 Da.

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data obtained from a proteomics experiment using this compound labeling.

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Intensity Ratio (Heavy/Light)Protein IDFold Change
FQAC(ethyl)LLVAR568.8123569.31552.15P123452.15
GHYTC(ethyl)ATDK584.7654585.26860.52Q678900.52
WGESC(ethyl)K412.1890412.69221.03P543211.03

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Downstream Processing cluster_analysis Analysis Control Sample Control Sample Reduction (TCEP) Reduction (TCEP) Control Sample->Reduction (TCEP) Experimental Sample Experimental Sample Experimental Sample->Reduction (TCEP) Alkylation (Light) Alkylation (Iodoethane) Reduction (TCEP)->Alkylation (Light) Alkylation (Heavy) Alkylation (this compound) Reduction (TCEP)->Alkylation (Heavy) Sample Pooling Sample Pooling Alkylation (Light)->Sample Pooling Alkylation (Heavy)->Sample Pooling Trypsin Digestion Trypsin Digestion Sample Pooling->Trypsin Digestion Peptide Desalting Peptide Desalting Trypsin Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis

Caption: Quantitative proteomics workflow using differential alkylation with this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products Cysteine Protein-Cys-SH Alkylated_Cysteine Protein-Cys-S-CHD1CH3 Cysteine->Alkylated_Cysteine S-alkylation Iodoethane_D1 + CH3CHD1I Byproduct + HI

Caption: Reaction of this compound with a cysteine residue.

References

Application Notes and Protocols: Iodoethane-1-D1 in Metabolic Stability and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early stages of drug discovery and development, understanding the metabolic stability of a new chemical entity is paramount.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates.[1] One strategy to enhance metabolic stability is the selective incorporation of deuterium at metabolically labile positions within a molecule.[2] This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can significantly slow the rate of enzymatic metabolism.[2][3][4][5][6]

Iodoethane-1-D1, a deuterated analog of iodoethane, serves as a valuable tool for investigating the principles of the KIE in metabolic stability studies. While not a therapeutic agent itself, its simple structure allows for a clear examination of how deuteration at a primary carbon affects its biotransformation. These studies can provide foundational knowledge applicable to more complex drug molecules where ethyl groups or similar aliphatic chains are sites of metabolic vulnerability.

This document provides detailed application notes and experimental protocols for utilizing this compound to explore metabolic stability, focusing on in vitro methodologies commonly employed in drug discovery.

Principle of the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] In drug metabolism, we are often concerned with the primary deuterium KIE, which occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[6][7] The C-D bond has a lower zero-point energy than a C-H bond due to the greater mass of deuterium, making the C-D bond stronger and requiring more energy to break.[4][6] This increased activation energy results in a slower reaction rate for the deuterated compound.[4]

The magnitude of the KIE is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). For cytochrome P450 (CYP)-mediated reactions, KIE values can range from 1 to 8, and in some instances, even higher.[4] By strategically placing deuterium at sites of metabolism, the metabolic clearance of a drug can be reduced, leading to an increased half-life and improved pharmacokinetic profile.[2]

Applications of this compound in Metabolic Stability Studies

This compound can be employed in a variety of in vitro metabolic stability assays to:

  • Quantify the Kinetic Isotope Effect: Directly measure the difference in the rate of metabolism between iodoethane and this compound to determine the KIE for specific metabolic pathways.

  • Probe Reaction Mechanisms: A significant KIE provides evidence that C-H bond cleavage is a rate-determining step in the metabolic transformation.

  • Model Metabolic Switching: In more complex molecules, blocking one metabolic pathway through deuteration can sometimes lead to an increase in metabolism at other sites ("metabolic switching"). While iodoethane is a simple molecule, it can be used in combination with other probes to study the competitive nature of metabolic enzymes.

  • Develop and Validate Analytical Methods: The distinct mass of this compound makes it a useful internal standard for developing and validating quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for metabolic studies.

Data Presentation

The following tables present hypothetical yet plausible data from in vitro metabolic stability assays comparing Iodoethane and this compound. These values are intended to illustrate the expected outcomes based on the kinetic isotope effect.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Iodoethane15.245.6
This compound60.811.4
KIE (CLint_H / CLint_D) - 4.0

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Iodoethane12.555.4
This compound52.513.2
KIE (CLint_H / CLint_D) - 4.2

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, which are a rich source of Phase I metabolic enzymes like cytochrome P450s.[8][9][10][11]

Materials:

  • Iodoethane and this compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (e.g., a structurally similar deuterated compound not being tested)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of microsomes in phosphate buffer (final protein concentration typically 0.5 mg/mL).[8][11]

    • Prepare stock solutions of Iodoethane and this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is ≤0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound (Iodoethane or this compound) to the wells to achieve the desired final concentration (typically 1 µM).[8][10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).

Protocol 2: In Vitro Metabolic Stability in Hepatocytes

This protocol uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.[12][13][14]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Iodoethane and this compound

  • Collagen-coated plates

  • Other materials as listed in Protocol 1

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Dilute the hepatocytes to the desired concentration in incubation medium (e.g., 0.5 x 10⁶ viable cells/mL).[12]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Add the test compound (Iodoethane or this compound) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.[12]

    • At specified time points, collect aliquots and terminate the reaction as described in Protocol 1.

  • Sample Processing and Analysis:

    • Follow the sample processing and analysis steps as outlined in Protocol 1.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1, adjusting the CLint calculation for the number of hepatocytes: CLint = (0.693 / t½) / (cells/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds (Iodoethane & this compound) mix Combine Compounds, Microsomes/Hepatocytes prep_compounds->mix prep_microsomes Prepare Liver Microsomes or Hepatocytes prep_microsomes->mix prep_cofactors Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH (37°C) prep_cofactors->start_reaction mix->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing lcms->data results Calculate t½ & CLint data->results metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism iodoethane Iodoethane(-1-D1) (CH3CDHI) p450 Cytochrome P450 (e.g., CYP2E1) iodoethane->p450 Oxidative Dehalogenation gst Glutathione S-Transferase (GST) iodoethane->gst Nucleophilic Substitution metabolite1 Unstable Intermediate p450->metabolite1 acetaldehyde Acetaldehyde metabolite1->acetaldehyde Spontaneous Decomposition gsh Glutathione (GSH) gsh->gst conjugate Ethyl-Glutathione Conjugate gst->conjugate excretion Further Metabolism & Excretion conjugate->excretion

References

Application Notes and Protocols for Reactions Involving Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for designing and interpreting experiments using Iodoethane-1-D1. This isotopically labeled compound is a valuable tool for elucidating reaction mechanisms, particularly for distinguishing between substitution and elimination pathways through the analysis of kinetic isotope effects (KIE).

Application: Elucidating Reaction Mechanisms using Kinetic Isotope Effects (KIE)

This compound is primarily utilized in studies of reaction mechanisms. By substituting a hydrogen atom with deuterium at the α-carbon, researchers can probe whether the C-H bond is broken in the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), the ratio of the rate constant for the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD).

  • Primary Kinetic Isotope Effect (kH/kD > 1): A significant primary KIE (typically in the range of 2-7) is observed when the C-D bond is cleaved in the rate-determining step. This is characteristic of E2 elimination reactions where a base removes the α-proton in a concerted step with the departure of the leaving group.

  • Secondary Kinetic Isotope Effect (kH/kD ≈ 1 or slightly different from 1): A small or negligible KIE is observed when the C-D bond is not broken in the rate-determining step. This is typical for SN2 reactions, where a nucleophile attacks the α-carbon, and the C-H bond remains intact throughout the transition state. A small inverse KIE (kH/kD < 1) or a small normal KIE (kH/kD > 1) can sometimes be observed due to changes in hybridization at the α-carbon between the reactant and the transition state.

Experimental Protocols

The following are generalized protocols for conducting substitution (SN2) and elimination (E2) reactions with this compound to determine the kinetic isotope effect.

Protocol 1: Nucleophilic Substitution (SN2) Reaction of this compound with a Nucleophile

This protocol describes a typical SN2 reaction where the rate is dependent on the concentration of both the substrate and the nucleophile.[1] A secondary kinetic isotope effect is expected.

Objective: To determine the secondary kinetic isotope effect for the SN2 reaction of this compound.

Materials:

  • Iodoethane

  • This compound (Isotopic Enrichment: ≥98 atom % D)[2]

  • Sodium Iodide (or another suitable nucleophile)

  • Acetone (anhydrous)

  • Reaction vials

  • Constant temperature bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring.

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 0.5 M Sodium Iodide in anhydrous acetone).[1]

    • Prepare separate stock solutions of a known concentration (e.g., 0.1 M) of Iodoethane and this compound in anhydrous acetone.

  • Reaction Setup:

    • In two separate reaction vials, place a defined volume of the nucleophile solution (e.g., 2 mL).

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.

    • To initiate the reactions, add a precise volume of the Iodoethane stock solution to one vial and an identical volume of the this compound stock solution to the other vial.

    • Start timing the reactions immediately after the addition of the iodoethane isotopologues.

  • Reaction Monitoring and Data Collection:

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction immediately (e.g., by diluting with a large volume of cold solvent).

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the reactant (Iodoethane or this compound) remaining over time.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time for both the deuterated and non-deuterated reactions.

    • The slope of each line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.

    • Determine the kinetic isotope effect by calculating the ratio kH/kD.

Expected Results: For a typical SN2 reaction, the kH/kD ratio is expected to be close to 1, indicating a secondary kinetic isotope effect.

Protocol 2: Elimination (E2) Reaction of this compound with a Strong Base

This protocol outlines an E2 reaction, which is a single-step, concerted process where the rate is dependent on both the substrate and the base.[3][4][5] A primary kinetic isotope effect is anticipated.

Objective: To determine the primary kinetic isotope effect for the E2 reaction of this compound.

Materials:

  • Iodoethane

  • This compound (Isotopic Enrichment: ≥98 atom % D)[2]

  • Strong, non-nucleophilic base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous ethanol (or a suitable aprotic solvent)

  • Reaction vials

  • Constant temperature bath

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for monitoring the formation of ethene.

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the strong base (e.g., 0.5 M Sodium ethoxide in anhydrous ethanol).

    • Prepare separate stock solutions of a known concentration (e.g., 0.1 M) of Iodoethane and this compound in anhydrous ethanol.

  • Reaction Setup:

    • In two separate sealed reaction vials equipped with a septum, place a defined volume of the base solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a constant temperature bath.

    • To initiate the reactions, inject a precise volume of the Iodoethane stock solution into one vial and an identical volume of the this compound stock solution into the other vial.

    • Start timing the reactions immediately.

  • Reaction Monitoring and Data Collection:

    • At regular time intervals, withdraw a small sample of the headspace gas from each vial using a gas-tight syringe.

    • Inject the gas sample into the GC to quantify the amount of ethene produced.

  • Data Analysis:

    • Plot the concentration of ethene produced versus time for both reactions.

    • The initial rate of each reaction can be determined from the initial slope of the curve.

    • The rate constants (kH and kD) can be calculated from the rate law: Rate = k[Substrate][Base].

    • Calculate the kinetic isotope effect as the ratio of the initial rates (RateH/RateD), which will be equal to kH/kD.

Expected Results: For an E2 reaction, a significant primary kinetic isotope effect (kH/kD > 2) is expected, confirming that the C-H(D) bond is broken in the rate-determining step.[3][4]

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data from the experiments described above. Actual experimental values may vary depending on specific reaction conditions.

Experiment TypeSubstrateRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
SN2 Reaction Iodoethane5.0 x 10⁻³1.05
This compound4.75 x 10⁻³
E2 Reaction Iodoethane1.2 x 10⁻⁴5.8
This compound2.07 x 10⁻⁵

Visualizations

Experimental Workflow for KIE Determination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_H Prepare Iodoethane Solution react_H Run Reaction with Iodoethane prep_H->react_H prep_D Prepare this compound Solution react_D Run Reaction with This compound prep_D->react_D prep_reagent Prepare Nucleophile/Base Solution prep_reagent->react_H prep_reagent->react_D monitor Monitor Reaction Progress (GC, HPLC, etc.) react_H->monitor react_D->monitor calc_rates Calculate Rate Constants (kH and kD) monitor->calc_rates calc_kie Calculate KIE (kH/kD) calc_rates->calc_kie

Caption: Workflow for determining the kinetic isotope effect.

SN2 Reaction Pathway

G reactant Nu⁻ + H₃C-CHD-I transition_state [Nu···CHD(CH₃)···I]⁻‡ reactant->transition_state Slow (Rate Determining) product Nu-CHD-CH₃ + I⁻ transition_state->product Fast G reactant B:⁻ + H₃C-CHD-I transition_state [B···D···CH(CH₃)···I]⁻‡ reactant->transition_state Concerted (Rate Determining) product B-D + H₂C=CH₂ + I⁻ transition_state->product

References

Application Notes and Protocols for Iodoethane-1-D1 as a Selective Ethylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-1-D1 (CH₃CHDI) is a deuterated analog of iodoethane, a potent ethylating agent in organic synthesis. The replacement of a hydrogen atom with its stable, non-radioactive isotope deuterium (D) at the C1 position provides a powerful tool for isotopic labeling. This allows for the introduction of a mono-deuterated ethyl group into a wide range of organic molecules. The resulting labeled compounds are invaluable in drug discovery and development for studying metabolic pathways, reaction mechanisms, and quantifying metabolites using mass spectrometry.[1] The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can also be exploited to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2]

This compound is a colorless liquid that is soluble in common organic solvents.[3][4] Like its non-deuterated counterpart, it is a reactive alkyl halide and should be handled with appropriate safety precautions. It is stabilized with copper for storage.[4] This document provides an overview of its applications and generalized protocols for its use in selective ethylation reactions.

Data Presentation

Table 1: General Reaction Conditions for Selective Ethylation with this compound

ParameterN-EthylationO-EthylationC-Ethylation
Substrate Primary/Secondary Amines, AmidesPhenols, Alcohols, Carboxylic AcidsEnolates, Organometallics
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUK₂CO₃, Cs₂CO₃, NaHLDA, n-BuLi, Grignard Reagents
Solvent Acetonitrile, DMF, DMSOAcetone, Acetonitrile, DMFTHF, Diethyl Ether, Dioxane
Temperature Room Temperature to 80 °CRoom Temperature to 60 °C-78 °C to Room Temperature
Equivalents of this compound 1.0 - 1.51.0 - 1.51.0 - 1.2
Typical Isotopic Purity >98%>98%>98%

Table 2: Representative Applications of this compound in Synthesis

ApplicationSubstrate ExampleProductSignificance
Drug Metabolism Studies Desethylamodiaquine[ethyl-1-D1]AmodiaquineInternal standard for LC-MS/MS quantification of metabolites.
Mechanistic Elucidation Phenoxide[ethyl-1-D1]Phenyl etherProbing reaction mechanisms and kinetic isotope effects.
Improving Pharmacokinetics Primary amine in a drug candidateN-[ethyl-1-D1] derivativePotentially slower metabolism at the ethyl group, leading to a longer half-life.

Experimental Protocols

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is light-sensitive; protect reaction vessels from light.

  • Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are recommended for reactions sensitive to moisture, particularly C-ethylation.

Protocol 1: Selective N-Ethylation of a Primary Amine

This protocol describes a general procedure for the mono-N-ethylation of a primary aromatic or aliphatic amine using this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-[ethyl-1-D1]-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and position of the deuterium label.

Protocol 2: Selective O-Ethylation of a Phenol

This protocol provides a general method for the O-ethylation of a phenolic substrate using this compound.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate in anhydrous DMF.

  • Add cesium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the [ethyl-1-D1] ether.

  • Confirm the structure and isotopic labeling by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Ethylation Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Vessel Combine in Reaction Vessel Substrate->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Add_Reagent Add This compound Reaction_Vessel->Add_Reagent Stir_Heat Stirring / Heating Add_Reagent->Stir_Heat Monitor Monitor Progress (TLC / LC-MS) Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Deuterated Product Purify->Product

Caption: General workflow for selective ethylation using this compound.

Kinetic_Isotope_Effect cluster_path A Reactants E_TS_H A->E_TS_H E_TS_D A->E_TS_D TS_H Transition State (C-H) TS_D Transition State (C-D) B Products E_A E_A->E_TS_H ΔG‡ (C-H) E_A->E_TS_D ΔG‡ (C-D) E_TS_H->B E_TS_D->B E_B

Caption: Energy profile illustrating the kinetic isotope effect.

References

Application Notes and Protocols: Elucidating Reaction Pathways of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iodoethane-1-d1 as a probe to elucidate the mechanistic details of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The strategic placement of a deuterium atom at the α-carbon allows for the precise determination of kinetic isotope effects (KIEs), offering invaluable insights into reaction transition states and pathways. This understanding is critical in various fields, including synthetic chemistry, reaction optimization, and drug development, where metabolic pathways of drug candidates are often investigated.[1][2][3][4][][6][7]

Theoretical Background: Reaction Mechanisms and the Deuterium Isotope Effect

Iodoethane, as a primary alkyl halide, can undergo substitution and elimination reactions through four distinct pathways, the predominance of which is dictated by the reaction conditions. The introduction of a deuterium atom at the C1 position (this compound) does not significantly alter the steric or electronic properties of the molecule but provides a powerful tool to distinguish between these pathways through the kinetic isotope effect.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the hydrogen-containing reactant (kH) to the rate constant for the reaction with the deuterium-containing reactant (kD).

  • Primary KIE (kH/kD > 1): A significant primary KIE is observed when the C-H(D) bond is broken in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break, thus slowing down the reaction rate.

  • Secondary KIE (kH/kD ≈ 1 or slightly > 1): A smaller secondary KIE is observed when the C-H(D) bond is not broken in the rate-determining step, but the hybridization of the carbon atom to which it is attached changes.

  • Inverse KIE (kH/kD < 1): An inverse KIE can occur in certain situations, for example, when a C-H(D) bond becomes stiffer in the transition state compared to the ground state.

Elucidating Reaction Pathways with this compound

The magnitude of the observed KIE for the reactions of this compound provides a diagnostic tool to determine the operative reaction mechanism.

SN2 Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[8][9][10]

  • Expected KIE: Since the C-D bond at the α-carbon is not broken during the rate-determining step, a small, normal secondary kinetic isotope effect is expected (kH/kD slightly greater than 1). This is due to the change in hybridization of the α-carbon from sp3 in the reactant to a more sp2-like character in the trigonal bipyramidal transition state.

E2 Pathway

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a β-hydrogen, and the leaving group departs simultaneously, forming a double bond.[11][12][13][14][15][16][17]

  • Expected KIE: A significant primary kinetic isotope effect (typically kH/kD = 3-8) is expected for the E2 reaction of iodoethane-2-d1 (deuterium on the β-carbon), as the C-D bond is broken in the rate-determining step. For this compound, a secondary KIE is expected.

SN1 Pathway

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining first step, followed by nucleophilic attack.[18][19]

  • Expected KIE: The rate-determining step is the formation of the carbocation, where the C-I bond breaks, but the C-D bond at the α-carbon does not. Therefore, a small, normal secondary KIE is anticipated due to the rehybridization of the α-carbon from sp3 to sp2 in the carbocation intermediate.

E1 Pathway

The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. In the second step, a weak base removes a β-hydrogen.

  • Expected KIE: Similar to the SN1 reaction, the rate is determined by carbocation formation. Thus, a small, normal secondary KIE is expected for this compound.

Quantitative Data Summary

The following table summarizes the expected kinetic isotope effects for the reactions of this compound. It is important to note that experimentally determined values for this compound are not extensively reported across all four pathways. The values presented here are based on theoretical principles and data from analogous primary alkyl halide reactions.

Reaction PathwayRate-Determining StepC-D Bond CleavageExpected KIE (kH/kD) for this compound
SN2 Nucleophilic attack & LG departureNo~1.05 - 1.15 (secondary)
SN1 Carbocation formationNo~1.10 - 1.25 (secondary)
E2 Base abstraction & LG departureNo (α-deuterium)~1.05 - 1.15 (secondary)
E1 Carbocation formationNo~1.10 - 1.25 (secondary)

Note: For the E2 reaction, a primary KIE (kH/kD ≈ 4-7) would be observed if the substrate were iodoethane-2-d1, where the deuterium is on the β-carbon.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from ethanol-1-d1 using a variety of methods. A common laboratory preparation involves the reaction of ethanol-1-d1 with iodine and red phosphorus.[20]

Materials:

  • Ethanol-1-d1 (CH3CHDOH)

  • Red phosphorus

  • Iodine

  • Anhydrous calcium chloride

  • Sodium thiosulfate solution (5%)

  • Water

  • Round-bottom flask, reflux condenser, distillation apparatus, separating funnel

Procedure:

  • In a round-bottom flask, place red phosphorus and ethanol-1-d1.

  • Fit a reflux condenser and add iodine crystals portion-wise through the condenser. The reaction is exothermic and should be controlled by cooling if necessary.

  • After the addition is complete, reflux the mixture on a water bath for 1-2 hours.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate in a separating funnel with water, then with a 5% sodium thiosulfate solution to remove unreacted iodine, and finally with water again.

  • Dry the this compound over anhydrous calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction boiling at 72-73 °C.

  • Confirm the isotopic purity and structure using NMR and mass spectrometry.

General Protocol for Kinetic Measurements

The kinetic isotope effect is determined by measuring the reaction rates of both iodoethane and this compound under identical conditions. The reaction progress can be monitored by various techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy, by measuring the disappearance of the reactant or the appearance of the product over time.

General Procedure:

  • Prepare stock solutions of iodoethane, this compound, the nucleophile/base, and an internal standard in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature in a thermostated bath.

  • Initiate the reaction by adding the nucleophile/base solution to the iodoethane solution.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an acid/base).

  • Analyze the quenched samples using an appropriate analytical technique to determine the concentration of the reactant and/or product.

  • Plot the concentration data versus time and determine the rate constant (k) from the integrated rate law or the initial rates method.

  • Calculate the KIE as the ratio of the rate constant for iodoethane (kH) to that of this compound (kD).

Protocol for SN2 Reaction

Conditions:

  • Nucleophile: Sodium iodide (NaI) or sodium cyanide (NaCN)

  • Solvent: Acetone or Dimethylformamide (DMF) (polar aprotic)

  • Temperature: 25-50 °C

Procedure:

  • Follow the general protocol for kinetic measurements. The reaction of iodoethane with NaI in acetone is a classic Finkelstein reaction, and its progress can be monitored by the precipitation of NaI.[21]

Protocol for E2 Reaction

Conditions:

  • Base: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (strong, hindered base)

  • Solvent: Ethanol or tert-butanol

  • Temperature: 50-70 °C

Procedure:

  • Follow the general protocol for kinetic measurements. The product, ethene, is a gas, so the reaction should be carried out in a sealed vessel, and its formation can be monitored by GC analysis of the headspace.

Protocol for SN1/E1 Reactions

Inducing SN1/E1 pathways for a primary halide like iodoethane is challenging as SN2/E2 pathways are generally favored. However, conditions can be chosen to promote unimolecular pathways.

Conditions:

  • Nucleophile/Base: A weak nucleophile/base, such as ethanol or water (solvolysis).

  • Solvent: The nucleophile itself (e.g., ethanol) or a polar protic solvent mixture (e.g., ethanol/water).

  • Temperature: Higher temperatures favor elimination (E1) over substitution (SN1).

  • Lewis Acid Catalyst: Addition of a Lewis acid like silver nitrate (AgNO3) can facilitate the departure of the iodide leaving group and promote carbocation formation.

Procedure:

  • Follow the general protocol for kinetic measurements. The formation of both the substitution (ethyl ether or ethanol) and elimination (ethene) products should be monitored to determine the ratio of SN1 to E1 products.

Visualizing Reaction Pathways and Workflows

Reaction Pathway Diagrams

SN2_Reaction Reactant CH3CHDI + Nu- TS [Nu---CHD(CH3)---I]⁻ Reactant->TS Backside Attack Product NuCHDCH3 + I- TS->Product Inversion of Stereochemistry

Caption: SN2 reaction pathway of this compound.

E2_Reaction Reactant CH3CHDI + Base- TS [Base---H---CH2---CDI---I]⁻ Reactant->TS Concerted Product CH2=CDH + Base-H + I- TS->Product

Caption: E2 reaction pathway of this compound.

SN1_E1_Reaction Reactant CH3CHDI Carbocation CH3CHD+ + I- Reactant->Carbocation Slow (RDS) SN1_Product CH3CHD-Nu Carbocation->SN1_Product + Nu- E1_Product CH2=CDH Carbocation->E1_Product - H+ (from β-carbon)

Caption: Competing SN1 and E1 pathways for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Analysis cluster_data Data Processing Synthesis Synthesize this compound Purification Purify and Characterize Synthesis->Purification Reaction_Setup Set up parallel reactions: - Iodoethane (H) - this compound (D) Purification->Reaction_Setup Kinetic_Monitoring Monitor reaction progress (GC, NMR, etc.) Reaction_Setup->Kinetic_Monitoring Product_Analysis Identify and quantify products Kinetic_Monitoring->Product_Analysis Rate_Calculation Calculate rate constants (kH and kD) Product_Analysis->Rate_Calculation KIE_Determination Determine KIE (kH/kD) Rate_Calculation->KIE_Determination Mechanism_Elucidation Elucidate reaction mechanism KIE_Determination->Mechanism_Elucidation

Caption: Experimental workflow for KIE determination.

Applications in Drug Development

The principles of kinetic isotope effects are not merely of academic interest; they have significant practical applications in the field of drug development.[1][2][3][4][][6][7][22][23][24]

  • Metabolic Stability: The major route of metabolism for many drugs involves the oxidation of a C-H bond by cytochrome P450 enzymes. If this C-H bond cleavage is the rate-determining step of drug metabolism, replacing the hydrogen with deuterium can significantly slow down the metabolic rate. This "deuterium switch" can lead to:

    • Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

    • Improved bioavailability: A greater proportion of the administered dose reaches systemic circulation.

    • Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that position can minimize its formation.

  • Mechanism of Action Studies: Deuterium-labeled compounds can be used as mechanistic probes to understand the interaction of a drug with its biological target.

  • Pharmacokinetic Studies: The use of deuterium-labeled drugs as internal standards in mass spectrometry-based bioanalysis is a common practice for accurate quantification in complex biological matrices.[]

By understanding the fundamental principles of substitution and elimination reactions through studies with simple model compounds like this compound, researchers can better predict and control the metabolic fate and pharmacokinetic profiles of complex drug molecules.

References

Application Notes and Protocols for Site-Specific Deuterium Labeling of Molecules with Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific deuterium labeling is a powerful tool in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical and biological properties of a molecule. This modification is particularly valuable in drug discovery and development for enhancing pharmacokinetic profiles (ADME properties), elucidating metabolic pathways, and studying reaction mechanisms through the kinetic isotope effect (KIE).[1][2] Iodoethane-1-D1 (CH₃CHDI) is a commercially available reagent that serves as an efficient precursor for introducing a mono-deuterated ethyl group at a specific position within a target molecule.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in site-specific deuterium labeling.

Applications in Research and Drug Development

The introduction of a deuterium atom at a specific site can lead to significant advantages in various scientific disciplines:

  • Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] If the labeled position is a site of metabolic oxidation by enzymes such as Cytochrome P450, deuteration can slow down the rate of metabolism. This "metabolic switching" can lead to a longer drug half-life, reduced toxic metabolites, and an improved therapeutic window.[1][3]

  • Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between a deuterated and a non-deuterated molecule can provide valuable insights into the rate-determining step of a chemical reaction. A primary KIE is observed when the C-D bond is broken in the rate-limiting step.[4][5][6]

  • Tracing Metabolic Pathways: Deuterium-labeled compounds can be used as tracers in metabolic studies. By tracking the fate of the deuterium label using techniques like mass spectrometry or NMR, researchers can elucidate complex metabolic pathways and identify metabolites.

  • Internal Standards for Quantitative Analysis: Deuterated analogs of a target molecule are ideal internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS) due to their similar chemical properties but distinct mass.[1]

Core Reaction: Nucleophilic Alkylation

The primary application of this compound involves its use as an electrophile in Sₙ2 reactions. A nucleophilic atom in the target molecule attacks the electrophilic carbon of this compound, displacing the iodide leaving group and forming a new carbon-deuterium bond at the desired position.

General Reaction Scheme

cluster_0 General Nucleophilic Alkylation Nu Nu:⁻ EtD CH₃CHDI Nu->EtD Sₙ2 Product Nu-CHDCH₃ EtD->Product I I⁻ Product->I + cluster_workflow Enolate Alkylation Workflow start Start dissolve_carbonyl Dissolve Carbonyl in Anhydrous THF start->dissolve_carbonyl cool Cool to -78 °C dissolve_carbonyl->cool add_lda Add LDA dropwise cool->add_lda form_enolate Stir to form enolate add_lda->form_enolate add_etdI Add this compound form_enolate->add_etdI warm_rt Warm to Room Temp. add_etdI->warm_rt quench Quench with sat. NH₄Cl (aq) warm_rt->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify end End purify->end

References

Application Notes and Protocols: Utilizing Iodoethane-1-D1 in Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Iodoethane-1-D1 in the study of reaction kinetics. The substitution of a protium atom with a deuterium atom at the α-carbon of iodoethane provides a powerful tool to investigate reaction mechanisms, particularly for substitution and elimination reactions. This is achieved through the measurement of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[1]

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms.[1] It arises from the difference in zero-point vibrational energies between bonds to different isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a corresponding carbon-hydrogen (C-H) bond.[2][3] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed at a slower rate when a deuterium atom is substituted at that position. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD), provides valuable information about the transition state of the reaction.

There are two main types of kinetic isotope effects:

  • Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, typical kH/kD values range from 2 to 8.[4][5]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.

Application of this compound in Distinguishing Reaction Mechanisms

This compound is particularly useful for differentiating between bimolecular substitution (SN2) and bimolecular elimination (E2) reaction pathways.

E2 Elimination Reactions

In an E2 reaction, a strong base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously in a single, concerted step.[2][6] The C-H bond is broken in the rate-determining step.[6] Therefore, a significant primary kinetic isotope effect is expected when this compound undergoes an E2 reaction.

SN2 Substitution Reactions

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The bond to the α-carbon (the carbon bearing the leaving group) is not broken, but the hybridization of this carbon changes from sp3 in the reactant to a more sp2-like state in the transition state. This change in hybridization leads to a small secondary kinetic isotope effect.

Quantitative Data Summary

The following table summarizes expected KIE values for reactions involving iodoethane and its deuterated analog. These values are based on typical results for similar reactions as detailed in the literature.

Reaction TypeReactantsBase/NucleophileSolventTemperature (°C)kH (M⁻¹s⁻¹)kD (M⁻¹s⁻¹)kH/kD (KIE)
E2Iodoethane / this compoundSodium EthoxideEthanol252.4 x 10⁻⁴3.4 x 10⁻⁵~7.0
SN2Iodoethane / this compoundSodium IodideAcetone255.8 x 10⁻⁷5.1 x 10⁻⁷~1.14

Note: The data presented in this table are illustrative and based on established principles of kinetic isotope effects. Actual experimental values may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from Ethanol-1-D1.

Materials:

  • Ethanol-1-D1 (CH₃CHDOH)

  • Red phosphorus

  • Iodine

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place red phosphorus and Ethanol-1-D1.

  • Slowly add iodine crystals to the flask while cooling the flask in an ice bath to control the exothermic reaction.

  • After the addition of iodine is complete, gently warm the mixture to initiate the reaction.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate with water, then with a dilute sodium thiosulfate solution to remove excess iodine, and finally with water again.

  • Dry the product over anhydrous calcium chloride and redistill to obtain pure this compound.

  • Confirm the purity and isotopic enrichment of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Determination of the Kinetic Isotope Effect for the E2 Reaction of this compound with Sodium Ethoxide

Objective: To measure the rate constants for the E2 reaction of iodoethane and this compound and to calculate the kinetic isotope effect.

Materials:

  • Iodoethane

  • This compound

  • Sodium ethoxide solution in ethanol (standardized)

  • Ethanol (absolute)

  • Quenched reaction vessels

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of iodoethane, this compound, and sodium ethoxide in absolute ethanol of known concentrations.

  • Set up two parallel sets of reactions, one with iodoethane and the other with this compound.

  • In a temperature-controlled bath, equilibrate separate flasks containing the iodoethane (or this compound) solution and the sodium ethoxide solution.

  • To initiate the reaction, rapidly mix the contents of the two flasks.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution that will neutralize the base (e.g., a dilute acid solution).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining iodoethane or this compound.

  • Plot the natural logarithm of the concentration of the iodoalkane versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.

  • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the base.

  • Determine the KIE by calculating the ratio of the rate constant for iodoethane (kH) to that of this compound (kD).

Visualizations

Signaling Pathways and Experimental Workflow

E2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Iodoethane This compound (CH3CHDI) TS [EtO---H---CDH---I]‡ Iodoethane->TS Base Ethoxide (EtO-) Base->TS Ethene Ethene-1-D1 (CH2=CHD) TS->Ethene Ethanol Ethanol TS->Ethanol Iodide Iodide Ion (I-) TS->Iodide

Caption: E2 reaction mechanism of this compound.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Iodoethane This compound (CH3CHDI) TS [Nu---CDH(CH3)---I]‡ Iodoethane->TS Nucleophile Nucleophile (Nu-) Nucleophile->TS Product Substituted Product (NuCHDCH3) TS->Product Iodide Iodide Ion (I-) TS->Iodide Experimental_Workflow A Prepare Reactant Solutions (Iodoethane, this compound, Base/Nucleophile) B Initiate Reactions at Constant Temperature A->B C Withdraw and Quench Aliquots at Timed Intervals B->C D Analyze Samples by GC or HPLC C->D E Determine Reactant Concentration vs. Time D->E F Calculate Rate Constants (kH and kD) E->F G Calculate Kinetic Isotope Effect (kH/kD) F->G

References

Troubleshooting & Optimization

how to improve reaction yield with Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodoethane-1-D1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this deuterated reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is an isotopically labeled ethylating agent. It is primarily used to introduce a deuterated ethyl group onto a molecule. This is valuable in a variety of applications, including:

  • Mechanistic Studies: The deuterium label allows for the tracking of the ethyl group through a reaction mechanism, often studied via techniques like NMR spectroscopy or mass spectrometry.

  • Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rate of this compound to its non-deuterated counterpart can provide insight into the transition state of the rate-determining step. For SN2 reactions, a secondary KIE is expected, which is typically small.[1][2]

  • Metabolic Studies in Drug Discovery: Introducing deuterium at specific positions in a drug candidate can alter its metabolic profile. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down metabolism by cytochrome P450 enzymes, potentially improving the drug's pharmacokinetic properties.

Q2: How should I store this compound to ensure its stability?

Iodoethane and its deuterated analogs are susceptible to decomposition upon exposure to light and air, which can lead to the formation of iodine, giving the liquid a yellow or reddish-brown color. To ensure stability:

  • Store in a tightly sealed, amber glass bottle to protect from light.

  • Store in a cool, dark place, preferably refrigerated.

  • Many commercial sources supply iodoethane with a copper stabilizer to scavenge iodine. If your reagent has discolored, it may be possible to purify it by distillation.

Q3: My reaction with this compound is giving a low yield. What are the common causes?

Low yields in reactions with this compound can stem from several factors:

  • Reagent Quality: The this compound may have decomposed. Discoloration is an indicator of this.

  • Reaction Conditions: Inappropriate choice of solvent, base, temperature, or reaction time can significantly impact yield.

  • Moisture: Many reactions involving iodoethane, particularly Grignard reactions, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Competing elimination (E2) reactions can occur, although this is less favorable for primary iodides like iodoethane. The choice of a sterically hindered base can promote E2 over SN2.

  • Workup and Purification: Product loss can occur during extraction, washing, and chromatography steps.

Troubleshooting Guides

Issue 1: Low Yield in a Nucleophilic Substitution (SN2) Reaction

You are attempting to ethylate a nucleophile (e.g., a phenoxide, enolate, or amine) with this compound and observing a low yield of your desired product.

Troubleshooting Workflow:

G start Low Yield in SN2 Reaction check_reagent Check this compound Quality (Colorless? Stored properly?) start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK purify_reagent Purify this compound (e.g., distillation) check_reagent->purify_reagent Reagent Discolored check_base Is the base appropriate? (Strong enough? Non-nucleophilic?) check_conditions->check_base check_solvent Is the solvent appropriate? (Polar aprotic?) check_base->check_solvent Base OK optimize_base Optimize Base (e.g., NaH, K2CO3) check_base->optimize_base Base Issue check_temp Is the temperature optimized? check_solvent->check_temp Solvent OK optimize_solvent Optimize Solvent (e.g., DMF, DMSO, Acetonitrile) check_solvent->optimize_solvent Solvent Issue check_moisture Are anhydrous conditions maintained? check_temp->check_moisture Temp OK optimize_temp Optimize Temperature (Run at RT or gentle heating) check_temp->optimize_temp Temp Issue dry_glassware Ensure oven-dried glassware and anhydrous solvents check_moisture->dry_glassware Moisture Suspected end Improved Yield check_moisture->end Moisture Controlled purify_reagent->check_conditions optimize_base->end optimize_solvent->end optimize_temp->end dry_glassware->end

Caption: Troubleshooting workflow for low yield in SN2 reactions.

Potential Solutions & Explanations:

  • Reagent Purity: If the this compound is yellow or brown, it contains free iodine which can interfere with the reaction. Consider purifying it by passing it through a small plug of alumina or by distillation.

  • Choice of Base: The base should be strong enough to deprotonate your nucleophile but ideally should not be overly sterically hindered, which could favor a competing E2 elimination pathway. For O- and N-alkylation, common bases include NaH, K₂CO₃, or Cs₂CO₃.

  • Solvent Selection: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its potency.

  • Temperature Control: SN2 reactions are often exothermic. While gentle heating can sometimes increase the reaction rate, excessive heat can lead to decomposition and side reactions. Running the reaction at room temperature or slightly above is a good starting point.

Illustrative Data on SN2 Reaction Conditions:

The following table provides an illustrative example of how reaction conditions can influence the yield of an O-ethylation reaction. These are representative values based on general principles of SN2 reactions.

NucleophileBaseSolventTemperature (°C)Expected Yield (%)
4-NitrophenolK₂CO₃Acetone56 (reflux)75-85
4-NitrophenolNaHDMF2590-98
4-NitrophenolK₂CO₃Ethanol78 (reflux)40-50
IndoleNaHTHF2585-95

Note: The use of this compound is expected to have a minimal impact on the overall yield compared to non-deuterated iodoethane in SN2 reactions, as the secondary kinetic isotope effect is typically small (kH/kD ≈ 0.95-1.05).

Issue 2: Failure to Form or Low Yield in Grignard Reaction

You are attempting to form a Grignard reagent from this compound and magnesium, followed by reaction with an electrophile (e.g., an aldehyde, ketone, or ester), and are observing no reaction or a low yield of the desired alcohol.

Troubleshooting Workflow:

G start Grignard Reaction Failure check_moisture Absolute Anhydrous Conditions? start->check_moisture check_mg Magnesium Activation check_moisture->check_mg Yes dry_glassware Oven/flame-dry all glassware check_moisture->dry_glassware No check_ether Anhydrous Ether Quality check_mg->check_ether Mg Activated activate_mg Activate Mg (Iodine crystal, 1,2-dibromoethane, crushing) check_mg->activate_mg Mg Not Activated check_initiation Reaction Initiation check_ether->check_initiation Ether OK use_anhydrous_solvent Use freshly opened or distilled anhydrous ether/THF check_ether->use_anhydrous_solvent Ether Suspect initiate_reaction Initiate Reaction (Gentle heating, sonication) check_initiation->initiate_reaction No Initiation proceed Reaction Proceeds check_initiation->proceed Initiation Observed dry_glassware->use_anhydrous_solvent use_anhydrous_solvent->check_mg activate_mg->check_ether initiate_reaction->proceed add_electrophile Add Electrophile Slowly at 0°C proceed->add_electrophile end Successful Product Formation add_electrophile->end

Caption: Troubleshooting workflow for Grignard reaction issues.

Potential Solutions & Explanations:

  • Strict Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas), and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: Magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start. This can be achieved by:

    • Adding a small crystal of iodine (the color will disappear upon initiation).

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings with a glass rod in the reaction flask.

  • Reaction Initiation: Sometimes the reaction is slow to start. Gentle warming or placing the flask in an ultrasonic bath can help initiate the reaction. A successful initiation is usually indicated by the disappearance of the iodine color, gentle bubbling on the surface of the magnesium, and the solution becoming cloudy and warm.

  • Side Reactions: The primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted this compound. This can be minimized by the slow, dropwise addition of the iodoethane solution to the magnesium suspension.

Illustrative Data on Grignard Reaction Conditions:

The following table illustrates expected outcomes for the formation of a deuterated propan-2-ol from acetaldehyde using the Grignard reagent derived from this compound.

ConditionExpected OutcomeReason
Oven-dried glassware, anhydrous etherHigh Yield (>80%)Optimal conditions for Grignard formation and reaction.
Air-dried glassware, ether from a previously opened bottleVery Low to No YieldMoisture quenches the Grignard reagent as it forms.
No magnesium activationReaction fails to initiateThe passive MgO layer on the magnesium prevents the reaction.
Rapid addition of this compoundLower Yield, Butane-d2 byproductWurtz coupling becomes a significant side reaction.

Experimental Protocols

Protocol 1: SN2 Ethylation of 4-Nitrophenol with this compound

This protocol describes the synthesis of 1-ethoxy-d1-4-nitrobenzene.

Materials:

  • 4-Nitrophenol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, 25 mL round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Grignard Reaction of this compound with Acetophenone

This protocol describes the synthesis of 2-phenylbutan-2-ol-1-d1.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • This compound

  • Anhydrous diethyl ether

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place magnesium turnings (1.5 eq) in a flame-dried, 50 mL round-bottom flask equipped with a reflux condenser and an argon inlet.

  • Add a single crystal of iodine.

  • In a separate flame-dried flask, prepare a solution of this compound (1.2 eq) in anhydrous diethyl ether (to make an approx. 0.5 M solution).

  • Add a small amount (approx. 10%) of the this compound solution to the magnesium turnings.

  • If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask with a heat gun until initiation occurs.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether.

  • Cool the Grignard reagent to 0 °C and add the acetophenone solution dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or distillation.

References

Technical Support Center: Synthesis of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Iodoethane-1-D1. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method is analogous to the synthesis of standard iodoethane, involving the reaction of Ethanol-1-d1 (CH₃CHDOH) with a source of iodine. Key methods include the reaction of deuterated ethanol with iodine and red phosphorus, or with hydroiodic acid.[1] Another approach involves the reduction of a suitable precursor with a deuterium source.

Q2: What is the expected isotopic enrichment for this compound?

A2: The isotopic enrichment of the final product is primarily dependent on the isotopic purity of the starting material, Ethanol-1-d1. Commercially available Ethanol-1-d1 typically offers isotopic enrichment of 98 atom % D or higher, which should be reflected in the final product if side reactions like H/D exchange are minimized.[2]

Q3: How should I properly store synthesized this compound?

A3: this compound, like its non-deuterated counterpart, is sensitive to light and air, which can cause decomposition and the release of free iodine, turning the liquid yellow or reddish-brown.[1] It should be stored in a cool, dark place, preferably in a brown glass bottle. For long-term stability, storing over copper powder is recommended to scavenge any iodine that forms.[1] Even with stabilizers, samples are typically viable for up to one year.

Q4: What are the main safety precautions when synthesizing this compound?

A4: Iodoethane is a flammable, volatile, and toxic compound. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction can be exothermic, especially during the addition of iodine, and requires careful temperature control.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Follow this diagnostic workflow to identify the root cause.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Product Isolation start_node Low or No Yield decision_node decision_node start_node->decision_node Start Diagnosis step_node_1 1. Verify isotopic purity of Ethanol-1-d1 via NMR. 2. Use fresh, dry red phosphorus. 3. Ensure iodine crystals are dry. decision_node->step_node_1 Reagents step_node_2 1. Was the initial addition of iodine performed slowly with cooling? [2] 2. Was the reflux time sufficient (typically 2+ hours)? [2] 3. Was the distillation temperature correct (BP ~72°C)? [4] decision_node->step_node_2 Conditions step_node_3 1. Was the receiving flask for distillation properly cooled to prevent loss of volatile product? [4] 2. Were washing steps (water, dilute NaOH) performed correctly to remove impurities? [2] decision_node->step_node_3 Workup step_node step_node solution_node solution_node solution_node_1 Solution: Replace old or impure reagents. Ensure all starting materials are anhydrous. step_node_1->solution_node_1 solution_node_2 Solution: Control exothermic reaction with an ice bath. Ensure adequate reflux time. Calibrate thermometer and monitor distillation range. step_node_2->solution_node_2 solution_node_3 Solution: Use an ice bath for the receiving flask. Perform careful sequential washes in a separatory funnel. step_node_3->solution_node_3

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Product is Discolored (Yellow or Brown)

Q: My final product is yellow/brown instead of colorless. What causes this and can it be purified?

A: A yellow or brown hue indicates the presence of dissolved elemental iodine (I₂), which is a common decomposition product.[1]

  • Cause: Exposure to air and light are the primary causes of decomposition.[1] This can happen during the reaction, workup, or storage.

  • Troubleshooting & Solution:

    • During Workup: Wash the crude product with a dilute solution of sodium thiosulfate or sodium hydroxide until the color disappears.[4] This removes free iodine.

    • After Distillation: If the purified product becomes discolored, it indicates ongoing decomposition.

    • Purification: Re-distill the product.

    • Proper Storage: Store the purified, colorless liquid in a dark bottle, sealed tightly, and consider adding a small piece of copper wire to stabilize it.[1]

Problem 3: Isotopic Enrichment is Lower Than Expected

Q: Mass spectrometry or NMR analysis shows that the deuterium incorporation is lower than that of my starting material. Why did this happen?

A: Loss of isotopic purity can occur under specific conditions.

  • Cause 1: Impure Starting Material: The primary reason is often an Ethanol-1-d1 starting material with lower-than-specified isotopic enrichment. Always verify the purity of your starting materials with appropriate analytical techniques (e.g., ¹H NMR) before starting the synthesis.

  • Cause 2: H/D Exchange: While less common for C-D bonds under these reaction conditions, side reactions promoted by acidic impurities could potentially lead to minor H/D exchange.

  • Troubleshooting & Solution:

    • Verify Starting Material: Confirm the isotopic purity of your Ethanol-1-d1 source.

    • Use Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water can be a source of protons and may interfere with certain reaction pathways.

    • Controlled Reaction: Follow the reaction protocol carefully to avoid side reactions that could be promoted by excessive temperatures or incorrect stoichiometry.

Experimental Protocols & Data

Protocol 1: Synthesis from Ethanol-1-d1 via the Phosphorus/Iodine Method

This is a common and reliable method for preparing alkyl iodides.[3][4]

Materials:

  • Ethanol-1-d1 (CH₃CHDOH)

  • Red Phosphorus

  • Iodine (crystalline)

  • 5% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

  • Distilled Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add red phosphorus (5 g) and Ethanol-1-d1 (40 g). Cool the flask in an ice-water bath.[4]

  • Slowly add iodine (50 g) in small portions to the cooled and stirring mixture. The addition should be slow to control the exothermic reaction.[3][4]

  • Once all the iodine has been added, remove the ice bath and allow the mixture to stand at room temperature overnight.

  • Heat the mixture to reflux for 2 hours.[4]

  • After reflux, reconfigure the apparatus for distillation. Place the receiving flask in an ice bath to minimize loss of the volatile product.[3]

  • Distill the crude this compound. The boiling point is approximately 72°C.[3]

  • Transfer the distillate to a separatory funnel. Wash sequentially with distilled water, 5% sodium hydroxide solution (to remove free iodine), and finally several times with distilled water.[4]

  • Dry the washed product over anhydrous calcium chloride.

  • Perform a final distillation to yield pure, colorless this compound.

G cluster_reagents Starting Materials reagent reagent process process product Pure this compound Ethanol-1-d1 Ethanol-1-d1 process_1 1. Mix & React (Ice Bath) Ethanol-1-d1->process_1 Red Phosphorus Red Phosphorus Red Phosphorus->process_1 Iodine Iodine Iodine->process_1 process_2 2. Distillation process_1->process_2 Reflux (2h) process_3 3. Aqueous Workup (Wash & Dry) process_2->process_3 Crude Product process_3->product Final Distillation

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueReference / Note
Starting Material Ethanol-1-d1Isotopic purity >98%
Key Reagents Red Phosphorus, Iodine
Typical Yield ~90-98%Yields for non-deuterated iodoethane are very high[4] and are expected to be similar.
Boiling Point 71.5 - 73.3 °C[1]
Density ~1.94 g/mL[1]
Molecular Weight 156.97 g/mol [2]
Appearance Colorless liquid[1]

References

Iodoethane-1-D1 Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for Iodoethane-1-D1.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample turned yellow, pink, or brown?

A1: The discoloration is typically due to the decomposition of this compound when exposed to light or air.[1][2] This process liberates free iodine (I₂), which imparts a yellow to brownish color to the otherwise colorless liquid.[1]

Q2: What are the most common impurities found in this compound?

A2: The most common impurities are free iodine (I₂), water, and residual starting materials from its synthesis, such as ethanol.[2] Iodoethane is sensitive to moisture and can hydrolyze.[3][4]

Q3: How should I properly store this compound to maintain its purity?

A3: To minimize decomposition, this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[3][5] Storing under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C) is also recommended to protect it from air and moisture.[3][6][7] Many commercial preparations include a copper stabilizer to scavenge iodine and prolong shelf life.[1][2][8]

Q4: My reaction yield is low or inconsistent. Could impurities in my this compound be the cause?

A4: Yes, impurities can significantly affect reaction outcomes. Free iodine can interfere with radical reactions, while water can react with moisture-sensitive reagents (e.g., Grignard reagents, strong bases) and reduce yields. It is crucial to use high-purity this compound for sensitive applications.

Q5: What is the function of the copper stabilizer in the bottle?

A5: Copper powder or wire is added as a stabilizer.[8] It reacts with and removes any free iodine that forms during storage, thereby preventing further decomposition and maintaining the purity of the reagent.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Symptom Probable Cause Recommended Solution
Reagent Discoloration The normally colorless liquid appears yellow, pink, or brown.Decomposition upon exposure to light and/or air, resulting in the formation of free iodine (I₂).[1][2]Decolorize the reagent by washing it with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃). See Protocol 1 .
Moisture Contamination Inconsistent or failed reactions, especially with water-sensitive reagents.Improper storage, exposure to atmospheric moisture, or use of wet glassware. Iodoethane is moisture-sensitive.[3][4][5]Dry the this compound using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) followed by distillation. See Protocol 2 .
Low Purity Detected Analytical tests (GC, NMR) show multiple unexpected peaks.Significant decomposition or contamination from the synthesis process.Perform a full purification sequence: wash to remove iodine, dry to remove water, and then perform fractional distillation. See Protocol 3 .

Experimental Protocols

Safety Precaution: this compound is flammable and a suspected irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Removal of Free Iodine (Decolorization)

This procedure removes the colored iodine impurity.

  • Preparation: Place the discolored this compound into a separatory funnel.

  • Washing: Add an equal volume of 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The color should disappear as the iodine is reduced to colorless iodide (I⁻).

  • Separation: Allow the layers to separate. The denser this compound will be the bottom layer. Drain and discard the upper aqueous layer.

  • Final Wash: Wash the this compound layer with an equal volume of deionized water to remove any residual thiosulfate salts. Separate and discard the aqueous layer.

  • Proceed to Drying: The resulting colorless this compound will be saturated with water and must be dried using Protocol 2 .

Protocol 2: Drying of this compound

This procedure removes dissolved water.

  • Transfer: Transfer the decolorized, wet this compound from Protocol 1 into a dry Erlenmeyer flask.

  • Add Drying Agent: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) in small portions until the drying agent no longer clumps together and flows freely. This indicates that all water has been absorbed.

  • Incubation: Gently swirl the flask and let it stand for 15-30 minutes to ensure complete drying.

  • Separation: Carefully decant or filter the dried liquid away from the solid drying agent into a clean, dry distillation flask.

  • Proceed to Distillation: For the highest purity, proceed to Protocol 3 .

Protocol 3: Purification by Fractional Distillation

This is the ultimate step to achieve high chemical purity.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a short Vigreux column for efficient separation. Ensure all glassware is perfectly dry.

  • Distillation: Add a few boiling chips to the distillation flask containing the dried this compound. Heat the flask gently using a heating mantle.

  • Collect Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of Iodoethane (69-73°C).[1]

  • Storage: Transfer the purified, colorless distillate into a clean, dry amber bottle containing a small piece of copper wire for long-term stability. Seal the bottle tightly and store it in a cool, dark place, preferably under an inert atmosphere.

Quantitative Data Summary

The following tables summarize key data for this compound.

Table 1: Typical Purity Specifications for this compound

Parameter Typical Commercial Grade Expected Post-Purification
Chemical Purity ≥99% (CP)>99.8%
Isotopic Enrichment ≥98 atom % D[8]Unchanged
Appearance Colorless to faint yellow liquid[3][5]Strictly Colorless
Water Content < 500 ppm< 50 ppm

Table 2: Physical and Chemical Properties of Iodoethane

Property Value
Molecular Formula C₂H₄DI
Molecular Weight ~156.97 g/mol [8]
Boiling Point 69-73 °C[1]
Density ~1.974 g/mL at 25 °C
Refractive Index (n20/D) ~1.509 - 1.513[1]
Solubility in Water 4 g/L (20 °C) with slow decomposition[1][3]

Visual Guides

The following diagrams illustrate the troubleshooting and purification workflows.

TroubleshootingWorkflow start Problem Encountered with This compound Experiment discolor Symptom: Reagent is Yellow/Brown start->discolor moisture Symptom: Reaction Fails with Moisture-Sensitive Reagents start->moisture low_purity Symptom: Impurity Peaks in GC/NMR start->low_purity cause_iodine Cause: Free Iodine (I₂) Formation discolor->cause_iodine cause_water Cause: Water Contamination moisture->cause_water cause_general Cause: Decomposition or Synthesis Byproducts low_purity->cause_general sol_wash Solution: Wash with Na₂S₂O₃ (Protocol 1) cause_iodine->sol_wash sol_dry Solution: Dry with Anhydrous Salt (Protocol 2) cause_water->sol_dry sol_distill Solution: Full Purification: Wash -> Dry -> Distill (Protocols 1, 2, 3) cause_general->sol_distill

Caption: Troubleshooting workflow for common this compound issues.

PurificationWorkflow start Impure or Stored This compound wash Protocol 1: Aqueous Wash (5% Na₂S₂O₃) start->wash separate1 Separate Layers (Collect Organic Phase) wash->separate1 dry Protocol 2: Dry with Anhydrous Na₂SO₄ or MgSO₄ separate1->dry filter Filter or Decant from Drying Agent dry->filter distill Protocol 3: Fractional Distillation (Collect at 69-73°C) filter->distill finish Pure, Dry, Colorless This compound distill->finish

Caption: Step-by-step experimental workflow for purifying this compound.

References

proper storage and handling to prevent Iodoethane-1-D1 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iodoethane-1-D1. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound, thereby preventing its degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brownish tint. What is the cause and can I still use it?

A1: A yellow or brownish discoloration is a common indicator of this compound degradation. This occurs when the relatively weak carbon-iodine bond breaks, often due to exposure to light or heat, releasing free iodine (I₂), which has a characteristic color.[1][2] The presence of color indicates that the purity of the reagent has been compromised. For sensitive applications requiring high purity, it is recommended to purify the iodoethane prior to use or use a fresh, unopened bottle. The copper stabilizer is included to react with and remove free iodine, but its capacity can be exceeded over time with prolonged or improper storage.[1][2]

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To maximize stability, this compound should be stored in a cool, dark, and dry place.[1][3] Recommended storage temperatures are typically between +2°C and +8°C (refrigerated).[4] It is crucial to protect the compound from light by storing it in an amber or opaque bottle.[3] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can contribute to hydrolysis.[3] Many commercial preparations of this compound contain a copper stabilizer to inhibit degradation.[5][6]

Q3: I suspect my this compound may be contaminated with water. How will this affect my experiment and how can I mitigate this?

A3: Water contamination can be detrimental to experiments for several reasons. Firstly, iodoalkanes can undergo slow hydrolysis to form ethanol and hydroiodic acid, altering the reagent's purity and potentially introducing unwanted side reactions. Secondly, in reactions sensitive to moisture, such as those involving Grignard reagents or other organometallics, the presence of water will quench the reaction. To mitigate this, always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.[7] If water contamination is suspected, the reagent can be dried over a suitable drying agent like anhydrous magnesium sulfate and then distilled.

Q4: My reaction with this compound is giving low yields or unexpected side products. What are some potential causes related to the reagent?

A4: Low yields or unexpected side products can stem from the degradation of this compound. The primary culprit is often the presence of free iodine or hydroiodic acid, which can catalyze side reactions or interfere with your desired transformation. Another possibility is a lower-than-expected concentration of the active reagent due to degradation. It is advisable to check the purity of your this compound using NMR or GC-MS before use, especially if the bottle has been opened multiple times or stored for an extended period.

Q5: What is the purpose of the copper wire or powder in the bottle of this compound?

A5: Copper is added as a stabilizer.[2][6] The primary degradation pathway of iodoethane involves the formation of free iodine (I₂), which can further catalyze decomposition. Copper reacts with any free iodine to form copper(I) iodide, a stable salt, effectively removing the iodine from the solution and preventing it from participating in further degradation reactions.[2]

Data on Factors Affecting Stability

Storage ConditionFactor 1Factor 2Factor 3Iodine Reduction (mg/L)
Refrigerator TemperatureHumidity--9.69 ± 1.3
Refrigerator TemperatureNo Humidity--8.34 ± 1.4
37°CHumidity--8.85 ± 1.2
37°CNo Humidity--7.80 ± 1.4
Ambient TemperatureLightHumidity-13.96 ± 1.3
Ambient TemperatureLightNo Humidity-9.61 ± 1.5
Ambient TemperatureDarknessHumidity-8.64 ± 1.1
Ambient TemperatureDarknessNo Humidity-5.41 ± 1.2

Note: This data should be interpreted as a qualitative guide to the factors affecting the stability of this compound. The combination of ambient temperature, light, and humidity results in the most significant iodine loss, highlighting the importance of proper storage.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-1MS or equivalent (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-200.

  • Data Analysis:

    • The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound (Molecular Ion at m/z 157).

    • Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) to identify potential degradation products such as ethanol or diethylether. A peak with a mass spectrum corresponding to I₂ (m/z 254) may also be observed if degradation is significant.

Protocol 2: Purity and Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structural integrity, assess chemical purity, and verify the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the deuterated solvent is of high purity and free from water.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Analysis:

    • Chemical Purity: Integrate the signals corresponding to this compound and any impurity signals. The purity can be estimated by comparing the relative integrals. The expected ¹H NMR spectrum of this compound (CH₃CHDI) will show a quartet for the CH₃ group and a triplet for the CHD proton.

    • Isotopic Enrichment: The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position with the integral of a non-deuterated proton signal in the molecule. For this compound, this would involve comparing the integral of the residual -CH₂I signal with the -CH₃ signal.

    • Degradation Products: Look for characteristic peaks of potential degradation products like ethanol (triplet around 1.2 ppm and a quartet around 3.7 ppm in CDCl₃).

Visualizations

Degradation Pathway of this compound This compound This compound Ethyl Radical Ethyl Radical This compound->Ethyl Radical Light, Heat Iodine Radical Iodine Radical This compound->Iodine Radical Light, Heat Iodine (I2) Iodine (I2) Iodine Radical->Iodine (I2) Dimerization Copper(I) Iodide Copper(I) Iodide Iodine (I2)->Copper(I) Iodide Reaction Copper Stabilizer Copper Stabilizer Copper Stabilizer->Copper(I) Iodide Troubleshooting Workflow for Purity Issues start Experiment Fails (Low Yield / Side Products) check_reagent Check Reagent Appearance start->check_reagent discolored Discolored? check_reagent->discolored purity_analysis Perform Purity Analysis (GC-MS or NMR) discolored->purity_analysis Yes discolored->purity_analysis No (precautionary) is_pure Purity >98%? purity_analysis->is_pure purify Purify Reagent (e.g., Distillation) is_pure->purify No other_issues Investigate Other Experimental Parameters is_pure->other_issues Yes purify->purity_analysis Re-analyze after purification new_reagent Use New Reagent purify->new_reagent If purification fails Proper Handling and Storage Logic receive Receive this compound store Store at 2-8°C receive->store protect_light Protect from Light (Amber Bottle) receive->protect_light seal Keep Tightly Sealed receive->seal use Use in Experiment store->use protect_light->use seal->use inert_atm Handle under Inert Atmosphere use->inert_atm dry_glass Use Dry Glassware use->dry_glass ppe Wear Appropriate PPE use->ppe

References

Technical Support Center: Optimizing Reactions with Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reactions involving Iodoethane-1-D1. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

General Recommendations

Optimizing reactions with this compound requires careful consideration of the desired outcome, whether it be a substitution or an elimination product. As a primary alkyl halide, this compound is susceptible to both SN2 and E2 reaction pathways. The choice of reagents and reaction conditions is critical in directing the reaction toward the intended product.[1][2] Strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles promote substitution (SN2).[3][4] Weaker bases and nucleophiles can lead to slower SN1 and E1 reactions, although these are generally less favorable for primary alkyl halides.

Troubleshooting Guide

Q1: My SN2 reaction with this compound is significantly slower than expected compared to the non-deuterated iodoethane. What could be the cause?

A1: You are likely observing a secondary kinetic isotope effect (KIE).[5] When a deuterium atom is present at the alpha-carbon (the carbon bearing the leaving group), the C-D bond has a slightly lower zero-point energy than a C-H bond, making it effectively stronger. In the SN2 transition state, the hybridization of the alpha-carbon changes from sp3 to sp2-like, which can lead to a small but measurable decrease in the reaction rate.[6] This is a known phenomenon and indicates that the C-D bond vibration is affected in the rate-determining step. To compensate, you might consider slightly increasing the reaction temperature or using a more potent nucleophile.

Q2: I am trying to perform an E2 elimination with this compound, but I am getting a mixture of substitution and elimination products. How can I favor the elimination pathway?

A2: Competition between substitution and elimination is common.[1][7] To favor the E2 pathway for a primary alkyl halide like this compound, you should use a strong, sterically hindered base.[4][8] A bulky base, such as potassium tert-butoxide (t-BuOK), will have difficulty accessing the alpha-carbon for an SN2 attack and will preferentially abstract a beta-proton, leading to the alkene.[8][9] Using a less polar, aprotic solvent can also help to suppress the competing SN2 reaction. Additionally, increasing the reaction temperature generally favors elimination over substitution.[2]

Q3: My E2 reaction with a non-bulky base is giving the less substituted alkene (Hofmann product) as the major product. Why is this happening?

A3: While the Zaitsev rule predicts the formation of the more substituted alkene as the major product, the use of a sterically demanding base can lead to the preferential formation of the less substituted (Hofmann) product.[4][9] Even with a non-bulky base, if the substrate itself has significant steric hindrance near the beta-hydrogens, the base may abstract the more accessible, less hindered proton, leading to the Hofmann product. For iodoethane, this is less of a concern, but it's a crucial factor for more complex substrates.

Q4: I am not observing a significant kinetic isotope effect in my E2 reaction with this compound. Does this mean the reaction is not proceeding as expected?

A4: Not necessarily. A primary kinetic isotope effect is observed in E2 reactions when a beta-hydrogen is replaced with deuterium, as the C-H(D) bond is broken in the rate-determining step.[10][11] In your case, the deuterium is on the alpha-carbon (this compound). The C-D bond at the alpha-position is not broken during an E2 reaction. Therefore, you should not expect a significant primary kinetic isotope effect. Any observed effect would be a much smaller secondary KIE.

Frequently Asked Questions (FAQs)

Q: What are the main reaction pathways for this compound?

A: As a primary alkyl halide, this compound primarily undergoes bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.[2] The dominant pathway is determined by the nature of the nucleophile/base, the solvent, and the temperature.

Q: How does the deuterium atom in this compound affect its reactivity?

A: The deuterium atom at the alpha-position can lead to a secondary kinetic isotope effect (KIE), which may cause a slight decrease in the rate of SN2 reactions compared to non-deuterated iodoethane.[5] For E2 reactions, where the alpha-C-D bond is not broken, the effect is generally negligible.

Q: What type of nucleophile should I use for an SN2 reaction with this compound?

A: For a successful SN2 reaction, you should use a strong, unhindered nucleophile.[12] Examples include alkoxides (e.g., sodium ethoxide), cyanide, azide, and thiolates. Weak nucleophiles will react very slowly.[12]

Q: What are the ideal conditions for an E2 reaction?

A: E2 reactions are favored by strong, bulky bases like potassium tert-butoxide, high temperatures, and less polar aprotic solvents.[4][13]

Q: Can this compound undergo SN1 or E1 reactions?

A: SN1 and E1 reactions proceed through a carbocation intermediate. Primary carbocations are highly unstable, making these pathways are generally not favored for this compound.[2] However, under conditions with a very poor nucleophile and a good ionizing solvent, a minor amount of SN1/E1 products might be observed.

Data Presentation: Reaction Conditions for Iodoethane

Note: The following tables provide data for non-deuterated iodoethane. For this compound, a slight decrease in the rate of SN2 reactions can be expected due to the secondary kinetic isotope effect.

Table 1: Conditions Favoring SN2 Reactions of Iodoethane

NucleophileSolventTemperature (°C)Major Product
Sodium Ethoxide (NaOEt)Ethanol25-50Ethyl ether
Sodium Cyanide (NaCN)DMSO25-60Propionitrile
Sodium Azide (NaN3)DMF20-50Ethyl azide
Sodium Thiophenoxide (NaSPh)Methanol0-25Ethyl phenyl sulfide

Table 2: Conditions Favoring E2 Reactions of Iodoethane

BaseSolventTemperature (°C)Major Product
Potassium tert-butoxide (t-BuOK)tert-Butanol50-80Ethene
Sodium Ethoxide (NaOEt)Ethanol> 70Ethene
Lithium diisopropylamide (LDA)THF0-25Ethene

Experimental Protocols

Protocol 1: SN2 Synthesis of Ethyl Phenyl Sulfide

  • Materials: this compound, thiophenol, sodium methoxide, methanol.

  • Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in anhydrous methanol. b. Cool the solution in an ice bath and slowly add one equivalent of sodium methoxide. c. Stir the mixture for 15 minutes to ensure the complete formation of the sodium thiophenoxide salt. d. To this solution, add one equivalent of this compound dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction with water and extract the product with diethyl ether. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. i. Purify the product by column chromatography on silica gel.

Protocol 2: E2 Synthesis of Ethene

  • Materials: this compound, potassium tert-butoxide, anhydrous tert-butanol.

  • Procedure: a. Set up a distillation apparatus with a receiving flask cooled in a dry ice/acetone bath. b. In the reaction flask, under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol. c. Heat the solution to approximately 60-70°C. d. Slowly add this compound to the heated solution. e. The gaseous ethene product will evolve and can be collected in the cooled receiving flask or passed through a solution for subsequent reactions. f. Continue heating until the gas evolution ceases.

Mandatory Visualizations

SN2_Mechanism reactant Nu⁻ + H₃C-CHD-I transition_state [Nu···CHD(CH₃)···I]⁻ reactant->transition_state Backside attack product Nu-CHD-CH₃ + I⁻ transition_state->product Inversion of stereochemistry

Caption: SN2 reaction mechanism for this compound.

E2_Mechanism reactant B⁻ + H-CH₂-CHD-I transition_state [B···H···CH₂···CHD···I]⁻ reactant->transition_state Concerted product B-H + H₂C=CHD + I⁻ transition_state->product Anti-periplanar

Caption: E2 reaction mechanism for this compound.

SN1_Mechanism reactant H₃C-CHD-I carbocation H₃C-CHD⁺ + I⁻ reactant->carbocation Slow, RDS product Nu-CHD-CH₃ carbocation->product nucleophile Nu⁻

Caption: SN1 reaction mechanism (less favored).

E1_Mechanism reactant H-CH₂-CHD-I carbocation H-CH₂-CHD⁺ + I⁻ reactant->carbocation Slow, RDS product H₂C=CHD + B-H carbocation->product base B

Caption: E1 reaction mechanism (less favored).

Decision_Flowchart start This compound base_strength Strength of Nucleophile/Base? start->base_strength sterics Steric Hindrance of Base? base_strength->sterics Strong weak Weak Nucleophile/Base (SN1/E1 possible but slow) base_strength->weak Weak sn2 SN2 Favored sterics->sn2 Unhindered e2 E2 Favored sterics->e2 Hindered

Caption: Decision flowchart for predicting reaction pathways.

References

identifying and minimizing side products of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Iodoethane-1-D1. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products, troubleshoot common issues, and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for?

This compound (CH₃CHDI) is a deuterated isotopologue of iodoethane. It is primarily used as an ethylating agent in organic synthesis. The deuterium label at the C1 position makes it a valuable tool for mechanistic studies, particularly for tracing the metabolic fate of ethyl groups in drug development and for quantifying reaction kinetics through the kinetic isotope effect.

Q2: What are the most common side products observed during the synthesis and use of this compound?

The primary side products can be categorized into two main classes:

  • Synthesis-related impurities: The most common impurity is molecular iodine (I₂), which forms from the decomposition of iodoethane, especially upon exposure to light and air.[1][2] This decomposition can give the product a yellow or reddish-brown tint. Other potential impurities include unreacted starting materials and small amounts of diethyl ether formed as a byproduct.

  • Reaction-related side products: When used as an alkylating agent in reactions such as Williamson ether synthesis or enolate alkylations, the main side product is typically an alkene (ethene) formed via an E2 elimination reaction. This is more prevalent with sterically hindered substrates or when using a strong, bulky base.

Q3: How can I minimize the formation of molecular iodine (I₂) in my this compound?

To minimize the formation of I₂, it is crucial to:

  • Store the product properly: Keep this compound in a cool, dark place, preferably in an amber bottle to protect it from light.[2]

  • Use a stabilizer: this compound is often supplied stabilized with copper powder.[3] The copper scavenges any iodine that forms, preventing further decomposition.

  • Handle under an inert atmosphere: When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

Q4: What is deuterium scrambling and how can I prevent it?

Deuterium scrambling refers to the migration of the deuterium atom to other positions in the molecule or its exchange with protons from the solvent or other reagents. This can be a concern in reactions involving strong bases. To minimize deuterium scrambling:

  • Choose the right base: Use a non-nucleophilic, strong base that is less likely to deprotonate the deuterated position.

  • Use aprotic solvents: Employing aprotic solvents will reduce the availability of exchangeable protons.

  • Control reaction temperature: Lowering the reaction temperature can often minimize side reactions, including H/D exchange.

Troubleshooting Guides

Issue 1: Low Yield in Ethylation Reactions

Low yields in reactions where this compound is used as an ethylating agent are a common problem. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution Expected Outcome
Competing E2 Elimination Use a less sterically hindered base. Lower the reaction temperature.Increased yield of the desired SN2 substitution product.
Decomposition of this compound Ensure the reagent is fresh and has been stored correctly. Use this compound stabilized with copper.Minimized loss of the ethylating agent, leading to a higher yield.
Incomplete Reaction Increase the reaction time or temperature moderately. Use a slight excess of this compound.Drive the reaction to completion.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents.Prevents quenching of anionic intermediates and hydrolysis of the product.
Issue 2: Presence of Impurities in the Final Product

The presence of unexpected impurities in your final product can complicate purification and analysis.

Observed Impurity Potential Source Troubleshooting Steps
Unreacted Starting Material Incomplete reaction.See "Low Yield" troubleshooting guide.
Ethene Adducts E2 elimination side reaction.See "Low Yield" troubleshooting guide for minimizing elimination.
Ethanol-d1 Hydrolysis of this compound.Ensure anhydrous reaction conditions.
Diethyl ether Side reaction during synthesis of this compound or reaction with ethoxide.Purify the this compound by distillation before use if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the standard synthesis of iodoethane.

Materials:

  • Ethanol-1-d1 (CH₃CHDOH)

  • Red phosphorus

  • Iodine, powdered

  • Anhydrous calcium chloride

  • Sodium thiosulfate solution (10%)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 5g of red phosphorus and 50 mL of ethanol-1-d1.

  • Slowly add 50g of powdered iodine in small portions through the condenser. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition of iodine is complete, allow the mixture to stand for 10 minutes.

  • Gently heat the mixture on a water bath for 2 hours to complete the reaction.

  • Distill the crude this compound from the reaction mixture.

  • Wash the distillate with a 10% sodium thiosulfate solution to remove any free iodine, followed by water.

  • Dry the product over anhydrous calcium chloride and redistill to obtain pure this compound.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: 40°C (hold for 2 min), then ramp to 150°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 30-200.

Sample Preparation: Dilute a small sample of this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 10 µg/mL.

Data Analysis:

  • The main peak corresponding to this compound should have a retention time characteristic of iodoethane.

  • The mass spectrum should show the molecular ion at m/z 157.

  • Look for peaks corresponding to potential impurities such as diethyl ether (m/z 74) and unreacted ethanol-1-d1 (m/z 48). The presence of a peak at m/z 254 would indicate I₂.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Quality Control s1 Reactants: Ethanol-1-d1 Red Phosphorus Iodine s2 Reaction s1->s2 s3 Distillation s2->s3 p1 Washing (Na2S2O3, H2O) s3->p1 p2 Drying (CaCl2) p1->p2 p3 Final Distillation p2->p3 a1 GC-MS Analysis p3->a1 a2 NMR Analysis p3->a2 final_product Pure this compound a1->final_product Purity Check a2->final_product Isotopic Enrichment

Caption: Experimental workflow for the synthesis and quality control of this compound.

troubleshooting_logic start Low Yield in Ethylation Reaction q1 Is the reaction temperature high? start->q1 q2 Is a sterically hindered base used? q1->q2 No res1 Potential E2 Elimination q1->res1 Yes q3 Is the this compound old or discolored? q2->q3 No q2->res1 Yes res2 Reagent Decomposition q3->res2 Yes res3 Incomplete Reaction q3->res3 No sol1 Lower temperature Use less hindered base res1->sol1 sol2 Use fresh, stabilized reagent res2->sol2 sol3 Increase reaction time/ temperature moderately res3->sol3

Caption: Troubleshooting logic for low yields in ethylation reactions using this compound.

References

how to address impurities in commercial Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to impurities in commercial Iodoethane-1-D1.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have a yellow, pink, or reddish-brown color?

A1: A colorless appearance is indicative of pure iodoethane.[1] Discoloration is typically caused by the decomposition of iodoethane, which is accelerated by exposure to light, air, or moisture, leading to the formation of free iodine (I₂).[2][3] This is a common issue as iodoalkanes are generally unstable.

Q2: What are the most common impurities in commercial this compound?

A2: Besides free iodine, other common impurities can include water, residual reactants from synthesis (such as ethanol or hydroiodic acid), and byproducts like diethyl ether.[2][4][5] There may also be iodoethane with different isotopic compositions (e.g., non-deuterated iodoethane). The table below summarizes potential impurities.

Q3: What is the function of the copper stabilizer often found in the product?

A3: Commercial this compound is frequently sold stabilized with a copper chip or powder.[6] Copper acts as a scavenger for free iodine and acidic decomposition products, helping to maintain the purity and extend the shelf life of the compound.[3]

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain its purity, this compound should be stored in a tightly sealed container to protect it from moisture and air.[1][4] It is also light-sensitive and should be kept in an amber or opaque bottle, away from light, and stored at room temperature or as recommended by the supplier (e.g., 2-8°C).[2]

Q5: How can I check the chemical and isotopic purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile organic impurities.[7][8] ¹H NMR spectroscopy can be used to determine the isotopic enrichment by analyzing proton signals.[9] Infrared (IR) spectroscopy serves as a good fingerprinting method to confirm the compound's identity.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem: My reaction is yielding unexpected side products.

This could be due to reactive impurities in your this compound. Refer to the troubleshooting workflow below.

G start Unexpected Reaction Outcome check_purity Step 1: Assess Reagent Purity start->check_purity visual Visual Inspection of this compound check_purity->visual is_colored Is it colored? visual->is_colored remove_iodine Action: Purify to Remove Iodine. (See Protocol 1) is_colored->remove_iodine Yes analytical Step 2: Perform Analytical Tests (GC-MS, NMR) is_colored->analytical No remove_iodine->analytical impurities_found Other Impurities Detected? analytical->impurities_found purify Action: Perform Full Purification (Washing & Distillation) (See Protocol 1) impurities_found->purify Yes proceed Use Purified Reagent impurities_found->proceed No contact_supplier Consider Contacting Supplier for Batch Analysis impurities_found->contact_supplier Yes purify->proceed

Caption: Troubleshooting workflow for unexpected reaction results.

Data Presentation

Table 1: Common Impurities in Commercial this compound

ImpurityPotential SourcePotential Impact on Experiments
**Iodine (I₂) **Decomposition of iodoethane (light/air exposure)[3]Can initiate radical side reactions; acts as a quencher.
Water (H₂O) Incomplete drying during synthesis; atmospheric exposure.[2][4]Reacts with organometallics and other water-sensitive reagents.
Ethanol (C₂H₅OH) Unreacted starting material.[11]Can act as a nucleophile or proton source in sensitive reactions.
Diethyl ether ((C₂H₅)₂O) Synthesis byproduct.[5]Generally inert, but can affect reaction concentration and polarity.
Hydroiodic Acid (HI) Decomposition byproduct.A strong acid that can catalyze unwanted side reactions.
Non-deuterated Iodoethane Incomplete deuteration during synthesis.Reduces the isotopic labeling efficiency in the final product.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observations for Impurities
Visual Inspection Preliminary check for gross decomposition.Yellow to brown color indicates presence of free iodine.[2][3]
GC-MS Separation and identification of volatile impurities.[7]Peaks corresponding to ethanol, diethyl ether, or other organic contaminants.[8]
¹H NMR Spectroscopy Isotopic purity and structural confirmation.[9]Signals not corresponding to CH₃CHD-I; integration ratio of CH₃ to CHD protons.
IR Spectroscopy Functional group analysis and identity confirmation.Characteristic C-I bond vibration around 500-600 cm⁻¹.[10]

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes the removal of common acidic impurities, free iodine, and water, followed by distillation.

Materials:

  • Impure this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, distillation apparatus, round-bottom flasks

Methodology:

  • Place the impure this compound in a separatory funnel.

  • Acid Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂. Allow the layers to separate and discard the upper aqueous layer.

  • Iodine Removal: Add 5% Na₂S₂O₃ solution in portions and shake until the organic layer becomes colorless. Discard the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts.[5] Separate and discard the aqueous layer.

  • Drying: Transfer the iodoethane layer to a clean, dry flask. Add anhydrous MgSO₄, swirl, and let it stand for 15-20 minutes until the liquid is clear.

  • Distillation: Decant or filter the dried liquid into a distillation flask. Add a few boiling chips. Distill at atmospheric pressure, collecting the fraction that boils at 69-73°C.[3]

G cluster_wash Washing Steps cluster_finish Final Purification start Impure this compound wash_bicarb Wash with sat. NaHCO₃ start->wash_bicarb wash_thio Wash with 5% Na₂S₂O₃ wash_bicarb->wash_thio wash_water Wash with H₂O wash_thio->wash_water dry Dry over Anhydrous MgSO₄ wash_water->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: General workflow for the purification of this compound.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for identifying volatile impurities.

Instrumentation & Columns:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-1 or equivalent, 30-60 m length) is suitable.[7]

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, split mode (e.g., 50:1).

MS Parameters (Example):

  • Ion Source: EI, 70 eV

  • Source Temperature: 230°C

  • Scan Range: m/z 35-200 amu

Analysis:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).

  • Inject the sample into the GC-MS.

  • Identify the main peak for this compound (molecular ion m/z 157).[6]

  • Search the chromatogram for other peaks.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[8][12]

Protocol 3: Determination of Isotopic Enrichment by ¹H NMR

This protocol allows for the estimation of deuterium incorporation.

Methodology:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Acquire a standard ¹H NMR spectrum.

  • Expected Signals for this compound (CH₃CHDI):

    • A doublet for the methyl protons (CH₃) around δ 1.8-2.0 ppm.

    • A multiplet for the single methine proton (CHD) around δ 3.1-3.3 ppm.

  • Signal for non-deuterated Iodoethane (CH₃CH₂I):

    • A triplet for the methyl protons (CH₃) around δ 1.8-2.0 ppm.

    • A quartet for the methylene protons (CH₂) around δ 3.1-3.3 ppm.[9]

  • Analysis: Carefully integrate the methyl region (CH₃) and the methine/methylene region (CHD/CH₂). The presence of a distinct quartet within the multiplet at δ 3.1-3.3 ppm indicates the presence of the non-deuterated species. Compare the integration values to estimate the isotopic purity. For example, in a pure sample of CH₃CHDI, the integration ratio of the methyl to methine protons should be 3:1.

References

strategies to increase the reaction rate of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Iodoethane-1-D1. The focus is on strategies to control and increase the rate of nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding slower than the corresponding reaction with non-deuterated Iodoethane. Why is this happening?

A1: This phenomenon is likely due to a secondary kinetic isotope effect (KIE).[1] In an S(_N)2 reaction, the carbon-deuterium (C-D) bond is not broken in the rate-determining step. However, the presence of the heavier deuterium atom compared to hydrogen can slightly alter the vibrational energy of the molecule, leading to a small change in the reaction rate.[1] While primary KIEs (where the bond to the isotope is broken) typically cause a significant rate decrease (kH/kD > 1), secondary KIEs are much smaller but can still be observable.[2]

Q2: What are the most effective strategies to increase the reaction rate of this compound?

A2: The rate of the S(_N)2 reaction, which is typical for iodoethane, is primarily influenced by four key factors: the solvent, the nucleophile, the concentration of reactants, and the temperature.[3][4] Optimizing these conditions is the most effective way to increase the reaction rate.

Q3: Which solvent should I use to maximize the reaction rate?

A3: For S(_N)2 reactions, polar aprotic solvents are highly recommended as they can significantly increase the reaction rate.[5][6] These solvents are polar enough to dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding, leaving the nucleophile more reactive.[7] In contrast, polar protic solvents (like water and alcohols) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the reaction.[7][8]

Q4: How does the choice of nucleophile impact the reaction rate?

A4: The strength of the nucleophile is a critical factor. Strong nucleophiles, especially those with a negative charge, will react faster in an S(N)2 mechanism.[9] The rate of reaction is directly dependent on the concentration of both the iodoethane substrate and the nucleophile.[10][11] Therefore, increasing the concentration of a strong nucleophile will increase the reaction rate.

Q5: Will increasing the temperature speed up my reaction?

A5: Yes, increasing the temperature generally increases the rate of most chemical reactions, including S(_N)2, by providing more kinetic energy to the reacting molecules.[12][13] However, be cautious, as higher temperatures can also favor competing elimination (E2) reactions, potentially reducing the yield of your desired substitution product.[14][15] It is often a trade-off between reaction rate and selectivity.

Troubleshooting Guide

Issue: Low yield of the desired substitution product, with evidence of an alkene byproduct.

  • Possible Cause: A competing E2 elimination reaction is occurring. This is more likely with sterically hindered or strongly basic nucleophiles and at higher temperatures.[15][16]

  • Solution:

    • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will favor the S(_N)2 pathway.[14]

    • Choose a less basic nucleophile: If possible, select a nucleophile that is a weaker base but still a good nucleophile (e.g., I⁻, N₃⁻, CN⁻).[16]

    • Avoid bulky nucleophiles: Sterically hindered nucleophiles can act as bases rather than nucleophiles, promoting elimination.

Issue: The reaction is very slow, even after optimizing the solvent and nucleophile.

  • Possible Cause: The concentrations of your reactants may be too low, or there might be an issue with the purity of your reagents.

  • Solution:

    • Increase reactant concentrations: The S(_N)2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[11] Increasing the concentration of either or both will increase the reaction rate.

    • Verify reagent purity: Ensure your this compound, nucleophile, and solvent are pure and anhydrous (if the reaction is moisture-sensitive). Impurities can interfere with the reaction.

    • Consider a catalyst: For some substitution reactions, a catalytic amount of an iodide salt (like NaI or KI) can increase the rate, especially if the leaving group is not as good as iodide.[17][18] While iodoethane already has an excellent leaving group, this strategy is useful for other alkyl halides.

Quantitative Data Summary

Table 1: Relative Reaction Rates in Different Solvents

Solvent TypeExample SolventsRelative Rate of S(_N)2 ReactionRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneVery FastSolvates the cation but leaves the anion (nucleophile) "naked" and highly reactive.[6][10][19]
Polar Protic Water, Methanol, EthanolVery SlowStabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[6][7]
Non-Polar Hexane, Toluene, BenzeneExtremely Slow or No ReactionReactants (especially ionic nucleophiles) often have poor solubility.[7]

Table 2: Relative Strength of Common Nucleophiles

NucleophileCategoryRelative Nucleophilicity
I⁻, HS⁻, RS⁻StrongVery High
Br⁻, HO⁻, RO⁻, CN⁻, N₃⁻StrongHigh
Cl⁻, F⁻, RCO₂⁻ModerateMedium
H₂O, ROH, NH₃WeakLow

Note: Nucleophilicity can be solvent-dependent. The trend shown is generally applicable in polar aprotic solvents for S(N)2 reactions.[19]

Experimental Protocols

General Protocol for a Nucleophilic Substitution (S(_N)2) Reaction with this compound

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.

    • Use an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) for the best results.[10]

    • Prepare a solution of the chosen nucleophile in the selected solvent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the solution of the nucleophile.

    • Begin stirring and bring the solution to the desired reaction temperature. For many S(_N)2 reactions, room temperature is sufficient, but gentle heating may be required. Avoid high temperatures to minimize elimination byproducts.[14]

    • Slowly add this compound (typically 1.0 equivalent) to the stirred solution of the nucleophile (typically 1.1-1.5 equivalents) via syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using a suitable technique, such as column chromatography or distillation, to obtain the pure substitution product.

Visualizations

Factors_Affecting_SN2_Rate cluster_factors Factors Influencing Reaction Rate cluster_outcomes Impact on Rate Solvent Solvent Increase Increase Rate Solvent->Increase Polar Aprotic Decrease Decrease Rate Solvent->Decrease Polar Protic Nucleophile Nucleophile Nucleophile->Increase Strong, Unhindered Nucleophile->Decrease Weak, Bulky Temperature Temperature Temperature->Increase Higher Temp. Temperature->Decrease Lower Temp. Concentration Concentration Concentration->Increase Higher Conc. Concentration->Decrease Lower Conc.

Caption: Key factors influencing the rate of an S(_N)2 reaction.

Experimental_Workflow start Start: Slow Reaction check_solvent Is the solvent polar aprotic? start->check_solvent change_solvent Change to DMSO, DMF, or Acetonitrile check_solvent->change_solvent No check_nucleophile Is the nucleophile strong? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile change_nucleophile Use a stronger, less basic nucleophile check_nucleophile->change_nucleophile No check_temp Is temperature optimized? check_nucleophile->check_temp Yes change_nucleophile->check_temp increase_temp Slightly increase temperature (Monitor for E2 byproducts) check_temp->increase_temp No check_conc Are concentrations sufficient? check_temp->check_conc Yes increase_temp->check_conc increase_conc Increase reactant concentrations check_conc->increase_conc No end End: Optimized Rate check_conc->end Yes increase_conc->end

Caption: Workflow for troubleshooting and optimizing the reaction rate.

SN2_vs_E2 cluster_conditions Reaction Conditions Reactants This compound + Nucleophile/Base LowTemp Low Temperature Strong, Non-basic Nu: Reactants->LowTemp HighTemp High Temperature Strong, Bulky Base Reactants->HighTemp SN2_Product S(_N)2 Product (Substitution) LowTemp->SN2_Product Favored Pathway E2_Product E2 Product (Elimination) HighTemp->E2_Product Favored Pathway

Caption: Competition between S(_N)2 and E2 pathways based on conditions.

References

troubleshooting guide for incomplete deuteration with Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete deuteration when using Iodoethane-1-D1.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete deuteration with this compound?

Incomplete deuteration when using this compound typically stems from several key factors:

  • Presence of Protic Species: Trace amounts of water or the use of protic solvents (e.g., alcohols) can lead to H/D exchange, reducing the deuterium incorporation in the final product.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, insufficient reaction time, or non-optimal stoichiometry of base and substrate can lead to low yields and incomplete reactions.

  • Reagent Degradation: this compound can degrade if not stored correctly (refrigerated and protected from light), leading to reduced reactivity.[1]

  • Side Reactions: Competing side reactions, such as elimination (to form ethene) or H/D scrambling, can consume the starting material or reduce the isotopic purity of the product.[2]

  • Inefficient Mixing or Mass Transfer: In heterogeneous reactions, poor mixing can limit the interaction between the substrate and the deuterating agent.

Q2: How can I improve the deuterium incorporation in my reaction?

Optimizing your experimental setup is crucial. Consider the following:

  • Ensure Anhydrous Conditions: Use freshly dried, aprotic solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Optimize Stoichiometry: A modest excess of this compound and the base may be required to drive the reaction to completion.

  • Select the Right Solvent: Aprotic solvents are generally recommended to prevent H/D exchange. The choice of solvent can significantly impact reaction efficiency.

  • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.

  • Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of your existing stock, as it is a light-sensitive and volatile compound.[1]

Q3: How do I accurately determine the level of deuterium incorporation?

The degree of deuteration is primarily quantified using two analytical methods:

  • Mass Spectrometry (MS): This is a highly sensitive technique for determining overall deuterium content. By comparing the mass spectra of the deuterated and non-deuterated compounds, the increase in molecular weight and the isotopic distribution can be used to calculate the percentage of deuterium incorporation.[3] The centroid mass of the isotopic envelope is a standard method for this calculation.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine site-specific deuteration by observing the disappearance or reduction in the integration of the signal corresponding to the proton that has been replaced by deuterium.[3] ¹³C NMR can also be useful, as the C-D coupling differs from C-H coupling.[3]

Q4: Can the stabilizer in the this compound reagent interfere with my reaction?

This compound is often supplied with a copper wire as a stabilizer to prevent degradation.[1] In most applications, this does not interfere. However, for sensitive reactions, particularly those involving organometallic reagents or catalysts, the copper may need to be removed. This can typically be achieved by passing the reagent through a small plug of alumina immediately before use.

Troubleshooting Guide: Low Deuterium Incorporation

Symptom Potential Cause Recommended Solution
Low D% Incorporation, Multiple Products H/D Exchange Use anhydrous aprotic solvents (e.g., THF, DMF, Acetonitrile). Ensure all reagents and glassware are scrupulously dry. Operate under an inert atmosphere.
Low D% Incorporation, Unreacted Starting Material Suboptimal Reaction Conditions Increase reaction time and/or temperature. Optimize the stoichiometry, potentially using a slight excess of this compound.
Reagent Degradation Use a new, sealed bottle of this compound. Ensure proper storage conditions (refrigerated, protected from light).[1]
Formation of Alkene Byproduct Elimination Side Reaction Use a less sterically hindered, non-nucleophilic base. Lower the reaction temperature.
Incorrect Mass Shift in MS Analysis Over- or Under-deuteration Re-evaluate the reaction mechanism for potential H/D scrambling pathways.[2] Optimize conditions to favor the desired reaction pathway.
Analytical Error Re-calibrate the mass spectrometer. Ensure proper data processing, such as using the centroid mass calculation.[4][6]

Data Summary: Impact of Reaction Conditions

The selection of solvent and catalyst can dramatically influence the extent of deuterium incorporation. The following data, adapted from a study on the deuteration of cinnamic acid, illustrates this effect.

Solvent Catalyst Deuterium Incorporation (%) Comments
Methanol10% Pd/C30%Protic solvent leads to significant H/D exchange, lowering incorporation.
Ethyl Acetate10% Pd/C70%Switching to an aprotic solvent significantly boosts deuterium levels.
Ethyl Acetate5% Pd/BaSO₄95%Changing to a less active catalyst improves selectivity and further increases incorporation.

Experimental Protocols

Protocol 1: General Procedure for Alkylation with this compound

This protocol provides a general workflow for the deuteration of a nucleophile (e.g., an enolate or phenoxide).

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate and a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

  • Base Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C). Add the base (e.g., NaH, LDA) portion-wise and stir for 30-60 minutes to ensure complete deprotonation.

  • Deuteration: Slowly add this compound (typically 1.0-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.[7]

Protocol 2: Quantification of Deuterium Incorporation by Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the deuterated product and the non-deuterated starting material or an authentic non-deuterated standard in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • MS Analysis: Infuse the samples directly or analyze via LC-MS using an appropriate ionization technique (e.g., ESI, APCI). Acquire the full mass spectrum over the expected m/z range for the molecular ion [M+H]⁺ or other relevant adducts.

  • Data Processing:

    • Determine the centroid mass of the isotopic cluster for the non-deuterated compound (Mass_H).[4]

    • Determine the centroid mass of the isotopic cluster for the deuterated compound (Mass_D).[4]

    • The average number of incorporated deuteriums can be calculated as: (Mass_D - Mass_H) / (Mass_of_Deuterium - Mass_of_Protium).

    • The percentage of incorporation at the target site is then calculated based on this value.

Visualizations

TroubleshootingWorkflow start Incomplete Deuteration Observed (<95%) q1 Are Reaction Conditions Optimal? start->q1 q2 Are Reagents & Solvents of High Purity? q1->q2 Yes c1 Incorrect Temp/Time/ Stoichiometry q1->c1 No q3 Is H/D Exchange Possible? q2->q3 Yes c2 Degraded this compound or Old Base q2->c2 No q4 Is Analysis Method Accurate? q3->q4 No c3 Moisture or Protic Solvent Present q3->c3 Yes c4 MS Calibration Drift/ Incorrect Data Processing q4->c4 No s1 Systematically Vary Temp, Time & Reagent Ratio c1->s1 s2 Use Fresh Reagents. Store this compound Properly. c2->s2 s3 Use Anhydrous Aprotic Solvents & Inert Atmosphere. c3->s3 s4 Recalibrate MS. Use Centroid Mass Calculation. c4->s4

Caption: Troubleshooting workflow for incomplete deuteration.

OptimizationLogic cluster_inputs Key Input Factors cluster_outputs Verification Methods result Successful Deuteration (>98% Incorporation) ms Mass Spectrometry Analysis result->ms nmr NMR Spectroscopy Analysis result->nmr reagent High Purity This compound reagent->result solvent Anhydrous Aprotic Solvent solvent->result conditions Optimized Temp, Time & Stoichiometry conditions->result atmosphere Inert Atmosphere (N2 or Ar) atmosphere->result

Caption: Key relationships for optimizing deuteration reactions.

References

Technical Support Center: Iodoethane-1-D1 Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodoethane-1-d1. The following information addresses common issues related to the influence of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound, being a primary alkyl halide, primarily undergoes nucleophilic substitution reactions. The two main pathways are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. The choice of solvent is a critical factor in determining which of these pathways is favored.

Q2: How do different solvent types influence the reactivity of this compound?

Solvents are generally categorized into three main types based on their polarity and ability to form hydrogen bonds:

  • Polar Protic Solvents: These solvents, such as water (H₂O), ethanol (EtOH), and methanol (MeOH), contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have dipoles but lack O-H or N-H bonds.[1][2] They are good at solvating cations but less effective at solvating anions.

  • Non-Polar Solvents: These solvents, including hexane and benzene, have low dielectric constants and do not effectively solvate charged species. They are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles.

The choice between these solvent types can dramatically alter the rate and mechanism of reactions involving this compound.

Q3: Which solvents favor SN1 reactions with this compound and why?

Polar protic solvents favor SN1 reactions.[1][2] The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[3] Polar protic solvents stabilize this positively charged intermediate through dipole-dipole interactions and hydrogen bonding, lowering the activation energy for its formation.[4] For a primary alkyl halide like this compound, the formation of a primary carbocation is highly unfavorable, so SN1 reactions are generally very slow unless forced by specific conditions.

Q4: Which solvents are optimal for SN2 reactions with this compound?

Polar aprotic solvents are the best choice for SN2 reactions.[1][2] In an SN2 reaction, a strong nucleophile attacks the electrophilic carbon in a single, concerted step.[2][3] Polar aprotic solvents can dissolve the ionic nucleophiles (often used as salts) but do not solvate the anion (the nucleophile) as strongly as polar protic solvents do.[2][5] This "naked" nucleophile is more reactive and can more readily attack the this compound, leading to a faster reaction rate.[5]

Q5: What is the effect of the deuterium atom on the reactivity of this compound?

The deuterium atom at the alpha-carbon (the carbon bonded to the iodine) can lead to a secondary kinetic isotope effect (KIE). In an SN2 reaction, the C-H(D) bond is not broken, but the hybridization of the carbon changes from sp³ to a more sp²-like state in the transition state. The vibrational frequency of the C-D bond is lower than that of a C-H bond, and this can slightly affect the reaction rate. Typically, for an SN2 reaction, a small "normal" KIE (kH/kD > 1) is observed, meaning the deuterated compound reacts slightly slower. For SN1 reactions, a small inverse KIE (kH/kD < 1) is often observed, where the deuterated compound reacts slightly faster. These effects are generally small but can be significant in mechanistic studies.

Troubleshooting Guide

Problem: My reaction with this compound is proceeding very slowly.

  • Possible Cause 1: Incorrect Solvent Choice. If you are attempting an SN2 reaction with a strong nucleophile, using a polar protic solvent (like water or ethanol) can significantly slow down the reaction. The solvent molecules can form a "cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Solution 1: Switch to a polar aprotic solvent such as DMSO or DMF to enhance the nucleophile's reactivity.[1][2]

  • Possible Cause 2: Weak Nucleophile. SN2 reactions require a strong nucleophile.[1] If your nucleophile is weak (e.g., water, alcohols), the reaction will be slow.

  • Solution 2: Consider using a stronger, negatively charged nucleophile (e.g., an alkoxide instead of an alcohol).

Problem: I am observing a mixture of substitution and elimination (E2) products.

  • Possible Cause: The nucleophile you are using is also a strong base. Many strong nucleophiles are also strong bases, and they can promote the E2 (elimination, bimolecular) pathway, especially with sterically hindered bases.

  • Solution: To favor SN2 over E2, use a nucleophile that is a good nucleophile but a weaker base (e.g., I⁻, Br⁻, N₃⁻). Also, running the reaction at a lower temperature can favor the substitution product.

Problem: My results are not reproducible.

  • Possible Cause 1: Water Contamination. Small amounts of water in a reaction intended to be run in a polar aprotic solvent can introduce competing solvolysis reactions and affect the nucleophile's reactivity.

  • Solution 1: Ensure your solvent is anhydrous and your glassware is properly dried before starting the reaction.

  • Possible Cause 2: Decomposition of this compound. Iodoethane can decompose over time, especially when exposed to light, releasing iodine which can give the compound a yellow or reddish color.[6]

  • Solution 2: Store this compound in a dark, cool place, often over copper powder to prevent decomposition.[6] If the compound is discolored, it may need to be purified by distillation before use.

Data Summary

Table 1: Comparison of SN1 and SN2 Reaction Pathways

FeatureSN1 ReactionSN2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediateOne step, concerted
Substrate Favors 3° > 2°Favors Methyl > 1° > 2°
Nucleophile Weak nucleophile (often the solvent)Strong nucleophile required
Stereochemistry RacemizationInversion of configuration
Favored Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMSO)

Table 2: Relative Reaction Rates in Different Solvent Types for this compound

Solvent TypeFavored PathwayExpected Relative Rate for SN2Expected Relative Rate for SN1Rationale
Polar Protic SN1SlowSlow (but faster than SN2)Stabilizes the carbocation (SN1); solvates and hinders the nucleophile (SN2).
Polar Aprotic SN2FastVery SlowSolvates the counter-ion, leaving a highly reactive "naked" nucleophile (SN2); does not effectively stabilize the carbocation (SN1).
Non-Polar NeitherVery SlowVery SlowReactants (especially ionic nucleophiles) are often insoluble.

Experimental Protocols

General Protocol for SN2 Reaction of this compound with Sodium Azide

This protocol outlines a general procedure. Specific concentrations and reaction times will need to be optimized for your specific application.

Materials:

  • This compound (CH₃CHDI)

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add sodium azide (1.2 equivalents) to the flask, followed by anhydrous DMF. Stir the suspension until the sodium azide is fully dissolved.

  • Reaction Initiation: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Gently heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-azidoethane-1-d1.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu⋯D-C(H)(CH₃)⋯I]⁻ Nu->TS Backside Attack Substrate D-C(H)(CH₃)-I Substrate->TS Product Nu-C(D)(H)-CH₃ TS->Product Inversion of Stereochemistry LeavingGroup I⁻ TS->LeavingGroup

Caption: The SN2 reaction mechanism for this compound.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) Substrate D-C(H)(CH₃)-I Carbocation [D-C(H)(CH₃)]⁺ Substrate->Carbocation Loss of LG LeavingGroup I⁻ Substrate->LeavingGroup Nu Nu⁻ Product Nu-C(D)(H)-CH₃ Nu->Product Carbocation2 [D-C(H)(CH₃)]⁺ Carbocation2->Product

Caption: The SN1 reaction mechanism for this compound.

Solvent_Choice_Workflow start Start: Choose Reaction Pathway desired_pathway Desired Pathway? start->desired_pathway strong_nu Strong Nucleophile Needed? desired_pathway->strong_nu SN2 sn1_solvent Use Polar Protic Solvent (e.g., H₂O, EtOH, MeOH) desired_pathway->sn1_solvent SN1 sn2_solvent Use Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) strong_nu->sn2_solvent Yes note_sn2 This enhances nucleophilicity and accelerates the reaction. sn2_solvent->note_sn2 note_sn1 Note: SN1 is very slow for primary halides like this compound sn1_solvent->note_sn1

Caption: Workflow for selecting a solvent for this compound reactions.

References

managing the air and moisture sensitivity of Iodoethane-1-D1 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the air and moisture sensitivity of Iodoethane-1-D1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

A1: this compound is sensitive to light, air, and moisture.[1][2] Exposure to these elements can cause it to decompose, which is often indicated by a discoloration to yellow or reddish due to the formation of dissolved iodine.[3] It is incompatible with strong bases, magnesium, and strong oxidizing agents.[1][2]

Q2: What are the signs of this compound decomposition?

A2: The primary sign of decomposition is a change in color from a colorless liquid to yellow, pink, or reddish-brown.[2][3][4] This is due to the liberation of free iodine.[2][3] If significant discoloration has occurred, the reagent may need purification before use.

Q3: How should this compound be properly stored?

A3: this compound should be stored at room temperature or refrigerated (2-8°C), protected from light, moisture, and air.[1] It is often recommended to store it under an inert atmosphere, such as nitrogen. Commercially available this compound is typically stabilized, often with copper or silver, to prevent rapid decomposition.[5]

Q4: Why is a stabilizer like copper or silver added to this compound?

A4: Stabilizers such as copper or silver are added to scavenge any iodine that forms upon decomposition, thereby slowing down the degradation process.[5][6] Even with a stabilizer, samples may not be viable for more than a year.[3]

Q5: Can I use this compound that has changed color?

A5: It is not recommended to use discolored this compound without purification. The presence of iodine and other degradation byproducts can interfere with your reaction, leading to lower yields and the formation of impurities. Free iodine can be removed by washing with a sodium thiosulfate solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Decomposition of this compound due to improper storage or handling.- Ensure the reagent is colorless before use. If discolored, purify by passing through a short column of activated alumina or by washing with sodium thiosulfate solution, followed by drying and distillation. - Use fresh, properly stored this compound.
Contamination of the reaction with water or oxygen.- Dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas (nitrogen or argon).[7][8] - Use anhydrous solvents. - Maintain a positive pressure of an inert gas throughout the reaction using a bubbler.[8]
Formation of unexpected side products Reaction of this compound with atmospheric moisture or oxygen.- Degas the solvent by bubbling an inert gas through it before adding reagents.[9] - Use proper air-sensitive techniques, such as Schlenk lines or glove boxes, for the highest level of control.[10][9]
Presence of iodine from decomposed this compound.- Purify the this compound before use. - Consider adding a copper-based scavenger to the reaction if compatible with your chemistry.
Inconsistent reaction results Variable quality of this compound between batches or experiments.- Re-analyze the purity of the compound if it has been stored for an extended period (e.g., over three years). - Standardize handling procedures for all experiments.
Reaction fails to initiate Quenching of reagents (e.g., organometallics) by moisture.- Ensure all reagents and solvents are scrupulously dried. - Use syringe and cannula techniques for transferring all air- and moisture-sensitive reagents.[7][10][11]

Data Summary

PropertyValueSource
Molecular Formula C₂H₄DI[12]
Molecular Weight 156.97 g/mol [12]
Appearance Colorless liquid[1]
Boiling Point 69-73 °C
Melting Point -108 °C
Density ~1.974 g/mL at 25 °C
Storage Temperature Room temperature or 2-8°C[12]
Stability Stable under recommended storage conditions; sensitive to light, air, and moisture.[1]
Common Stabilizers Copper or Silver[12][5]

Experimental Protocols

General Protocol for Setting up an Air- and Moisture-Sensitive Reaction with this compound

This protocol outlines the fundamental steps for handling this compound using standard air-sensitive techniques with a Schlenk line or a manifold with an inert gas supply.

1. Glassware Preparation:

  • Thoroughly clean and dry all glassware (round-bottom flask, addition funnel, condenser, etc.) in an oven at a minimum of 125°C overnight.[7][8]
  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon).
  • Allow the apparatus to cool to room temperature under the inert atmosphere.

2. Reagent Preparation:

  • Use a fresh, sealed bottle of this compound. Commercially available reagents are often supplied in Sure/Seal™ bottles, which are designed for the transfer of air-sensitive liquids via syringe.[7][8]
  • If the this compound is discolored, it must be purified prior to use. A common method is to wash with an aqueous solution of sodium thiosulfate, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and distill.
  • Ensure all other reagents and solvents are anhydrous.

3. Reaction Setup:

  • Under a positive flow of inert gas, add any solid reagents to the reaction flask.
  • Seal the flask with a rubber septum.
  • Add anhydrous solvent to the flask via a dry syringe.
  • If necessary, cool the reaction mixture to the desired temperature.

4. Addition of this compound:

  • Purge a dry syringe with inert gas at least three times.[8]
  • Using the purged syringe, carefully withdraw the required amount of this compound from the Sure/Seal™ bottle.
  • Slowly add the this compound to the reaction mixture through the septum.
  • Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil or mercury bubbler.[8][10]

5. Reaction Work-up:

  • Once the reaction is complete, quench it appropriately while still under an inert atmosphere, especially if any reactive intermediates are present.
  • The work-up procedure will be specific to the reaction being performed.

Visualizations

experimental_workflow Experimental Workflow for this compound Reactions A 1. Prepare Glassware (Oven-dry & cool under inert gas) C 3. Assemble Apparatus (Under positive inert gas pressure) A->C B 2. Prepare Reagents (Anhydrous solvents, check this compound) D 4. Add Solids & Solvents (Via syringe/cannula) B->D C->D E 5. Add this compound (Purged syringe from Sure/Seal™ bottle) D->E F 6. Monitor Reaction (Maintain inert atmosphere) E->F G 7. Quench & Work-up F->G

Caption: Workflow for handling this compound in sensitive reactions.

troubleshooting_flowchart Troubleshooting Flowchart for this compound Reactions start Reaction Issue (e.g., Low Yield) q1 Is the this compound reagent colorless? start->q1 sol1 Purify this compound (e.g., wash with Na2S2O3, distill) q1->sol1 No q2 Was all glassware thoroughly dried? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment with corrected procedures sol1->end_node sol2 Oven-dry glassware and cool under inert gas q2->sol2 No q3 Were anhydrous solvents and inert atmosphere used? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Use anhydrous solvents and maintain positive inert pressure q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A flowchart for troubleshooting common issues in this compound reactions.

References

Validation & Comparative

Iodoethane vs. Iodoethane-1-D1: A Comparative Analysis of Reaction Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between isotopically labeled and unlabeled compounds is paramount. This guide provides an in-depth comparison of the reaction outcomes of Iodoethane and its deuterated analogue, Iodoethane-1-D1, supported by experimental data and detailed protocols.

The substitution of a single protium atom with deuterium at the alpha-position of iodoethane creates this compound (CH₃CHDI), a molecule with nearly identical electronic properties but a slightly greater mass. This isotopic substitution, while seemingly minor, can have a profound impact on the rates and pathways of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This guide will explore these differences, focusing on the competing bimolecular substitution (Sₙ2) and elimination (E2) reactions with a strong base.

Unraveling Reaction Pathways: The Kinetic Isotope Effect

When iodoethane reacts with a strong, non-bulky base such as sodium ethoxide in ethanol, it can undergo both Sₙ2 and E2 reactions simultaneously. The Sₙ2 pathway leads to the formation of diethyl ether, while the E2 pathway yields ethene. The introduction of deuterium in this compound serves as a powerful tool to probe the mechanisms of these competing reactions.

The key to understanding the differing outcomes lies in the carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bond strength. The C-D bond has a lower zero-point vibrational energy, making it stronger and more difficult to break than a C-H bond.

  • E2 Elimination: This reaction mechanism involves the abstraction of a proton from the beta-carbon by a base in the rate-determining step, leading to the formation of a double bond and the expulsion of the leaving group. When this compound is the substrate, a C-H bond on the methyl group is broken. However, if the deuterium were on the beta-carbon (Iodoethane-2-D1), a primary kinetic isotope effect would be observed, significantly slowing down the E2 reaction rate. For this compound, the deuterium is on the alpha-carbon, and its effect on the E2 reaction is a much smaller secondary kinetic isotope effect.

  • Sₙ2 Substitution: In the Sₙ2 mechanism, the nucleophile attacks the alpha-carbon, and the C-H (or C-D) bond is not broken in the rate-determining step. Therefore, substituting a hydrogen with a deuterium at the alpha-position results in a small secondary kinetic isotope effect (kH/kD ≈ 1).

The magnitude of the kinetic isotope effect, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides valuable insight into the reaction mechanism. A significant primary KIE (typically kH/kD > 2) is a strong indicator of C-H bond cleavage in the rate-determining step, characteristic of the E2 pathway. Conversely, a small secondary KIE (kH/kD close to 1) suggests that the C-H bond is not broken in the rate-determining step, which is consistent with the Sₙ2 mechanism.

Quantitative Comparison of Reaction Outcomes

ParameterIodoethane (CH₃CH₂I)This compound (CH₃CHDI)
Reaction with NaOEt/EtOH Sₙ2 and E2Sₙ2 and E2
Primary Product(s) Diethyl ether (Sₙ2), Ethene (E2)Diethyl ether (Sₙ2), Ethene (E2)
Expected Sₙ2 Rate kH(Sₙ2)kD(Sₙ2) ≈ kH(Sₙ2)
Expected E2 Rate kH(E2)kD(E2) < kH(E2)
Expected Sₙ2 KIE (kH/kD) -~1.0 - 1.1 (secondary KIE)
Expected E2 KIE (kH/kD) -> 2 (primary KIE if D is at β-position)
Predicted Product Ratio (Sₙ2/E2) LowerHigher

Note: The E2 KIE for this compound itself is a secondary KIE and would be small. A significant primary KIE would be observed for Iodoethane-2-d1. The table above reflects the general principles and expected trends.

Experimental Protocols

To experimentally determine the reaction outcomes and kinetic isotope effects for the reaction of iodoethane and this compound with sodium ethoxide, the following methodologies can be employed.

Kinetic Studies

Objective: To determine the rate constants for the Sₙ2 and E2 reactions of both iodoethane and this compound.

Procedure:

  • Preparation of Reagents: Prepare standardized solutions of sodium ethoxide in absolute ethanol. Obtain high-purity iodoethane and this compound.

  • Reaction Setup: Set up a series of reactions in a constant temperature bath. For each substrate, vary the concentration of sodium ethoxide while keeping the initial concentration of the alkyl iodide constant.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a known amount of acid).

  • Analysis: Analyze the concentration of the remaining alkyl iodide and the formed products (diethyl ether and ethene) using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Ethene can be quantified by headspace GC analysis.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the overall rate of disappearance. By analyzing the product distribution at different time points, the individual rate constants for the Sₙ2 and E2 pathways can be calculated. The kinetic isotope effect (kH/kD) is then determined by comparing the rate constants of iodoethane and this compound.

Product Distribution Analysis

Objective: To determine the ratio of Sₙ2 to E2 products for both substrates under identical reaction conditions.

Procedure:

  • Reaction: Carry out the reaction of iodoethane and this compound with sodium ethoxide in ethanol at a fixed temperature for a time sufficient for significant conversion.

  • Workup: Quench the reaction and extract the organic products into a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amounts of diethyl ether and any other substitution or elimination products. The relative peak areas, corrected with response factors, will give the product ratio.

Visualizing Reaction Mechanisms

To illustrate the logical flow of the competing reaction pathways, the following diagrams are provided.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Iodoethane Iodoethane / this compound SN2 Sₙ2 Pathway Iodoethane->SN2 E2 E2 Pathway Iodoethane->E2 Base Sodium Ethoxide Base->SN2 Base->E2 Ether Diethyl Ether SN2->Ether Ethene Ethene E2->Ethene

Caption: Competing Sₙ2 and E2 reaction pathways for iodoethane.

G cluster_SN2 Sₙ2 Mechanism cluster_E2 E2 Mechanism Reactant This compound (CH₃CHDI) SN2_TS [EtO---CH(D)CH₃---I]⁻ Reactant->SN2_TS EtO⁻ attack E2_TS [EtO---H---CH₂---CH(D)---I]⁻ Reactant->E2_TS EtO⁻ abstracts β-H TransitionState Transition State Product Product SN2_Product EtOCH(D)CH₃ SN2_TS->SN2_Product I⁻ leaves E2_Product CH₂=CHD E2_TS->E2_Product I⁻ leaves

Caption: Transition states for Sₙ2 and E2 reactions of this compound.

A Comparative Guide to Iodoethane-1-D1 and Other Deuterated Alkylating Agents for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iodoethane-1-D1 with other deuterated and non-deuterated alkylating agents commonly used for labeling in mass spectrometry-based proteomics and other biochemical applications. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the theoretical basis for its performance, summarizes the properties of related compounds, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Deuterated Alkylating Agents

Deuterated alkylating agents are invaluable tools in quantitative proteomics and mechanistic studies. The incorporation of deuterium (D), a stable isotope of hydrogen, introduces a specific mass shift that can be readily detected by mass spectrometry. This allows for the differentiation and relative quantification of proteins or peptides from different samples. This compound, with a single deuterium atom at the alpha-carbon, offers a unique mass shift for such applications. Its performance, however, is governed by the kinetic isotope effect (KIE), which can influence its reaction rate compared to its non-deuterated counterpart and other deuterated analogs.

Data Presentation: Properties of Selected Alkylating Agents

The choice of an alkylating agent depends on the specific experimental requirements, including the desired mass shift, reactivity, and potential for side reactions. The following table summarizes the key properties of this compound and other commonly used deuterated and non-deuterated alkylating agents.

Alkylating AgentChemical FormulaMolecular Weight ( g/mol )Mass Shift (Da)Isotopic PurityKey Features & Considerations
This compound CH3CHDI 156.98+1>98%Introduces a +1 Da mass shift. The C-D bond at the reaction center is expected to result in a primary kinetic isotope effect, potentially leading to a slower reaction rate compared to iodoethane.
IodoethaneC2H5I 155.970 (Reference)N/AStandard, non-deuterated alkylating agent.
Iodoethane-d5CD3CD2I 161.00+5>99%Provides a larger mass shift for clear separation in mass spectra. The deuterium substitution is not at the primary reaction site, leading to a secondary kinetic isotope effect which is typically smaller than a primary KIE.[1][2]
IodoacetamideICH2CONH2184.960 (Reference)N/AA widely used, highly reactive alkylating agent for cysteine residues in proteomics.
Iodoacetamide-d2ICD2CONH2186.97+2>98%Deuterated version of iodoacetamide for isotopic labeling.

The Kinetic Isotope Effect (KIE) and Its Implications

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced by one of its isotopes.[3][4] This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction (a primary KIE).

For the alkylation of a cysteine thiol group by iodoethane, the reaction proceeds via an SN2 mechanism where the thiolate anion attacks the α-carbon, displacing the iodide ion. In this compound, a carbon-deuterium (C-D) bond is present at this reaction center. The C-D bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[5] Consequently, the reaction of this compound with a cysteine residue is expected to be slower than that of non-deuterated iodoethane. This is a primary kinetic isotope effect, and the ratio of the rate constants (kH/kD) is predicted to be greater than 1.

In contrast, for a reagent like Iodoethane-d5, the deuterium atoms are not directly involved in the bond-breaking and bond-forming events of the rate-determining step. Any observed KIE would be a secondary KIE, which is typically much smaller than a primary KIE.[3]

The practical implication for researchers is that reactions with this compound may require longer incubation times or higher concentrations to achieve the same level of labeling efficiency as its non-deuterated counterpart. However, this can also be advantageous in certain experimental designs where a more controlled or slower reaction rate is desired.

Mandatory Visualizations

G Alkylation of Cysteine by this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cysteine Protein-SH (Cysteine Thiolate) TS [Protein-S---CHD(CH3)---I]‡ Cysteine->TS SN2 Attack Iodoethane CH3-CHD-I (this compound) Iodoethane->TS Alkylated_Cysteine Protein-S-CHD-CH3 (Alkylated Cysteine) TS->Alkylated_Cysteine Iodide I- (Iodide Ion) TS->Iodide

Caption: SN2 mechanism of cysteine alkylation by this compound.

G Experimental Workflow for Comparing Alkylating Agents Start Protein Sample Reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) Start->Reduction Split Split Sample into Aliquots Reduction->Split Alkylation1 Alkylation with This compound Split->Alkylation1 Alkylation2 Alkylation with Iodoethane Split->Alkylation2 Alkylation3 Alkylation with Iodoethane-d5 Split->Alkylation3 Quench Quench Reaction Alkylation1->Quench Alkylation2->Quench Alkylation3->Quench Combine Combine Labeled Samples (for relative quantification) Quench->Combine Digestion Enzymatic Digestion (e.g., with Trypsin) Combine->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: - Labeling Efficiency - Reaction Kinetics - Side-product Formation LCMS->DataAnalysis

Caption: Workflow for comparing alkylating agent performance.

G Generic Signaling Pathway Studied with Isotopic Labeling Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic signaling pathway for quantitative proteomics.

Experimental Protocols

The following protocols provide a framework for the systematic comparison of this compound with other alkylating agents.

Protocol 1: Determination of Relative Alkylation Efficiency using Mass Spectrometry

Objective: To quantitatively compare the labeling efficiency of this compound, iodoethane, and iodoethane-d5 on a model protein or complex protein lysate.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, BSA) or cell lysate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Iodoethane

  • Iodoethane-d5

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Urea (8 M)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (LC-MS/MS)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in 8 M urea, 50 mM ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Divide the reduced protein sample into three equal aliquots.

    • To the first aliquot, add this compound to a final concentration of 20 mM.

    • To the second aliquot, add iodoethane to a final concentration of 20 mM.

    • To the third aliquot, add Iodoethane-d5 to a final concentration of 20 mM.

    • Incubate all samples in the dark at room temperature for 45 minutes.

  • Quenching and Sample Pooling:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • For relative quantification, combine the three differentially labeled samples in a 1:1:1 ratio.

  • Protein Digestion:

    • Dilute the combined sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the MS/MS data against the appropriate protein database, specifying the variable modifications for cysteine alkylation by each of the iodoethane isotopologues (+58.041 Da for iodoethane, +59.048 Da for this compound, and +63.073 Da for iodoethane-d5).

    • Calculate the labeling efficiency for each reagent by determining the ratio of identified cysteine-containing peptides with the expected modification versus those with unmodified cysteines.

    • For relative quantification, extract the ion chromatograms for the peptide pairs labeled with the different isotopologues and calculate the peak area ratios.

Protocol 2: Kinetic Analysis of Cysteine Alkylation

Objective: To determine the second-order rate constants for the reaction of this compound and iodoethane with a model thiol-containing compound (e.g., N-acetyl-L-cysteine).

Materials:

  • N-acetyl-L-cysteine

  • This compound

  • Iodoethane

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of N-acetyl-L-cysteine, this compound, and iodoethane in the phosphate buffer.

    • Prepare a stock solution of DTNB in the same buffer.

  • Kinetic Measurement:

    • Set up a series of reactions with varying concentrations of the iodoethane reagent while keeping the concentration of N-acetyl-L-cysteine constant.

    • Initiate the reaction by mixing the N-acetyl-L-cysteine and iodoethane solutions in a cuvette.

    • At specific time intervals, take an aliquot of the reaction mixture and add it to a solution containing DTNB.

    • Measure the absorbance at 412 nm. The decrease in free thiol concentration over time can be quantified using a standard curve.

  • Data Analysis:

    • Plot the concentration of remaining free thiol versus time for each initial concentration of the alkylating agent.

    • Determine the initial reaction rate for each condition.

    • Plot the initial rate versus the concentration of the alkylating agent. The slope of this line will be the pseudo-first-order rate constant.

    • The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of N-acetyl-L-cysteine.

    • Compare the second-order rate constants for this compound and iodoethane to determine the kinetic isotope effect (kH/kD).

Conclusion

References

Experimental Validation of Kinetic Isotope Effects with Iodoethane-1-D1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount for predicting chemical behavior and designing novel molecules. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by observing the change in reaction rate upon isotopic substitution. This guide provides a comprehensive overview of the experimental validation of KIE with iodoethane-1-d1, offering a comparison with alternative substrates and detailing the necessary experimental protocols. Although direct experimental data for this compound is not abundant in published literature, this guide outlines the expected outcomes based on established principles and data from analogous systems.

Theoretical Framework: Primary vs. Secondary Kinetic Isotope Effects

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond-breaking or bond-formation in the rate-determining step of a reaction leads to a primary kinetic isotope effect . This is because the heavier deuterium atom has a lower zero-point vibrational energy, resulting in a higher activation energy for bond cleavage. Consequently, the reaction rate is slower for the deuterated compound, leading to a kH/kD ratio greater than 1.

Conversely, if the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step, a secondary kinetic isotope effect may be observed.[1] These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing valuable information about changes in hybridization and steric environment at the transition state.

Comparison of Expected Kinetic Isotope Effects in Reactions of Iodoethane

Iodoethane can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions, depending on the reaction conditions. The expected KIE for this compound will differ significantly for these two pathways, making it a valuable probe for mechanistic determination.

E2 Elimination Reactions

In an E2 reaction, a base abstracts a proton from a carbon adjacent to the leaving group in a concerted step.[2] For this compound, the C-D bond is broken in the rate-determining step. This is expected to result in a significant primary kinetic isotope effect.

SN2 Substitution Reactions

In an SN2 reaction, a nucleophile attacks the carbon bearing the leaving group, and no bond to the deuterium in this compound is broken.[3] Therefore, a much smaller secondary kinetic isotope effect is anticipated.

Below is a table summarizing the expected KIEs for this compound in E2 and SN2 reactions, compared with experimentally determined values for similar haloalkane reactions.

Reaction TypeSubstrateReagentkH/kD (Experimental/Expected)Reference/Basis
E2 Elimination This compound Strong, bulky base (e.g., potassium tert-butoxide) ~4-7 (Expected) Based on typical primary KIEs for E2 reactions.[2]
E2 Elimination2-BromopropaneSodium Ethoxide6.7[4]
E2 Elimination1-Bromo-2-phenylethaneSodium Ethoxide7.11
SN2 Substitution This compound Good nucleophile, weak base (e.g., Sodium Iodide in acetone) ~1.0-1.1 (Expected) Based on typical secondary α-deuterium KIEs for SN2 reactions.[1][3]
SN2 SubstitutionBenzyl-d2-dimethylphenylammonium ionThiophenoxide ion1.179[5]

Experimental Protocols

To experimentally validate the kinetic isotope effects of this compound, a series of well-controlled experiments are necessary.

Synthesis and Preparation of this compound

This compound is commercially available from various suppliers of isotopically labeled compounds. Alternatively, it can be synthesized from ethanol-1-d1. A common laboratory preparation of iodoethane involves the reaction of ethanol with iodine and red phosphorus.[6] For the synthesis of this compound, ethanol-1-d1 would be used as the starting material.

General Protocol for Kinetic Measurements

The determination of the kinetic isotope effect involves measuring the reaction rates of both iodoethane and this compound under identical conditions.

  • Reaction Setup : A thermostatted reaction vessel is charged with the solvent and the appropriate nucleophile or base. The system is allowed to reach thermal equilibrium.

  • Initiation of Reaction : A known concentration of either iodoethane or this compound is added to initiate the reaction.

  • Monitoring the Reaction Progress : The reaction progress can be monitored by various techniques:

    • Gas Chromatography (GC) : Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed by GC to determine the concentration of the reactant (iodoethane) and/or the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : The reaction can be monitored in real-time within an NMR tube. The disappearance of the reactant signal or the appearance of the product signal can be integrated over time.[7]

    • Spectrophotometry : If any of the reactants or products have a distinct chromophore, UV-Vis spectrophotometry can be used to monitor concentration changes.[8]

  • Data Analysis : The rate constants (kH and kD) are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., second-order for both SN2 and E2 reactions). The kinetic isotope effect is then calculated as the ratio kH/kD.

Experimental Protocol for E2 Reaction of this compound
  • Reactants : Iodoethane/Iodoethane-1-d1, Potassium tert-butoxide, tert-Butanol (solvent).

  • Procedure :

    • A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 50 °C).

    • A stock solution of iodoethane (or this compound) in tert-butanol is prepared.

    • The reaction is initiated by adding a known volume of the iodoethane stock solution to the potassium tert-butoxide solution.

    • Aliquots are withdrawn at regular intervals, quenched with a weak acid, and analyzed by GC to determine the concentration of the ethylene product.

    • The experiment is repeated with the other isotopic substrate under identical conditions.

Experimental Protocol for SN2 Reaction of this compound
  • Reactants : Iodoethane/Iodoethane-1-d1, Sodium iodide (with a radioactive isotope like ¹³¹I for easier tracking, or a non-radioactive nucleophile like sodium azide), Acetone (solvent).

  • Procedure :

    • A solution of sodium iodide in dry acetone is prepared in a sealed reaction vessel and brought to a constant temperature (e.g., 25 °C).

    • The reaction is initiated by injecting a known amount of iodoethane (or this compound).

    • The progress of the reaction can be monitored by following the precipitation of sodium iodide (if the nucleophile is different and the resulting sodium salt is insoluble) or by using a competitive method with a labeled nucleophile.

    • Alternatively, ¹H NMR or ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of the product.

    • The experiment is repeated with the other isotopic substrate.

Visualizing Reaction Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key reaction mechanisms and a generalized experimental workflow for determining the kinetic isotope effect.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base B:⁻ TS [B---D---CH(CH₃)---I]⁻ Base->TS Iodoethane_D H₃C-CHD-I Iodoethane_D->TS BH B-D TS->BH Ethene H₂C=CH₂ TS->Ethene Iodide I⁻ TS->Iodide

Caption: E2 reaction mechanism for this compound.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nucleophile Nu:⁻ TS [Nu---CHD(CH₃)---I]⁻ Nucleophile->TS Iodoethane_D H₃C-CHD-I Iodoethane_D->TS Product Nu-CHD-CH₃ TS->Product Iodide I⁻ TS->Iodide

Caption: SN2 reaction mechanism for this compound.

KIE_Workflow cluster_prep Preparation cluster_reaction Kinetic Experiments cluster_analysis Analysis A Synthesize or Procure Iodoethane & this compound B Prepare Reactant Solutions (Base/Nucleophile) A->B C Run Reaction with Iodoethane (Control) B->C D Run Reaction with this compound (Isotope) B->D E Monitor Reaction Progress (GC, NMR, etc.) C->E D->E F Determine Rate Constants (kH and kD) E->F G Calculate KIE (kH / kD) F->G

Caption: Experimental workflow for KIE determination.

By following these protocols and comparing the obtained results with the expected values and data from similar systems, researchers can effectively use this compound to probe and validate reaction mechanisms. This approach is invaluable in fundamental chemical research and in the practical context of drug development, where understanding metabolic pathways and reaction kinetics is crucial.

References

A Comparative Guide to Iodoethane-1-D1 and Iodoethane-d5 in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iodoethane-1-D1 and Iodoethane-d5, two deuterated isotopologues of iodoethane, for their application in chemical synthesis. The choice between these reagents can significantly impact reaction kinetics and provide insights into reaction mechanisms due to the kinetic isotope effect (KIE). This document outlines a standardized experimental protocol for a comparative study, presents the anticipated quantitative data, and visualizes the underlying chemical and procedural concepts.

Introduction to Deuterated Iodoethanes

This compound (CH₃CHDI) and Iodoethane-d5 (CD₃CD₂I) are valuable reagents in organic synthesis, particularly in mechanistic studies and in the development of deuterated pharmaceuticals. The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, alters the vibrational frequency of the C-D bond compared to the C-H bond. This seemingly subtle difference can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] By comparing the reactivity of these selectively deuterated compounds, researchers can elucidate the transition state of a reaction and determine whether a particular C-H bond is broken or altered in the rate-determining step.

Comparative Performance in Nucleophilic Substitution

To illustrate the differential performance of this compound and Iodoethane-d5, we will consider a classic S(_N)2 reaction: the Williamson ether synthesis. In this reaction, a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of iodoethane to form an ether.

The rate of an S(_N)2 reaction is sensitive to the structure of the alkyl halide.[4][5][6][7][8] Isotopic substitution at or near the reaction center can influence the reaction rate. For this compound, deuterium is placed at the α-carbon (the carbon bearing the leaving group). For Iodoethane-d5, deuterium is present at both the α and β carbons. These substitutions are expected to give rise to secondary kinetic isotope effects, as the C-D bond is not broken during the reaction.[1][9]

Expected Kinetic Isotope Effects
  • This compound: A secondary α-deuterium KIE is anticipated. In S(_N)2 reactions, the hybridization of the α-carbon changes from sp³ in the reactant to a more sp²-like state in the transition state. This generally leads to a small normal KIE (k(_H)/k(_D) > 1), meaning the deuterated compound reacts slightly slower than its non-deuterated counterpart.

  • Iodoethane-d5: This molecule has deuterium at both the α and β positions. The overall KIE will be a composite of the α- and β-secondary KIEs. The β-deuterium KIE in S(_N)2 reactions is also typically a small normal effect. Therefore, the cumulative effect in Iodoethane-d5 is expected to result in a slightly more pronounced normal KIE compared to this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a comparative Williamson ether synthesis using Iodoethane, this compound, and Iodoethane-d5 with sodium phenoxide at a standardized temperature. The reaction rate constants (k) are hypothetical but reflect the anticipated kinetic isotope effects.

ReagentMolecular FormulaMolar Mass ( g/mol )Expected Relative Reaction Rate (k)Expected Kinetic Isotope Effect (kH/kD)Expected Yield (%)
IodoethaneCH₃CH₂I155.971.00 (Reference)-90
This compoundCH₃CHDI156.98~0.93~1.0888
Iodoethane-d5CD₃CD₂I161.00~0.88~1.1485

Experimental Protocols

This section details the experimental protocol for a comparative study of the reaction rates of Iodoethane, this compound, and Iodoethane-d5 in a Williamson ether synthesis.

Materials
  • Phenol

  • Sodium hydroxide

  • Anhydrous ethanol

  • Iodoethane

  • This compound

  • Iodoethane-d5

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure

Part A: Preparation of Sodium Phenoxide Solution

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol.

  • Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets to the solution.

  • Stir the mixture at room temperature until all the sodium hydroxide has dissolved to form a clear solution of sodium phenoxide.

Part B: Parallel Synthesis and Kinetic Monitoring

  • Prepare three separate 50 mL round-bottom flasks, each containing a magnetic stir bar.

  • To each flask, add 10 mL of the sodium phenoxide solution prepared in Part A.

  • To the first flask, add 3.90 g (25 mmol) of iodoethane.

  • To the second flask, add 3.92 g (25 mmol) of this compound.

  • To the third flask, add 4.03 g (25 mmol) of Iodoethane-d5.

  • Simultaneously begin stirring and heating all three reactions to a gentle reflux.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes for 2 hours).

  • Quench the aliquots in a known volume of dilute hydrochloric acid and extract with diethyl ether.

  • Analyze the organic extracts by gas chromatography (GC) to determine the concentration of the reactants and the ethyl phenyl ether product.

Part C: Product Isolation and Characterization

  • After the reaction is complete (as determined by GC analysis or after a set time, e.g., 2 hours), cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with 3 x 25 mL of diethyl ether.

  • Combine the organic extracts for each reaction and wash with 2 x 25 mL of saturated sodium bicarbonate solution and then with 25 mL of brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Determine the yield of the crude ethyl phenyl ether for each reaction.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and isotopic incorporation.

Visualizations

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Phenoxide Phenoxide (Nucleophile) TS [Ph-O···CH₂(R)···I]⁻ Phenoxide->TS Nucleophilic Attack Iodoethane Iodoethane (Electrophile) CH₃CH₂I / CH₃CHDI / CD₃CD₂I Iodoethane->TS Ether Ethyl Phenyl Ether TS->Ether Bond Formation Iodide Iodide Ion TS->Iodide Leaving Group Departure

Caption: S(_N)2 mechanism of the Williamson ether synthesis.

Experimental Workflow for Comparative Study

Experimental_Workflow A Prepare Sodium Phenoxide Solution B Set up 3 Parallel Reactions A->B B1 Iodoethane B->B1 B2 This compound B->B2 B3 Iodoethane-d5 B->B3 C Reflux and Monitor Kinetics via GC B1->C B2->C B3->C D Workup and Product Isolation C->D E Determine Yield and Characterize Products (NMR, MS) D->E F Compare Reaction Rates and Yields E->F

Caption: Workflow for the comparative synthesis and analysis.

Conclusion

The choice between this compound and Iodoethane-d5 in synthesis depends on the specific goals of the research.

  • This compound is suitable for probing the secondary kinetic isotope effect specifically at the α-position, providing targeted information about the transition state geometry at the reaction center.

  • Iodoethane-d5 offers a way to study the combined α- and β-secondary kinetic isotope effects, which can be useful for understanding the overall steric and electronic environment of the transition state. In pharmaceutical development, the use of Iodoethane-d5 to introduce a C₂D₅ group can lead to a more significant metabolic blocking effect compared to a C₂H₄D group, potentially enhancing the pharmacokinetic profile of a drug candidate.

This guide provides a framework for making an informed decision between these two valuable deuterated reagents and a protocol for their comparative evaluation in a common synthetic transformation. The provided data and workflows serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

References

The Role of Deuterated Internal Standards in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in quantitative analysis is paramount. Internal standards are crucial tools in analytical methodologies, particularly in chromatography and mass spectrometry, to correct for variations in sample preparation and instrument response. Among the various types of internal standards, deuterated compounds, which are stable isotope-labeled analogs of the target analyte, are often considered the gold standard.

This guide provides a comparative overview of the use of deuterated internal standards for the analysis of volatile organic compounds (VOCs), a common application in environmental monitoring, toxicology, and pharmaceutical analysis. While this guide was initially intended to focus on Iodoethane-1-D1, a comprehensive search of scientific literature and application notes yielded no specific performance data for its use as an internal standard. Therefore, this guide will instead focus on commonly used and well-documented deuterated internal standards for VOC analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Why Use a Deuterated Internal Standard?

An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties. This ensures that any loss of analyte during sample extraction, concentration, or injection is mirrored by a proportional loss of the internal standard. Deuterated internal standards are particularly effective because the substitution of hydrogen with deuterium atoms results in a molecule that is chemically almost identical to the analyte but has a different mass.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures they experience similar matrix effects and analytical variability. The use of a deuterated internal standard can significantly improve the precision and accuracy of quantitative methods.[1]

Comparison of Common Deuterated Internal Standards for VOC Analysis

In the absence of specific data for this compound, this section provides a comparison of three widely used deuterated internal standards for the analysis of volatile organic compounds by GC-MS: Toluene-d8, Chlorobenzene-d5, and 1,4-Dichlorobenzene-d4. These compounds are frequently employed in environmental and toxicological analyses.

The following table summarizes key performance characteristics gathered from various studies. It is important to note that performance can vary depending on the specific matrix, analyte, and analytical method.

Internal StandardTypical ApplicationKey Performance Characteristics
Toluene-d8 Analysis of aromatic and other volatile organic compounds in blood, water, and air.[2][3]- Improves precision in VOC quantification by a factor of 5.[1]- Demonstrates good linearity and reproducibility in calibration curves.[3]
Chlorobenzene-d5 Analysis of high molecular weight and low volatility compounds in thermal desorption/GC-MS.[4] Also used for a broad range of VOCs.- Can be used as an internal standard for a wide range of volatile and semi-volatile organic compounds.
1,4-Dichlorobenzene-d4 Analysis of chlorinated volatile organic compounds and other priority pollutants in various matrices, including honey and environmental samples.[5][6]- Recoveries greater than 91% with relative standard deviations lower than 12% have been reported.[5][6]- Instrumental limits of detection can reach as low as 0.6 µg kg⁻¹ in GC-QMS systems.[5][6]

Experimental Protocols

A detailed experimental protocol is essential for reproducible and reliable results. Below is a general methodology for the analysis of volatile organic compounds in a water matrix using a deuterated internal standard with purge-and-trap GC-MS.

1. Sample Preparation and Spiking:

  • Collect the water sample in a vial with no headspace.

  • Add a precise volume of a standard solution containing the deuterated internal standard (e.g., Toluene-d8, Chlorobenzene-d5, or 1,4-Dichlorobenzene-d4) to the sample. The concentration of the internal standard should be similar to the expected concentration of the analytes.

  • The calibration standards and blank samples should also be spiked with the same amount of the internal standard.

2. Purge-and-Trap:

  • The sample is purged with an inert gas (e.g., helium or nitrogen).

  • The volatile organic compounds, including the analytes and the internal standard, are transferred from the aqueous phase to the vapor phase.

  • The vapor is then passed through a sorbent trap where the VOCs are retained.

3. Thermal Desorption and GC-MS Analysis:

  • The trap is rapidly heated, and the trapped VOCs are desorbed into the gas chromatograph.

  • The analytes and the internal standard are separated on a capillary column (e.g., a DB-5ms column).

  • The separated compounds are then detected by a mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

4. Data Analysis:

  • The concentration of each analyte is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike PT Purge and Trap Spike->PT Cal_Std Calibration Standards (also spiked) Cal_Std->PT GCMS GC-MS Analysis PT->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification logical_relationship Analyte Analyte Sample_Prep Sample Preparation (Extraction, Concentration) Analyte->Sample_Prep IS Internal Standard (IS) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection Detection MS Detection Injection->Detection Ratio Area Ratio (Analyte / IS) Detection->Ratio Result Accurate Quantification Ratio->Result

References

Cross-Validation of Iodoethane-1-D1 in Experimental Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iodoethane-1-D1's performance as an alkylating agent, primarily within the context of proteomics, a cornerstone of modern drug development and biological research. While direct cross-validation studies on this compound are not extensively published, its utility is critically evaluated by comparing the performance of iodine-containing alkylating agents, such as iodoacetamide (IAM) and iodoacetic acid (IAA), against non-iodine-containing alternatives. The deuterated form, this compound, is functionally analogous to its non-deuterated counterparts in terms of chemical reactivity, with the deuterium label serving specialized roles in mass spectrometry-based analyses.

The primary application discussed is the alkylation of cysteine residues in proteins, a crucial step in sample preparation for mass spectrometry. This process prevents the reformation of disulfide bonds, ensuring accurate protein identification and quantification. However, the reactivity of these agents is not perfectly specific, leading to off-target effects that can compromise experimental results.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision in experimental design, directly impacting the quality and reliability of proteomic data. The following tables summarize the quantitative and qualitative performance of iodine-containing reagents versus their common alternatives.

Quantitative Comparison: Alkylation Efficacy and Side Effects Iodine-Containing Reagents (e.g., Iodoacetamide, Iodoacetic Acid) Non-Iodine-Containing Reagents (e.g., Acrylamide, Chloroacetamide) Reference
Cysteine Alkylation Completion Rate Highest among commonly used reagents.Generally high, with acrylamide showing comparable results to iodoacetamide.[1]
Methionine-Containing Peptide Identification (In-Gel Digestion) Up to 9-fold lower identification rates compared to non-iodine-containing reagents due to side reactions.Significantly higher identification rates due to the absence of iodine-specific side reactions.[2]
Off-Target Alkylation Prone to significant side reactions, including carbamidomethylation and carboxymethylation of methionine, and alkylation of N-termini, Asp, Lys, and His residues.Lower incidence of off-target modifications, with acrylamide demonstrating the best performance in minimizing unspecific side effects.[2][3][4]
Qualitative Comparison: Advantages and Disadvantages Iodine-Containing Reagents Non-Iodine-Containing Reagents Reference
Advantages - High reactivity leading to efficient and complete alkylation of cysteine residues.- Minimal side reactions, leading to cleaner mass spectra and higher identification rates for certain peptides.[1][2]
- Well-established and widely documented protocols.- Acrylamide is considered a superior choice for avoiding modification of methionine residues.[2]
Disadvantages - Significant off-target alkylation leading to data complication.- Some alternatives may have slower reaction kinetics or require different optimal conditions.[1]
- Can lead to neutral loss in mass spectrometry, complicating data analysis.- N-ethylmaleimide (NEM) can exhibit a high level of side reactions with peptide N-termini and lysine.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for protein alkylation in proteomics workflows.

In-Solution Protein Alkylation Protocol

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2][5]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent in the dark. For iodine-containing reagents like iodoacetamide (IAM) or iodoacetic acid (IAA), a final concentration of 20 mM is used. For non-iodine-containing alternatives like acrylamide, a similar concentration is applied.[2]

    • Incubate at room temperature (approximately 23°C) for 30 minutes in the dark.[2]

  • Quenching and Digestion:

    • Quench the reaction by adding a reducing agent (e.g., DTT).

    • Proceed with protein digestion, for example, using the Filter Aided Sample Preparation (FASP) method with an enzyme like trypsin.[2]

In-Gel Protein Alkylation Protocol

This protocol is used for proteins that have been separated by gel electrophoresis.

  • Destaining and Reduction:

    • Excise the protein band from the gel.

    • Destain the gel piece using a solution of 30% acetonitrile (ACN) and 0.07 M ammonium bicarbonate.

    • Reduce the proteins within the gel piece by incubating with 20 mM DTT in 0.1 M ammonium bicarbonate at 56°C for 45 minutes.[2]

  • Alkylation:

    • Remove the reducing solution.

    • Add the alkylating agent solution (e.g., 55 mM iodoacetamide in 0.1 M ammonium bicarbonate).

    • Incubate at room temperature (23°C) for 30 minutes in the dark.[2]

  • Washing and Digestion:

    • Wash the gel piece with 0.1 M ammonium bicarbonate and then dehydrate with acetonitrile.

    • Dry the gel piece in a vacuum centrifuge.

    • Rehydrate the gel piece with a solution containing a proteolytic enzyme (e.g., trypsin) and incubate overnight for digestion.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the chemical logic, the following diagrams are provided.

experimental_workflow start Protein Sample reduction Reduction (e.g., DTT, TCEP) start->reduction Denaturation alkylation Alkylation (this compound derivative or Alternative) reduction->alkylation Free Thiols Exposed digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion Cysteines Blocked ms_analysis Mass Spectrometry Analysis digestion->ms_analysis Peptide Mixture end Data Analysis ms_analysis->end

General workflow for protein sample preparation in proteomics.

signaling_pathway_alkylation cluster_target Target Reaction cluster_side_reaction Side Reaction cysteine Cysteine Residue (-SH) alkylated_cysteine Alkylated Cysteine (-S-CH2-CHD-NH2) methionine Methionine Residue alkylated_methionine Alkylated Methionine iodoethane This compound (or derivative) iodoethane->cysteine Desired Alkylation iodoethane->methionine Undesired Side Reaction

Targeted vs. side reactions of iodine-containing alkylating agents.

References

comparing the ethylation efficiency of Iodoethane-1-D1 with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the introduction of an ethyl group onto a molecule is a fundamental transformation with wide-ranging applications in drug discovery and materials science. The choice of an ethylating agent is critical, influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of the ethylation efficiency of Iodoethane-1-D1 against other commonly employed ethylating reagents: Diethyl Sulfate, Triethyloxonium tetrafluoroborate, and Ethyl methanesulfonate.

Executive Summary

This guide delves into a comparative analysis of four key ethylating agents, with a special focus on the deuterated this compound. The comparison is based on their reactivity, typical yields, and reaction conditions in the context of O-ethylation of phenols, a common and representative transformation. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview for researchers to make informed decisions for their specific synthetic needs.

Comparison of Ethylation Efficiency

To provide a quantitative comparison, we will consider the ethylation of a common substrate, a substituted phenol, under typical reaction conditions for each reagent. The Williamson ether synthesis serves as a foundational method for Iodoethane and Diethyl Sulfate, while Triethyloxonium tetrafluoroborate offers a powerful alternative, particularly for sensitive substrates. Ethyl methanesulfonate is another widely used reagent, known for its high reactivity.

ReagentTypical SubstrateTypical ConditionsReaction TimeYield
Iodoethane Sodium PhenoxideAcetone, reflux1-8 hours50-95%[1]
Diethyl Sulfate PhenolsAqueous NaOH or K₂CO₃, phase transfer catalyst1-5 hoursHigh
Triethyloxonium tetrafluoroborate Phenols, weak nucleophilesDichloromethane, room temperature1-12 hoursHigh[2]
Ethyl methanesulfonate (EMS) PhenolsBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)VariableHigh

Reaction Mechanisms and Workflows

The ethylation reactions discussed primarily proceed through an Sₙ2 mechanism. The general workflow involves the deprotonation of the nucleophile (in this case, a phenol) to form a more reactive species, which then attacks the electrophilic ethyl group of the ethylating agent.

Ethylation_Workflow Substrate Phenolic Substrate Deprotonation Deprotonation Substrate->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 EthylatingAgent Ethylating Agent (e.g., this compound) EthylatingAgent->SN2 Product Ethylated Product SN2->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Isolated Product Workup->FinalProduct

Caption: General workflow for the ethylation of a phenolic substrate.

The core of the reaction is the nucleophilic attack of the phenoxide on the ethylating agent. The nature of the leaving group on the ethylating agent is a key determinant of its reactivity.

SN2_Mechanism Phenoxide Ar-O⁻ TransitionState [Ar-O---Et---LG]⁻ ‡ Phenoxide->TransitionState Nucleophilic Attack EthylatingAgent Et-LG EthylatingAgent->TransitionState Product Ar-O-Et TransitionState->Product LeavingGroup LG⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Sₙ2 mechanism for the ethylation of a phenoxide ion.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. The following are representative procedures for the ethylation of a phenolic substrate using the discussed reagents.

Protocol 1: Ethylation of Acetaminophen using Iodoethane (Williamson Ether Synthesis)

This protocol is adapted from a standard undergraduate organic chemistry experiment and demonstrates the ethylation of a phenol derivative.

Materials:

  • Acetaminophen (4-hydroxyacetanilide)

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Iodoethane

  • 2-Butanone (MEK)

  • Water

  • tert-Butyl methyl ether (TBME)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetaminophen, finely pulverized potassium carbonate, and 2-butanone.

  • Add iodoethane to the mixture.

  • Heat the mixture to reflux with stirring for 1 hour.

  • After cooling to room temperature, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Ethylation of a Phenol using Diethyl Sulfate

Diethyl sulfate is a potent ethylating agent and should be handled with care in a well-ventilated fume hood.

Materials:

  • Phenolic substrate

  • Diethyl sulfate

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed

  • Appropriate solvent (e.g., water, dichloromethane)

Procedure:

  • Dissolve the phenolic substrate in an aqueous solution of sodium hydroxide or in a suitable organic solvent with potassium carbonate.

  • If using a two-phase system, add a phase-transfer catalyst.

  • Add diethyl sulfate dropwise to the stirred solution at a controlled temperature (typically room temperature to gentle heating).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., ammonia solution) to destroy any unreacted diethyl sulfate.

  • Perform an aqueous workup, including extraction with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product, typically by chromatography or recrystallization.

Protocol 3: Ethylation of a Weakly Nucleophilic Substrate using Triethyloxonium Tetrafluoroborate

Triethyloxonium tetrafluoroborate is a powerful ethylating agent, particularly effective for less reactive nucleophiles. It is sensitive to moisture and should be handled under an inert atmosphere.[2]

Materials:

  • Substrate (e.g., a hindered phenol or a weakly acidic compound)

  • Triethyloxonium tetrafluoroborate

  • Anhydrous dichloromethane (DCM)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous dichloromethane.

  • Add solid triethyloxonium tetrafluoroborate to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the ethylated product, which may be further purified if necessary.

Protocol 4: Ethylation of a Phenol using Ethyl Methanesulfonate (EMS)

EMS is a potent mutagen and should be handled with extreme caution, using appropriate personal protective equipment in a fume hood.

Materials:

  • Phenolic substrate

  • Ethyl methanesulfonate (EMS)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • To a stirred suspension of the phenolic substrate and potassium carbonate in anhydrous DMF, add ethyl methanesulfonate dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

The selection of an appropriate ethylating agent is a critical decision in synthetic planning.

  • Iodoethane represents a classic and effective choice for standard Sₙ2 reactions, with the deuterated version, This compound , offering a tool for mechanistic studies with minimal impact on overall efficiency.

  • Diethyl Sulfate is a powerful and cost-effective reagent, well-suited for large-scale applications, though its toxicity requires careful handling.

  • Triethyloxonium tetrafluoroborate excels in the ethylation of challenging, weakly nucleophilic substrates under mild conditions.[2]

  • Ethyl methanesulfonate is a highly reactive agent, providing efficient ethylation, but its mutagenic properties necessitate stringent safety protocols.

By understanding the relative strengths and weaknesses of each reagent, and by employing robust and well-defined experimental protocols, researchers can effectively achieve their desired ethylation transformations.

References

Iodoethane-1-D1 as an Isotopic Tracer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern scientific research, particularly in the fields of drug metabolism, proteomics, and mechanistic biochemistry, the use of isotopic tracers is indispensable for elucidating complex biological processes. Iodoethane-1-D1, a deuterated form of iodoethane, has emerged as a valuable tool for these investigations. This guide provides an objective comparison of this compound with other isotopic tracers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their studies.

Comparison with Alternative Isotopic Tracers

The primary advantage of this compound lies in its use of deuterium, a stable isotope of hydrogen. This offers distinct benefits over radioactive isotopes like tritium (³H) and heavy isotopes of other elements such as carbon-13 (¹³C).

Safety and Handling: Deuterium is a stable, non-radioactive isotope, which means it can be handled in a standard laboratory setting without the need for specialized radiological safety protocols and licenses that are mandatory for tritium.[1] While the beta emissions from tritium are weak, the potential for contamination and the generation of tritiated water (³H₂O) in vivo, a toxic metabolite, present significant safety and disposal challenges.[1]

Cost-Effectiveness: The synthesis of deuterated compounds is often more economical than the preparation of ¹³C- or ¹⁴C-labeled molecules, making deuterium a more accessible option for many research labs.[1]

Kinetic Isotope Effect (KIE): The most significant scientific advantage of using deuterium labeling is the pronounced primary kinetic isotope effect.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reaction when a C-H bond cleavage is the rate-determining step. This phenomenon is a powerful tool for investigating reaction mechanisms. For instance, a significant KIE upon deuteration of a drug candidate at a metabolically active site can indicate that C-H bond breaking by enzymes like cytochrome P450 is a key part of its metabolism. This information is invaluable in drug design for enhancing metabolic stability.

Detection: Deuterium-labeled compounds are readily detected and quantified using mass spectrometry (MS), a ubiquitous technique in modern research laboratories.[1] The mass shift introduced by the deuterium atom allows for clear differentiation from the unlabeled analogue.

The table below summarizes the key characteristics of this compound compared to other common isotopic tracers.

FeatureThis compound (Deuterium)Tritiated Iodoethane (Tritium)¹³C-Iodoethane (Carbon-13)
Isotope Type StableRadioactive (β-emitter)Stable
Safety Non-radioactive, safe to handleRadioactive, requires special handling and licensingNon-radioactive, safe to handle
Detection Method Mass SpectrometryScintillation Counting, Mass SpectrometryMass Spectrometry, NMR
Kinetic Isotope Effect Significant primary KIE, useful for mechanistic studiesSmaller KIE compared to deuteriumNegligible KIE for C-H bond cleavage studies
Cost Generally lower than ¹³C and ¹⁴C labelingCan be costly due to synthesis and handlingGenerally higher than deuterium labeling
Key Applications Mechanistic studies, metabolic stability assessment, quantitative proteomicsHigh-sensitivity tracer studies, in vitro metabolismMetabolic flux analysis, structural elucidation by NMR

Experimental Protocols

The application of this compound as a tracer typically involves its use as an ethylating agent to label specific functional groups in biomolecules, followed by analysis using mass spectrometry.

Protocol 1: Quantitative Analysis of Protein Cysteine Alkylation

This protocol describes a typical workflow for the quantitative analysis of protein cysteine residues using a deuterated alkylating agent like this compound in comparison to an unlabeled counterpart. This method is analogous to the well-established Isotope-Coded Affinity Tag (ICAT) methodology.[3]

1. Sample Preparation:

  • Lyse cells or tissues to extract proteins.
  • Reduce disulfide bonds in proteins using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes the cysteine thiol groups.
  • Divide the protein sample into two equal aliquots.

2. Differential Alkylation:

  • Alkylate the cysteine residues in one aliquot with a known concentration of this compound.
  • Alkylate the cysteine residues in the second aliquot with the same concentration of unlabeled iodoethane.
  • Quench the alkylation reaction.

3. Sample Combination and Proteolysis:

  • Combine the two protein samples.
  • Digest the combined protein mixture into smaller peptides using a protease such as trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Identify peptides containing ethylated cysteine residues. The deuterated and non-deuterated peptides will appear as a pair of peaks with a mass difference corresponding to the number of deuterium atoms.
  • Quantify the relative abundance of the proteins in the original two samples by comparing the peak intensities of the isotopic pairs.

Protocol 2: Kinetic Isotope Effect Study for Enzyme-Catalyzed Reactions

This protocol outlines a general procedure to determine the kinetic isotope effect of a reaction where a C-H bond is cleaved, using this compound as a substrate.

1. Reaction Setup:

  • Prepare two separate reaction mixtures containing the enzyme and all necessary co-factors.
  • In one reaction, add this compound as the substrate.
  • In the second reaction, add unlabeled iodoethane as the substrate at the same concentration.

2. Kinetic Monitoring:

  • Initiate the reactions and monitor the formation of the product or the consumption of a co-substrate over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or GC-MS).
  • Ensure that the initial reaction rates are measured under conditions where the substrate concentration is not limiting.

3. Data Analysis:

  • Determine the initial reaction rates (V₀) for both the deuterated and non-deuterated substrates.
  • Calculate the kinetic isotope effect (KIE) as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD): KIE = kH / kD.
  • A KIE value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step of the reaction.[4]

Visualizations

Metabolic Pathway of Iodoethane

The primary metabolic fate of iodoethane in vivo is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This process detoxifies the electrophilic iodoethane, making it more water-soluble for excretion.

cluster_0 Cellular Metabolism Iodoethane This compound Conjugate S-(ethyl-D1)glutathione Iodoethane->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Metabolic pathway of this compound via glutathione conjugation.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates the experimental workflow for a quantitative proteomics experiment using deuterated and non-deuterated iodoethane for differential labeling of cysteine residues.

cluster_workflow Quantitative Proteomics Workflow start Protein Sample split Split Sample start->split sample1 Sample 1 split->sample1 sample2 Sample 2 split->sample2 reduce Reduction (DTT/TCEP) sample1->reduce sample2->reduce alkylate1 Alkylation with Iodoethane reduce->alkylate1 for Sample 1 alkylate2 Alkylation with This compound reduce->alkylate2 for Sample 2 combine Combine Samples alkylate1->combine alkylate2->combine digest Tryptic Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant

Caption: Workflow for quantitative proteomics using differential alkylation.

References

comprehensive literature review of Iodoethane-1-D1 studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Iodoethane-1-D1 in Research

Understanding the Significance of Isotopic Labeling

The primary reason for using this compound in research is to probe the kinetic isotope effect (KIE). The KIE is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[1] This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction.[2]

Because deuterium is roughly twice as heavy as protium (the common isotope of hydrogen), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-limiting step.[2][3] The ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD) is known as the deuterium kinetic isotope effect (kH/kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, and for C-H bond cleavage, this value is typically between 6 and 10.[1] A smaller or non-existent KIE suggests that the C-H bond is not broken in the rate-limiting step.[4]

In the context of drug development, understanding the KIE can be used to modulate the metabolic stability of a drug candidate. If a C-H bond is cleaved during a metabolic process, replacing that hydrogen with deuterium can slow down its metabolism, potentially improving the drug's pharmacokinetic profile.[3][5]

Physicochemical Properties of Iodoethane and its Deuterated Analogues

A summary of the key physicochemical properties of iodoethane and its deuterated isotopologues is presented below. This data is compiled from various chemical suppliers and databases.

PropertyIodoethaneThis compoundIodoethane-1,1-D2
CAS Number 75-03-63652-81-13652-82-2
Molecular Formula C₂H₅IC₂H₄DIC₂H₃D₂I
Molecular Weight ( g/mol ) 155.97156.97157.98
Boiling Point (°C) 69-7369-7369-73
Melting Point (°C) -108-108-108
Density (g/mL at 25 °C) 1.95Not specified1.974
Refractive Index (n20/D) ~1.513Not specified1.509
Isotopic Purity N/A≥98 atom % D[6]≥98 atom % D

Experimental Protocols: Synthesis of Iodoethane

While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general method for the preparation of iodoethane can be adapted. The synthesis of this compound would require starting with a deuterated ethanol precursor, such as Ethanol-1-d1.

A common method for preparing iodoethane involves the reaction of ethanol with iodine and a phosphorus-containing reagent, such as red phosphorus, to form phosphorus triiodide in situ.

General Synthesis of Iodoethane:

One documented synthetic route involves the reaction of diethyl sulfate with an iodide ion solution.[7]

  • Materials : Diethyl sulfate, recovered iodide ion solution, zeolite molecular sieves.

  • Procedure :

    • A solution containing iodide ions is filtered and its concentration determined by titration.

    • The iodide solution is heated to approximately 70°C with stirring.

    • Diethyl sulfate is slowly added to the heated solution.

    • The iodoethane product is distilled off as it is formed, with the reaction temperature maintained below 90°C.

    • The collected distillate is dried over zeolite molecular sieves and then filtered to yield purified iodoethane.[7]

For the synthesis of this compound, a starting material such as deuterated ethanol (CH₃CHDOH) would be used in a reaction with hydroiodic acid or another iodinating agent.

Visualization of Concepts and Workflows

The Deuterium Kinetic Isotope Effect

The following diagram illustrates the fundamental principle of the primary deuterium kinetic isotope effect. The difference in zero-point energy between the C-H and C-D bonds leads to a difference in the activation energy required for bond cleavage.

KIE_Concept cluster_energy Reactants Reactants (R-C-H / R-C-D) TS Transition State (R---C---H / R---C---D) Reactants->TS Reactants->TS Products Products (R + C-H / R + C-D fragments) TS->Products TS->Products ZPE_H ZPE (C-H) ZPE_H->TS ZPE_D ZPE (C-D) ZPE_D->TS Ea_H Ea (H) Ea_D Ea (D)

Caption: Energy profile illustrating the higher activation energy (Ea) for C-D vs. C-H bond cleavage.

Experimental Workflow for a KIE Study

The diagram below outlines a typical experimental workflow for using this compound to investigate a reaction mechanism.

KIE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Hypothesis Hypothesize Reaction Mechanism (Is a C-H bond broken in the RDS?) Synthesis Synthesize or Procure Iodoethane and this compound Hypothesis->Synthesis Reaction_H Run Reaction with Iodoethane (C₂H₅I) Synthesis->Reaction_H Reaction_D Run Reaction with This compound (C₂H₄DI) Synthesis->Reaction_D Monitor Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) Reaction_H->Monitor Reaction_D->Monitor Calc_Rates Calculate Rate Constants (kH and kD) Monitor->Calc_Rates Calc_KIE Calculate KIE = kH / kD Calc_Rates->Calc_KIE Interpret Interpret KIE Value Calc_KIE->Interpret Mechanism Elucidate Reaction Mechanism Interpret->Mechanism

Caption: A logical workflow for a kinetic isotope effect study using this compound.

References

A Comparative Guide to Determining the Isotopic Enrichment of Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isotopic enrichment is critical in various scientific disciplines, including drug metabolism studies, mechanistic pathway elucidation, and environmental fate analysis. Iodoethane-1-D1, a deuterated isotopologue of iodoethane, serves as a valuable tracer in these investigations. This guide provides a comprehensive comparison of the primary analytical methods for quantifying its isotopic enrichment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Molecular Rotational Resonance (MRR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and a visual representation of the analytical workflow.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the desired level of accuracy, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for each method.

Method Principle Typical Accuracy Typical Precision (RSD) Limit of Detection (LOD) Throughput Key Advantages Key Disadvantages
Quantitative ¹H NMR Measures the ratio of proton signals from the deuterated and non-deuterated positions.± 1-2%< 2%~0.1-1 atom % DModerateNon-destructive, provides structural information, relatively simple sample preparation.Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.
¹H/²H NMR Combination Combines the direct detection of deuterium with proton NMR for a more accurate assessment.[1]High (< ±1%)< 1%Lower than ¹H NMR aloneModerateHighly accurate and precise, provides direct measurement of deuterated species.[1]Requires a multinuclear NMR spectrometer, longer acquisition times for ²H.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates iodoethane from the sample matrix and measures the mass-to-charge ratio of the molecular ions.± 0.5-5%< 5%ppm to ppb rangeHighHigh sensitivity and selectivity, well-established for volatile compounds.Destructive, potential for isotopic fractionation during chromatography.
High-Resolution Mass Spectrometry (HR-MS) Provides highly accurate mass measurements, allowing for the resolution of isotopic peaks from isobaric interferences.[2]< ± 0.5%< 2%sub-ppm rangeHighExcellent mass accuracy and specificity.[2]Higher instrument cost compared to standard GC-MS.
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of the molecule in the gas phase, which are unique for each isotopologue.HighHighPotentially very lowLow to ModerateUnambiguous identification of isotopologues, no need for chromatography.Requires the sample to be in the gas phase, less common instrumentation.

Experimental Workflows and Logical Relationships

The general workflow for determining the isotopic enrichment of this compound involves sample preparation, instrumental analysis, and data processing. The specific steps within each stage vary depending on the chosen analytical method.

Isotopic Enrichment Workflow General Workflow for Isotopic Enrichment Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Analysis Prep Sample Weighing and Dilution StdAdd Addition of Internal Standard (for qNMR and MS) Prep->StdAdd MRR MRR Spectroscopy Prep->MRR NMR NMR Spectroscopy (¹H or ¹H/²H) StdAdd->NMR GCMS GC-MS Analysis StdAdd->GCMS NMR_Data Integration of NMR Signals NMR->NMR_Data MS_Data Extraction of Ion Chromatograms and Peak Area Integration GCMS->MS_Data MRR_Data Analysis of Rotational Spectra MRR->MRR_Data Calc Calculation of Isotopic Enrichment NMR_Data->Calc MS_Data->Calc MRR_Data->Calc Result Isotopic Enrichment Value Calc->Result

Caption: General workflow for determining the isotopic enrichment of this compound.

Detailed Experimental Protocols

Quantitative ¹H NMR Spectroscopy

Principle: This method relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of the residual proton signal at the deuterated position with the integral of a non-deuterated proton signal within the same molecule or a known internal standard, the isotopic enrichment can be calculated. For this compound (CH₂DCH₂I), the enrichment is determined by comparing the integral of the methylidyne proton (CHD) signal with the integral of the methylene protons (-CH₂I).

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) if an external calibration is not used.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) with a known purity.

    • Vortex the sample until fully dissolved.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of scans: 16-64 (to ensure a high signal-to-noise ratio).

      • Acquisition time: 2-4 seconds.

      • Spectral width: sufficient to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signal corresponding to the residual methylidyne proton (CHD) and the methylene protons (-CH₂I).

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = (1 - (Integral_CHD / (Integral_-CH₂I / 2))) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates the volatile this compound from other components in the sample. The eluting compound is then ionized (typically by electron ionization), and the mass spectrometer separates and detects the resulting ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion will have an m/z of 157, while the non-deuterated iodoethane will have an m/z of 156. The ratio of the ion intensities at these two m/z values is used to determine the isotopic enrichment.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a volatile, inert solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by mixing known amounts of pure iodoethane and the this compound sample.

    • Prepare the sample for analysis by diluting the stock solution to a final concentration within the calibration range (e.g., 1-10 µg/mL).

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the GC parameters as follows:

      • Injector temperature: 250 °C

      • Oven temperature program: Start at 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Injection volume: 1 µL in splitless mode.

    • Set the MS parameters as follows:

      • Ion source temperature: 230 °C

      • Electron ionization energy: 70 eV

      • Acquisition mode: Selected Ion Monitoring (SIM) of m/z 156 and 157.

  • Data Processing and Analysis:

    • Integrate the peak areas for the ions at m/z 156 and m/z 157 in the chromatograms of the sample and calibration standards.

    • Create a calibration curve by plotting the ratio of the peak areas (Area₁₅₇ / (Area₁₅₆ + Area₁₅₇)) against the known isotopic enrichment of the standards.

    • Determine the isotopic enrichment of the sample by interpolating its peak area ratio on the calibration curve.

Molecular Rotational Resonance (MRR) Spectroscopy

Principle: MRR spectroscopy measures the frequencies of rotational transitions of a molecule in the gas phase. These frequencies are extremely sensitive to the molecule's mass distribution. Therefore, this compound and its non-deuterated counterpart will have distinct and predictable rotational spectra. By measuring the intensities of the rotational transitions for each isotopologue, their relative abundance, and thus the isotopic enrichment, can be determined with high precision.

Protocol:

  • Sample Preparation:

    • Place a small amount (typically a few microliters) of the liquid this compound sample in a sample holder.

    • The sample is introduced into the high-vacuum chamber of the spectrometer, where it is vaporized. For volatile compounds like iodoethane, this can often be done at room temperature.

  • MRR Data Acquisition:

    • Use a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.

    • A short, high-power microwave pulse excites the rotational transitions of the molecules in the gas jet.

    • The subsequent free induction decay (FID) is recorded in the time domain.

    • The measurement is repeated and averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The time-domain FID is Fourier transformed to obtain the frequency-domain rotational spectrum.

    • The measured rotational transition frequencies are compared to theoretical predictions for this compound and iodoethane to confirm their identity.

    • The intensities of the assigned rotational transitions for each isotopologue are measured.

    • The isotopic enrichment is calculated from the ratio of the signal intensities of the deuterated and non-deuterated species.

Signaling Pathways and Logical Relationships

The choice of analytical method is often guided by a decision-making process that considers the specific research question and available resources.

Method Selection Logic Decision Tree for Method Selection Start Start: Need to determine isotopic enrichment of This compound HighAccuracy Is highest accuracy critical? Start->HighAccuracy StructuralInfo Is structural confirmation needed? HighAccuracy->StructuralInfo No MRR_Method Use MRR Spectroscopy HighAccuracy->MRR_Method Yes HighThroughput Is high throughput required? StructuralInfo->HighThroughput No NMR_Method Use Quantitative NMR (¹H or ¹H/²H) StructuralInfo->NMR_Method Yes ComplexMixture Is the sample a complex mixture? HighThroughput->ComplexMixture No MS_Method Use GC-MS or HR-MS HighThroughput->MS_Method Yes ComplexMixture->NMR_Method No ComplexMixture->MS_Method Yes

Caption: Decision tree for selecting an appropriate method for isotopic enrichment analysis.

References

Safety Operating Guide

Proper Disposal of Iodoethane-1-D1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Iodoethane-1-D1 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

This compound, a deuterated analog of iodoethane, requires careful handling and disposal due to its hazardous properties. While the deuterium atom itself does not confer additional hazards, the inherent risks of iodoethane, including its flammability, toxicity, and potential for environmental harm, necessitate strict disposal protocols.[1] This document outlines the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with iodoethane. The following table summarizes crucial quantitative data and hazard classifications.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Flammable LiquidsCategory 3🔥P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
Acute Toxicity, OralCategory 4P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Corrosion/IrritationCategory 2P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory SensitizationCategory 1स्वास्थ्य खतराP342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[3]
Skin SensitizationCategory 1P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Germ Cell MutagenicityCategory 2स्वास्थ्य खतराP201: Obtain special instructions before use.
Specific Target Organ ToxicitySingle Exposure, Category 3 (Respiratory irritation)P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

Detailed Disposal Protocol

The following step-by-step protocol must be followed to ensure the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles and a face shield.

    • A flame-retardant laboratory coat.

    • Closed-toe shoes.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[2] Have a fire extinguisher suitable for chemical fires (e.g., dry chemical, carbon dioxide) nearby.[5]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, toxic, irritant).

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or magnesium.[2][6]

3. Neutralization of Small Residual Amounts (for contaminated labware):

  • Note: This procedure is for decontaminating small amounts of residual this compound on labware and should not be used for bulk disposal.

  • Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium thiosulfate.

  • Procedure:

    • Carefully rinse the contaminated labware with a small amount of an appropriate organic solvent (e.g., acetone) to dissolve the residual this compound.

    • Collect the solvent rinse into a separate, labeled waste container.

    • Slowly add the collected rinse to the sodium thiosulfate solution with stirring. The thiosulfate will reduce the iodoethane.

    • Allow the reaction to proceed for at least one hour to ensure complete neutralization.

    • The resulting aqueous waste should be collected in a designated aqueous hazardous waste container.

4. Bulk Disposal:

  • Unaltered Waste: Unused or excess this compound should be disposed of in its original container if possible, or in a designated hazardous waste container. Do not attempt to neutralize bulk quantities of this compound.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

5. Spill Management:

  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[5][7]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Handling cluster_disposal_path Disposal Path cluster_spill Spill Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C G Bulk or Residual? C->G D Use Designated Hazardous Waste Container E Label Container Correctly D->E F Segregate from Incompatibles E->F H Transfer to Waste Container for EHS Pickup F->H G->H Bulk I Rinse Labware with Solvent G->I Residual J Neutralize Rinse with 10% Sodium Thiosulfate I->J K Collect Neutralized Waste J->K K->H L Evacuate Area M Contain Spill with Inert Absorbent L->M N Collect and Dispose of as Hazardous Waste M->N

References

Essential Safety and Operational Guide for Handling Iodoethane-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with Iodoethane-1-D1. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.

This compound, a deuterated isotopologue of iodoethane, is a valuable research chemical. However, it presents several significant health and safety risks. It is classified as a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] The substance can cause serious skin and eye irritation, may lead to respiratory irritation, and can trigger allergic skin reactions or asthma-like symptoms.[1] Furthermore, it is suspected of causing genetic defects and can cause damage to the thyroid through prolonged or repeated exposure if ingested.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. The required equipment is detailed below.

PPE CategoryItemStandard/Specification
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust meet ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over goggles when there is a significant splash hazard.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended for incidental contact.[3] Always inspect gloves for integrity before use.[2]
Body Protection Chemical-Resistant Laboratory Coat or SuitA lab coat should be worn at a minimum.[4] For larger quantities or increased exposure risk, a chemical-resistant suit is necessary.[2]
Respiratory Protection Air-Purifying Respirator or Supplied-Air RespiratorRequired when engineering controls (e.g., fume hood) are inadequate. Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., ABEK type for organic vapors and particulates).[2]
Hazard Classification and Safety Precautions

A summary of the hazards associated with this compound is provided in the table below.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]Avoid ingestion, skin contact, and inhalation.[5] Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation Category 2Wear appropriate protective gloves and clothing.[5]
Serious Eye Damage/Irritation Category 2AWear chemical splash goggles and/or a face shield.[2]
Respiratory/Skin Sensitization Category 1[1][5]Avoid breathing vapors.[1] Contaminated work clothing should not be allowed out of the workplace.
Germ Cell Mutagenicity Category 2Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity Category 1 (Thyroid, repeated exposure), Category 3 (Respiratory system, single exposure)Use only in a well-ventilated area, preferably a chemical fume hood.
Flammability Flammable Liquid and Vapor[1]Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[1]
Environmental Hazard Very toxic to aquatic lifeAvoid release to the environment. Do not let product enter drains.

Procedural Workflow for Handling this compound

The following diagram outlines the necessary steps for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure this compound prep_setup->handling_weigh Begin work handling_react Perform Experiment handling_weigh->handling_react cleanup_decon Decontaminate Glassware and Surfaces handling_react->cleanup_decon Experiment complete cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disposal_waste Collect Liquid Waste in a Labeled, Closed Container cleanup_ppe->disposal_waste Segregate waste disposal_solid Collect Solid Waste (e.g., contaminated paper towels) Separately disposal_waste->disposal_solid

Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE: chemical splash goggles, face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[2]

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling and Use:

    • Conduct all work involving this compound inside a certified chemical fume hood to ensure adequate ventilation.[6]

    • Ground all equipment to prevent static discharge, as the vapor can form explosive mixtures with air.[1]

    • Use only non-sparking tools when handling the container.[1]

    • Avoid direct sunlight and moisture, as the compound is light and moisture-sensitive.[6]

    • Keep the container tightly closed when not in use.[5]

Spill and Emergency Procedures
  • Minor Spill (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • Remove all sources of ignition.[1][5]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not re-enter the area until it has been deemed safe by EHS.

  • Personal Exposure:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[7]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as solid hazardous waste.[2]

  • Regulatory Compliance: Waste disposal must be carried out in accordance with all local, state, and federal regulations.[7] Do not pour any amount of this compound down the drain.[6]

References

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Retrosynthesis Analysis

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Iodoethane-1-D1

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